molecular formula C10H7NO5 B094725 7-Hydroxy-4-methyl-8-nitrocoumarin CAS No. 19037-69-5

7-Hydroxy-4-methyl-8-nitrocoumarin

カタログ番号: B094725
CAS番号: 19037-69-5
分子量: 221.17 g/mol
InChIキー: BGUBUSIGKOWDPO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxy-4-methyl-8-nitrocoumarin is a coumarin derivative with antibacterial and antioxidant activities. It is active against S. aureus and E. coli in a disc assay when used at concentrations of 50 and 100 µg/disc. This compound inhibits NADPH-dependent lipid peroxidation in rat liver microsomes.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-hydroxy-4-methyl-8-nitrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-5-4-8(13)16-10-6(5)2-3-7(12)9(10)11(14)15/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUBUSIGKOWDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418780
Record name 7-Hydroxy-4-methyl-8-nitrocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19037-69-5
Record name 7-Hydroxy-4-methyl-8-nitrocoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19037-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 382373
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19037-69-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382373
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Hydroxy-4-methyl-8-nitrocoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-methyl-8-nitrocoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Hydroxy-4-methyl-8-nitrocoumarin chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin, tailored for researchers, scientists, and professionals in drug development. While the biological activities of coumarin (B35378) derivatives are widely recognized, specific data on the signaling pathways and quantitative biological metrics for this particular nitrocoumarin are not extensively documented in current literature.

Chemical Structure and Identification

This compound is a derivative of coumarin, a benzopyrone, characterized by a hydroxyl group at the 7th position, a methyl group at the 4th position, and a nitro group at the 8th position of the coumarin scaffold.

Chemical Structure:

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 7-hydroxy-4-methyl-8-nitrochromen-2-one[1]
CAS Number 19037-69-5[1][2]
Molecular Formula C₁₀H₇NO₅[1][2]
Molecular Weight 221.17 g/mol [1][2]
InChI InChI=1S/C10H7NO5/c1-5-4-8(13)16-10-6(5)2-3-7(12)9(10)11(14)15/h2-4,12H,1H3[1]
InChIKey BGUBUSIGKOWDPO-UHFFFAOYSA-N[1][2]
SMILES CC1=CC(=O)OC2=C1C=CC(=C2--INVALID-LINK--[O-])O[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential application in various experimental settings.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 254-259 °C[2]
Appearance Solid, Light yellow to light brownMedChemExpress
Solubility DMSO: 44 mg/mL (198.94 mM)
XLogP3-AA (Computed) 1.8[1]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key spectral data are presented below.

Table 3: Spectral Data

SpectrumKey Peaks/Shifts
¹H NMR (CDCl₃, δ ppm) 2.4 (s, 3H, CH₃), 6.155 (s, 1H, H-3), 6.80 and 7.00 (dd, 2H, aromatic protons), 11.705 (s, 1H, OH)
¹³C NMR (CDCl₃, δ ppm) 18.52, 111.96, 112.02, 124.01, 128.09, 145.60, 152.76, 153.53, 158.06
IR (KBr, ν cm⁻¹) 3400 (OH), 3075 (Csp²-H), 2925 (Csp³-H), 1730 (C=O, lactone), 1626, 1535 (C=C aromatic)

Synthesis

This compound is synthesized via the nitration of its precursor, 7-hydroxy-4-methylcoumarin. The synthesis workflow is depicted in the diagram below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Reactant1 7-Hydroxy-4-methylcoumarin Reaction_Step Nitration (Ice Bath, 5°C) Reactant1->Reaction_Step Reagents Conc. H₂SO₄ Conc. HNO₃ Reagents->Reaction_Step Mixture Mixture of 6-nitro and 8-nitro isomers Reaction_Step->Mixture Separation Separation by Ethanol (B145695) Solubility Mixture->Separation Product This compound Separation->Product

Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 7-hydroxy-4-methylcoumarin (1.2 g)

  • Concentrated Sulfuric Acid (H₂SO₄) (10 ml)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Conical flask

  • Ethanol

Procedure:

  • Dissolve 1.2 g of 7-hydroxy-4-methylcoumarin in 10 ml of concentrated H₂SO₄ in a conical flask.

  • Cool the flask in an ice bath to maintain a temperature of 5°C.

  • Slowly add a nitrating mixture of concentrated HNO₃ and H₂SO₄ to the solution while stirring and maintaining the temperature at 5°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for a period of time.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product, which is a mixture of this compound and 7-hydroxy-4-methyl-6-nitrocoumarin.

  • Filter the crude product and wash with cold water.

  • The separation of the two isomers is achieved based on their differential solubility in ethanol. The 8-nitro isomer is less soluble and crystallizes out from a concentrated ethanolic solution upon cooling.

  • Recrystallize the collected solid from ethanol to obtain pure this compound.

Biological Activity and Signaling Pathways

While coumarin derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, there is a notable lack of specific quantitative data (e.g., IC₅₀ or MIC values) for this compound in the available scientific literature.

General studies on nitrocoumarins suggest they possess biological activity, but the specific mechanisms and signaling pathways for the 8-nitro isomer have not been elucidated. Research on the parent compound, 7-hydroxy-4-methylcoumarin, has indicated potential anticancer activity through the down-regulation of the Aryl hydrocarbon receptor and PCNA, and the up-regulation of apoptotic proteins such as Bax, Bad, Cytochrome c, Apaf, Caspase-3, and Caspase-9. However, the introduction of a strong electron-withdrawing nitro group at the 8-position can significantly alter the electronic and steric properties of the molecule, and thus its biological targets and mechanism of action cannot be directly inferred from the parent compound.

Due to the absence of specific studies on the signaling pathways affected by this compound, a diagrammatic representation of its molecular interactions cannot be provided at this time. Further research is required to determine its biological targets and elucidate its mechanism of action.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1]

  • H317: May cause an allergic skin reaction (Sensitization, Skin)[1]

Standard precautionary measures, including the use of personal protective equipment such as gloves and safety glasses, should be taken when handling this compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical structure and synthesis. This guide provides the necessary foundational information for its preparation and basic handling. However, a significant knowledge gap exists regarding its specific biological activities and mechanisms of action. This presents an opportunity for future research to explore the pharmacological potential of this nitrocoumarin derivative, particularly in the areas of oncology and infectious diseases, and to elucidate the signaling pathways through which it may exert its effects.

References

The Physicochemical Profile of 7-Hydroxy-4-methyl-8-nitrocoumarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Drug Discovery and Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and relevant biological signaling pathways of 7-Hydroxy-4-methyl-8-nitrocoumarin, a notable coumarin (B35378) derivative. The information presented herein is intended to support researchers, scientists, and professionals in the fields of medicinal chemistry and drug development.

Core Physicochemical Properties

This compound is a solid, light yellow to light brown compound.[1] A summary of its key physicochemical properties is presented in the table below, offering a quick reference for laboratory use.

PropertyValueReference
Molecular Formula C₁₀H₇NO₅[1][2]
Molecular Weight 221.17 g/mol [1][2]
CAS Number 19037-69-5[1][2]
Appearance Solid[1][3]
Color Light yellow to light brown[1]
Melting Point 254-259 °C[3][4][5]
Solubility DMSO: 5 mg/mL (22.61 mM) (requires ultrasonic warming to 60°C)[1]
DMF: 30 mg/mL[4]

Spectral Analysis Data

Detailed spectral data is crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.

Spectrum TypeKey Peaks/SignalsReference
¹H NMR (CDCl₃) δ 2.4 (s, 3H, CH₃), 6.155 (s, 1H, H-3), 6.80 and 7.00 (dd, 2H, aromatic protons), 11.705 (s, 1H, OH)[6]
¹³C NMR (CDCl₃) δ 18.52, 111.96, 112.02, 124.01, 128.09, 145.60, 152.76, 153.53, 158.06[6]
IR (KBr) 1730 cm⁻¹ (C=O), 3400 cm⁻¹ (O-H)[6]
UV-Vis Spectra available[7][8]
Mass Spectrometry Spectra available[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of its precursor, 7-Hydroxy-4-methylcoumarin.[6] The general procedure is as follows:

  • Dissolution: Dissolve 7-Hydroxy-4-methylcoumarin in concentrated sulfuric acid.

  • Cooling: Cool the mixture in an ice bath to maintain a low temperature.

  • Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for a specified time.

  • Precipitation: Pour the reaction mixture over crushed ice to precipitate the crude product, which will be a mixture of 6-nitro and 8-nitro isomers.

  • Separation and Purification: The two isomers can be separated based on their differential solubility in ethanol (B145695). The 8-nitro isomer is less soluble and will crystallize out upon concentration and cooling of the ethanol filtrate.[9] The product can be further purified by recrystallization from ethanol.[9]

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃.[6][10]

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, often with the sample prepared as a KBr pellet.[6]

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer, with the compound dissolved in a suitable solvent like methanol (B129727) or a water-methanol mixture.[11]

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes and diseases, including cancer.[12] CK2 is known to be involved in several key signaling pathways that regulate cell proliferation, survival, and apoptosis.[3] The inhibition of CK2 by this compound can therefore impact these critical cellular cascades.

Below are diagrams illustrating the major signaling pathways influenced by CK2.

CK2_PI3K_Akt_mTOR_Pathway CK2 CK2 PI3K PI3K CK2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Hydroxy-4-methyl- 8-nitrocoumarin Inhibitor->CK2 inhibits

CK2 and the PI3K/Akt/mTOR Signaling Pathway.

CK2_NFkB_Pathway CK2 CK2 IkB IκB CK2->IkB phosphorylates NFkB NF-κB IkB->NFkB releases GeneTranscription Gene Transcription (Inflammation, Survival) NFkB->GeneTranscription Inhibitor 7-Hydroxy-4-methyl- 8-nitrocoumarin Inhibitor->CK2 inhibits

CK2 and the NF-κB Signaling Pathway.

CK2_JAK_STAT_Pathway CK2 CK2 JAK JAK CK2->JAK activates STAT STAT JAK->STAT phosphorylates GeneExpression Gene Expression (Cell Growth, Differentiation) STAT->GeneExpression Inhibitor 7-Hydroxy-4-methyl- 8-nitrocoumarin Inhibitor->CK2 inhibits

CK2 and the JAK/STAT Signaling Pathway.

References

Spectral and Methodological Analysis of 7-Hydroxy-4-methyl-8-nitrocoumarin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectral characteristics of 7-Hydroxy-4-methyl-8-nitrocoumarin, a significant derivative in the coumarin (B35378) class of compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data, alongside the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data

The spectral data for this compound are summarized in the following tables, offering a clear and concise presentation of its key characterization parameters.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentSolvent
2.4Singlet3H-CH₃CDCl₃
6.155Singlet1HH-3CDCl₃
6.80, 7.00Doublet of Doublets2HAromatic ProtonsCDCl₃
11.705Singlet1H-OHCDCl₃

Data sourced from SciSpace.[1][2]

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)AssignmentSolvent
18.52-CH₃CDCl₃
111.96C-3CDCl₃
112.02Aromatic CHCDCl₃
124.01Aromatic CHCDCl₃
128.09Aromatic CCDCl₃
145.60Aromatic CCDCl₃
152.76C-OCDCl₃
153.53C=O (Lactone)CDCl₃
158.06C-OHCDCl₃

Data sourced from SciSpace.[1][2]

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3400O-H Stretching
3075C-H Stretching (sp²)
2925C-H Stretching (sp³)
1730C=O Stretching (Lactone)
1626, 1535C=C Stretching (Aromatic)
1068C-O Stretching

Data sourced from SciSpace and ResearchGate.[1][2]

Table 4: UV-Vis Spectral Data for this compound

λmax (nm)SolventConditions
321Water:Methanol (B129727) (70:30)N/A
Not SpecifiedMethanolBasic

Data for λmax at 321 nm is for the parent compound 7-Hydroxy-4-methylcoumarin.[3] A spectrum for the nitro derivative is available under basic conditions in methanol, though the λmax is not explicitly stated in the provided snippets.[4]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

2.1 Synthesis and Nitration

The synthesis of this compound is a two-step process involving the Pechmann condensation to form the coumarin backbone, followed by nitration.

  • Synthesis of 7-Hydroxy-4-methylcoumarin: A mixture of resorcinol (B1680541) (1 mmol) and ethyl acetoacetate (B1235776) (1.1 mmol) is stirred in the presence of an acid catalyst (e.g., Amberlyst-15, 10 mol%) in an oil bath heated to 110°C. The reaction progress is monitored by thin-layer chromatography (TLC).[1]

  • Nitration of 7-Hydroxy-4-methylcoumarin: 7-hydroxy-4-methylcoumarin (1.2 g) is dissolved in concentrated sulfuric acid (10 ml) in a conical flask, which is then placed in an ice bath. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature at 5°C. The reaction yields a mixture of this compound and 7-hydroxy-4-methyl-6-nitrocoumarin.[1][2]

2.2 NMR Spectroscopy

The NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.[5]

  • Sample Preparation: 5-10 mg of the synthesized this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry vial.[5] Tetramethylsilane (TMS) is used as an internal standard for referencing the ¹H and ¹³C NMR spectra to 0.00 ppm.[5] The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette.[5]

  • ¹H NMR Acquisition: A standard one-pulse ¹H NMR spectrum is acquired after tuning and shimming the spectrometer. Typical parameters include a spectral width of -2 to 12 ppm and 16-64 scans, depending on the sample concentration.[5]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a typical spectral width of 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[5]

2.3 IR Spectroscopy

The infrared spectra are recorded using the KBr pellet technique.[1][6][7]

  • A small amount of the sample is mixed with dry potassium bromide (KBr).

  • The mixture is ground to a fine powder and pressed into a thin, transparent pellet.

  • The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.[7]

2.4 UV-Vis Spectroscopy

The UV-Vis absorption spectra are recorded on a spectrophotometer.

  • A solution of this compound is prepared by dissolving the compound in a suitable solvent, such as methanol or a water-methanol mixture.[3]

  • The solution is placed in a quartz cuvette.

  • The absorbance is measured over a wavelength range of 200-400 nm.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Output start Starting Materials (Resorcinol, Ethyl Acetoacetate) pechmann Pechmann Condensation start->pechmann nitration Nitration (HNO₃, H₂SO₄) pechmann->nitration purification Purification (e.g., Crystallization) nitration->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir uv_vis UV-Vis Spectroscopy product->uv_vis nmr_data NMR Spectra nmr->nmr_data ir_data IR Spectrum ir->ir_data uv_vis_data UV-Vis Spectrum uv_vis->uv_vis_data

Caption: Experimental workflow for the synthesis and spectral analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Hydroxy-4-methyl-8-nitrocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 7-Hydroxy-4-methyl-8-nitrocoumarin (CAS No. 19037-69-5). Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from related coumarin (B35378) and nitroaromatic compounds to provide a broader understanding of its potential physicochemical properties.

Physicochemical Properties

This compound is a coumarin derivative with the following fundamental properties:

PropertyValueReference(s)
CAS Number 19037-69-5[1]
Molecular Formula C₁₀H₇NO₅[1]
Molecular Weight 221.17 g/mol [1]
Appearance Light yellow to light brown solid[2]
Melting Point 254-259 °C[3]

Solubility Profile

Quantitative solubility data for this compound in a wide range of solvents is not extensively reported in peer-reviewed literature. The available information is primarily from chemical supplier technical data sheets.

Table 2.1: Quantitative Solubility of this compound in Organic Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)NotesReference(s)
Dimethyl Sulfoxide (DMSO)522.61Ultrasonic and warming to 60°C may be required. Hygroscopic DMSO can impact solubility.[2]
Dimethyl Sulfoxide (DMSO)18.3382.89Sonication is recommended.[4]
Dimethyl Sulfoxide (DMSO)44198.94Use fresh DMSO as moisture can reduce solubility.[5]
Dimethylformamide (DMF)30135.64-

Qualitative Solubility:

One study on the synthesis of this compound notes that it can be separated from its 6-nitro isomer due to differences in their solubility in ethanol (B145695). The 8-nitro isomer is crystallized from a boiled ethanol solution upon cooling, suggesting it is less soluble in cold ethanol compared to the 6-nitro isomer.[6][7]

Aqueous Solubility and pH-Dependence:

Stability Profile

Detailed experimental stability data for this compound is limited. The information below is a combination of supplier recommendations and inferences from studies on related coumarin and nitroaromatic compounds.

Storage and Handling:

  • Solid Form: Store as a powder at -20°C for up to 3 years.[2][4]

  • In Solvent: Stock solutions in DMSO should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] Another source suggests storage at -80°C for up to 1 year.[4] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[2]

Potential Degradation Pathways:

Based on the chemical structure (a lactone, a phenol, and a nitroaromatic group), this compound is susceptible to degradation under several conditions:

  • Hydrolysis: The lactone ring in the coumarin structure is susceptible to hydrolysis, particularly under basic conditions, which would lead to the opening of the ring to form a coumarinic acid derivative.

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light. Photolysis can lead to complex degradation pathways.

  • Thermal Degradation: While the melting point is high, prolonged exposure to elevated temperatures could lead to degradation. One study noted that heating 7-hydroxy-4-methylcoumarin above 110°C during synthesis could lead to cleavage of the molecule.[6]

Forced Degradation Studies on Related Compounds:

Forced degradation studies on the parent compound, 7-hydroxycoumarin (umbelliferone), have shown it to be most susceptible to degradation under alkaline and photolytic conditions.[11] This suggests that this compound is likely to exhibit similar instabilities.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a compound like this compound, based on standard pharmaceutical testing guidelines.

4.1. Solubility Determination Protocol

A common method for determining solubility is the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to a vial B Add a known volume of the solvent A->B C Seal the vial B->C D Agitate at a constant temperature for a set time (e.g., 24-48 hours) C->D E Allow undissolved solid to settle D->E F Withdraw a clear aliquot of the supernatant E->F G Filter the aliquot (e.g., using a 0.45 µm filter) F->G H Dilute the filtrate with a suitable solvent G->H I Quantify the concentration using a validated analytical method (e.g., HPLC-UV) H->I G cluster_stress Stress Conditions cluster_procedure General Procedure cluster_analysis Analysis A Hydrolysis (Acidic, Basic, Neutral) B Oxidation (e.g., H₂O₂) C Photolysis (UV/Vis light exposure) D Thermal (Dry heat) E Prepare solutions of the compound F Expose solutions to stress conditions for a defined period E->F G Withdraw samples at specified time points F->G H Neutralize/quench the reaction if necessary G->H I Analyze samples using a stability-indicating analytical method (e.g., HPLC) H->I J Quantify the parent compound and any degradation products I->J K Characterize significant degradation products (e.g., by LC-MS) J->K G A This compound Lactone Ring Intact B Intermediate Carboxylate Anion A->B Base-catalyzed hydrolysis (OH⁻) C Coumarinic Acid Derivative Lactone Ring Opened B->C Protonation

References

An In-depth Technical Guide to Coumarins as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of coumarins as a versatile and powerful class of fluorescent probes. Renowned for their favorable photophysical properties, including high quantum yields and environmental sensitivity, coumarins are extensively utilized in a myriad of applications ranging from bioimaging to the detection of biologically significant analytes. This document delves into the core principles of coumarin-based fluorescence, details their synthesis and application through explicit experimental protocols, and presents key quantitative data in a clear, comparative format.

Core Principles of Coumarin-Based Fluorescent Probes

Coumarins, belonging to the benzopyran-2-one class of compounds, possess a rigid π-conjugated system that forms the basis of their fluorescent properties.[1][2][3] The inherent fluorescence of the coumarin (B35378) core can be modulated by introducing various substituents at different positions on the benzopyran ring, most commonly at the 3, 4, and 7-positions.[4][5] Electron-donating groups (EDGs) at the 7-position, such as amino or hydroxyl groups, generally enhance the fluorescence quantum yield, while electron-withdrawing groups (EWGs) at the 3- or 4-position can be used to tune the emission wavelength and create probes with specific sensing capabilities.[1]

The fluorescence of coumarin derivatives is often sensitive to the local microenvironment, including polarity, viscosity, and pH.[6] This sensitivity arises from changes in the electronic distribution within the molecule upon excitation, making them excellent probes for studying cellular microenvironments and biomolecular interactions.[6]

Mechanisms of Fluorescence Modulation

The design of coumarin-based fluorescent probes often relies on three primary mechanisms of fluorescence modulation: Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[4][7][8]

  • Photoinduced Electron Transfer (PET): In a typical PET-based probe, a fluorophore (the coumarin core) is linked to a receptor unit via a short spacer.[8] In the "off" state, upon excitation, an electron is transferred from the receptor to the fluorophore, quenching the fluorescence. Interaction of the receptor with an analyte can inhibit this PET process, leading to a "turn-on" of fluorescence.[2][5]

  • Intramolecular Charge Transfer (ICT): ICT probes feature an electron-donating group and an electron-accepting group at different ends of the conjugated system.[7] Upon excitation, there is a significant shift in the electron density from the donor to the acceptor, resulting in a large Stokes shift. The emission wavelength of ICT probes is often highly sensitive to solvent polarity.[8]

  • Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor fluorophore (often a coumarin) and an acceptor fluorophore.[8] When the donor is excited, it can transfer its energy non-radiatively to the acceptor if they are in close proximity and their emission/absorption spectra overlap. This energy transfer quenches the donor's fluorescence and sensitizes the acceptor's fluorescence. FRET is highly dependent on the distance between the donor and acceptor, making it a "spectroscopic ruler" for studying conformational changes in biomolecules.[2][5]

Quantitative Data of Representative Coumarin Probes

The selection of a suitable coumarin probe is dictated by its specific photophysical properties. The following tables summarize key quantitative data for a range of coumarin derivatives, facilitating comparison and selection for various applications.

Table 1: Photophysical Properties of Selected Coumarin Dyes

Coumarin DerivativeExcitation (λex, nm)Emission (λem, nm)Quantum Yield (Φ)SolventReference(s)
7-Amino-4-methylcoumarin3504450.63Ethanol (B145695)[9]
Coumarin 13734500.73Ethanol[10]
Coumarin 64585040.78Ethanol[11]
Coumarin 3144364850.68Ethanol[12]
7-Hydroxycoumarin~360~450-Aqueous[1][13]
6,8-Difluoro-7-hydroxycoumarin-3-carboxylic acid~400~450-Aqueous[14]
7-Diethylamino-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide360--Aqueous[15]

Table 2: Coumarin-Based Probes for Specific Analytes

Probe Name/DerivativeTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Detection LimitReference(s)
Coumarin-based probe for ·OHHydroxyl Radical (·OH)245364-[4][16]
Coumarin-rhodamine FRET probeMercury (Hg²⁺)~480587/478 (ratiometric)3.2 nM[12]
Naphthalimide-modified coumarinCopper (Cu²⁺)--3.5 µM[17]
Coumarin-based probe for HOClHypochlorite (B82951) (HOCl)--6 nM[18]
Cou-H₂SHydrogen Sulfide (B99878) (H₂S)-49825 nM[19]
Coumarin-porphyrin FRET probeHeme Oxygenase-1-383-[20]
ROS-AHCPeroxynitrite & Thiols365--[21]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common coumarin fluorophore and its application in a representative biological assay.

Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin, a widely used fluorescent scaffold, through the Pechmann condensation reaction.[13]

Materials:

Procedure:

  • In a flask, dissolve resorcinol (1 eq.) in ethyl acetoacetate (1.2 eq.).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (4-5 eq.) dropwise while stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 12-18 hours.

  • Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

  • Dry the purified crystals and determine the yield.

General Protocol for Live-Cell Imaging using Coumarin Probes

This protocol provides a general workflow for staining live cells with cell-permeant coumarin derivatives.[8][22]

Materials:

  • Coumarin probe stock solution (e.g., 1-10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Culture cells to the desired confluency (typically 50-70%).

  • Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe working solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. Incubation time may vary depending on the probe and cell type.

  • After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer.

  • Acquire fluorescent images using a fluorescence microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.

Protocol for Determining Fluorescence Quantum Yield

The comparative method of Williams et al. is a widely used technique for determining the fluorescence quantum yield of a compound.[9]

Materials:

  • Unknown coumarin sample

  • Standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • High-purity solvent

  • UV-Vis spectrophotometer

  • Spectrofluorometer

Procedure:

  • Prepare a series of dilute solutions of both the unknown sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for all measurements.

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the slope of the linear fit for both plots.

  • Calculate the quantum yield of the unknown sample (Φx) using the following equation: Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²) where Φstd is the quantum yield of the standard, Gradx and Gradstd are the gradients of the plots for the unknown and standard, respectively, and ηx and ηstd are the refractive indices of the solvents used for the unknown and standard, respectively (if different).[9]

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to coumarin-based fluorescent probes.

Signaling Pathways

PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Fluorophore_off Coumarin (S0) Fluorophore_excited_off Coumarin* (S1) Fluorophore_off->Fluorophore_excited_off hν (Excitation) Fluorophore_excited_off->Fluorophore_off Quenching Receptor_off Receptor Receptor_off->Fluorophore_excited_off PET (e-) Receptor_bound Receptor-Analyte Fluorophore_on Coumarin (S0) Fluorophore_excited_on Coumarin* (S1) Fluorophore_on->Fluorophore_excited_on hν (Excitation) Fluorophore_excited_on->Fluorophore_on Fluorescence Analyte Analyte Analyte->Receptor_off Binding

Caption: Photoinduced Electron Transfer (PET) mechanism.

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Ground_State Donor-π-Acceptor Excited_State D+ -π- A- (ICT) Ground_State->Excited_State hν (Excitation) Excited_State->Ground_State Fluorescence (Large Stokes Shift)

Caption: Intramolecular Charge Transfer (ICT) mechanism.

FRET_Mechanism cluster_fret FRET System cluster_excitation_emission Excitation & Emission Donor Donor (Coumarin) Acceptor Acceptor Donor->Acceptor FRET (Energy Transfer) Emission Emission from Acceptor Acceptor->Emission Excitation Excitation of Donor Excitation->Donor

Caption: Förster Resonance Energy Transfer (FRET) mechanism.

Experimental Workflows

Synthesis_Workflow start Start: Reagents reaction Pechmann Condensation (Resorcinol + Ethyl Acetoacetate + H₂SO₄) start->reaction precipitation Precipitation on Ice reaction->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization from Ethanol filtration->recrystallization product Purified 7-Hydroxy-4-methylcoumarin recrystallization->product

Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Live_Cell_Imaging_Workflow start Start: Cultured Cells prepare_probe Prepare Probe Working Solution (1-10 µM) start->prepare_probe wash1 Wash Cells with PBS prepare_probe->wash1 incubate Incubate with Probe (15-60 min) wash1->incubate wash2 Wash Cells with PBS (2-3 times) incubate->wash2 image Fluorescence Microscopy Imaging wash2->image

Caption: General workflow for live-cell imaging with coumarin probes.

References

A Technical Guide to the Fluorescence Mechanism of 7-Hydroxycoumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxycoumarin, also known as umbelliferone, and its derivatives represent a cornerstone class of fluorophores utilized extensively in biological imaging, sensing, and drug development. Their robust photophysical properties, including high fluorescence quantum yields and sensitivity to their environment, are governed by a complex and fascinating fluorescence mechanism. This technical guide provides an in-depth exploration of the core principles underlying their fluorescence, focusing on the pivotal role of Excited-State Intramolecular Proton Transfer (ESIPT). We will dissect the influence of pH, solvent environment, and structural modifications on the photophysical outcomes. This document consolidates quantitative data into comparative tables, details key experimental protocols, and employs visualizations to illustrate the complex molecular processes, offering a comprehensive resource for professionals leveraging these powerful fluorescent tools.

The Core Fluorescence Mechanism: Excited-State Proton Transfer (ESPT)

The fluorescence of 7-hydroxycoumarin derivatives is not a simple one-step process but rather a dynamic event involving multiple chemical species that exist in the excited state. The central mechanism governing this behavior is Excited-State Proton Transfer (ESPT).

Upon absorption of a photon, the 7-hydroxycoumarin molecule is promoted from its ground electronic state (S₀) to an excited state (S₁). This electronic transition dramatically alters the molecule's electron density, causing the hydroxyl group at the 7-position to become significantly more acidic.[1] The pKa of the 7-hydroxyl group drops from approximately 7.8 in the ground state to about 0.4 in the excited state.[2][3] This photo-induced acidity drives the proton transfer process.

Following excitation, the molecule can exist in several forms, each with a distinct fluorescence emission profile[4][5]:

  • Neutral (Enol) Form (N*): This is the locally excited state of the molecule before any proton transfer occurs. It typically emits fluorescence in the blue region of the spectrum, around 390 nm.[2]

  • Anionic (Phenolate) Form (A*): In the presence of a proton acceptor (like a protic solvent), the excited neutral form can deprotonate to form the phenolate. This species emits at a longer wavelength, typically in the blue-green region (~450 nm), due to increased intramolecular charge transfer (ICT) character.[2]

  • Tautomeric (Keto) Form (T*): An intramolecular proton transfer can occur, where the proton from the 7-hydroxyl group is transferred to the carbonyl oxygen of the pyrone ring. This process is often mediated by surrounding solvent molecules, such as water, which can form a "proton wire" to facilitate the transfer.[3][6] The tautomer emits at the longest wavelength, with a strong blue-green fluorescence (~480 nm).[6][7]

The interplay between these excited-state species dictates the overall fluorescence spectrum, which can appear complex and multi-peaked, especially in aqueous or other protic solvents.[8]

ESIPT_Mechanism Figure 1: Excited-State Proton Transfer (ESPT) Pathways cluster_S0 Ground State (S0) cluster_S1 Excited State (S1) N Neutral (N) N_star Excited Neutral (N) ~390 nm N->N_star Absorption (hν) N_star->N Fluorescence A_star Anionic (A) ~450 nm N_star->A_star Intermolecular Proton Transfer (to solvent) T_star Tautomer (T*) ~480 nm N_star->T_star Intramolecular Proton Transfer (via solvent wire) A_star->N Fluorescence T_star->N Fluorescence pH_Influence Figure 2: Influence of pH on Molecular Species cluster_S0 Ground State (S0) pKa ≈ 7.8 cluster_S1 Excited State (S1) pKa* ≈ 0.4 N_S0 Neutral (N) A_S0 Anionic (A) N_S0->A_S0 Increasing pH N_S1 Excited Neutral (N*) N_S0->N_S1 Excitation A_S1 Excited Anionic (A*) A_S0->A_S1 Excitation N_S1->A_S1 Proton Transfer (favored) label_low_ph Low pH: Mainly N absorbs, N* and A* emit label_high_ph High pH: Mainly A absorbs, A* emits Solvent_Effects Figure 3: Solvent-Mediated Intramolecular Proton Transfer cluster_protic Protic Solvent (e.g., Water) cluster_nonpolar Nonpolar Solvent coumarin 7-Hydroxycoumarin (N*) O-H C=O water1 H-O-H coumarin:h->water1 H-bond coumarin:h->water1 Proton Relay tautomer Keto Tautomer (T*) O C=O-H water2 H-O-H water1->water2 water1->water2 Proton Relay water2->coumarin:c H-bond water2->coumarin:c Proton Relay emission Emission from N* (ESPT Blocked) Computational_Workflow Figure 4: Typical Computational Chemistry Workflow start Define Molecular Structure dft Ground State (S0) Geometry Optimization (DFT) start->dft abs Calculate Vertical Excitation Energies (TD-DFT) dft->abs pes Construct Potential Energy Surfaces (PES) for ESIPT dft->pes tddft Excited State (S1) Geometry Optimization (TD-DFT) abs->tddft analysis Compare with Experimental Data abs->analysis emi Calculate Emission Energy tddft->emi tddft->pes emi->analysis pes->analysis

References

Unlocking the Potential of 7-Hydroxy-4-methyl-8-nitrocoumarin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive overview of 7-Hydroxy-4-methyl-8-nitrocoumarin, a promising but under-explored coumarin (B35378) derivative. This document outlines its synthesis, known properties, and potential research avenues in oncology and cell biology, offering a roadmap for future investigations.

Introduction

Coumarins are a well-established class of naturally occurring and synthetic compounds with a broad spectrum of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties. The substituted 4-methylcoumarin (B1582148) scaffold, in particular, has garnered significant interest in medicinal chemistry. This compound is a derivative that combines the core 4-methylcoumarin structure with a nitro group at the C8 position, a modification that can significantly influence its biological and photophysical properties. While its parent compound, 7-hydroxy-4-methylcoumarin, is known for its anticancer effects and use as a fluorescent probe, the 8-nitro derivative remains largely uncharacterized. This guide aims to consolidate the existing knowledge and delineate key areas for future research to unlock the full potential of this compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step process involving the Pechmann condensation followed by nitration.

Synthesis Workflow

G cluster_0 Step 1: Pechmann Condensation cluster_1 Step 2: Nitration Resorcinol (B1680541) Resorcinol HMC 7-Hydroxy-4-methylcoumarin Resorcinol->HMC EAA Ethyl Acetoacetate (B1235776) EAA->HMC Catalyst Acid Catalyst (e.g., Amberlyst-15) Catalyst->HMC Heat Heat (110°C) Heat->HMC HMC_input 7-Hydroxy-4-methylcoumarin HMC->HMC_input Purification Product This compound HMC_input->Product Nitrating_agent Conc. HNO3 / Conc. H2SO4 Nitrating_agent->Product Cooling Cooling (0-5°C) Cooling->Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

  • Combine resorcinol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a round-bottom flask.

  • Add a catalytic amount of an acid catalyst, such as Amberlyst-15 (0.2 g per 1 mmol of resorcinol).

  • Heat the mixture with stirring at 110°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Recrystallize the crude product from ethanol (B145695) to yield pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of this compound (Nitration)

  • Dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in concentrated sulfuric acid in a flask.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.

  • After the addition is complete, continue stirring for a short period.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the precipitate and wash with cold water.

  • The 8-nitro isomer can be separated from the 6-nitro isomer based on differences in their solubility in ethanol.

Physicochemical and Spectral Data
PropertyValue
Molecular Formula C₁₀H₇NO₅
Molecular Weight 221.17 g/mol
Melting Point 254-259 °C
Appearance Dark yellowish powder
¹H NMR (CDCl₃, δ, ppm) 2.4 (s, 3H, CH₃), 6.15 (s, 1H, H-3), 6.80 and 7.00 (dd, 2H, aromatic protons), 11.70 (s, 1H, OH)
¹³C NMR (CDCl₃, δ) 18.52, 111.96, 112.02, 124.01, 128.09, 145.60, 152.76, 153.53, 158.06
IR (KBr, cm⁻¹) 3400 (OH), 1730 (lactone C=O), 1535, 1626 (C=C aromatic)

Potential Research Areas

While direct biological data for this compound is scarce, the known activities of its parent compound and other coumarin derivatives suggest several promising avenues for investigation.

Anticancer Activity

The parent compound, 7-hydroxy-4-methylcoumarin, has demonstrated anticancer potential. It is therefore highly probable that the 8-nitro derivative also possesses cytotoxic activity against cancer cells.

Proposed Research Workflow:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound This compound MTT_assay MTT Assay on Cancer Cell Lines (e.g., MCF-7, HeLa, A549) Compound->MTT_assay IC50 Determine IC50 Values MTT_assay->IC50 Apoptosis_assay Apoptosis Assays (Annexin V/PI Staining) IC50->Apoptosis_assay Cell_cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_cycle Western_blot Western Blot for Key Proteins (e.g., Caspases, Bcl-2 family) IC50->Western_blot

Caption: Proposed workflow for investigating the anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value.

Casein Kinase 2 (CK2) Inhibition

This compound has been identified as a potential inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in cell growth, proliferation, and apoptosis, and a key target in cancer therapy.

Proposed Signaling Pathway:

G Compound This compound CK2 Casein Kinase 2 (CK2) Compound->CK2 Inhibits Akt Akt/PKB Pathway CK2->Akt Activates NFkB NF-κB Pathway CK2->NFkB Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes NFkB->Apoptosis Inhibits NFkB->Proliferation Promotes

Caption: Proposed signaling pathway for CK2 inhibition.

Experimental Protocol: Non-Radioactive CK2 Kinase Assay (General)

This protocol is a general guideline; specific details may vary based on the commercial kit used.

  • Prepare a reaction buffer containing ATP, a specific CK2 peptide substrate, and MgCl₂.

  • Add recombinant human CK2 enzyme to the wells of a microplate.

  • Add various concentrations of this compound to the wells.

  • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA-like format, where the final readout is a colorimetric or fluorescent signal.

  • Calculate the percentage of CK2 inhibition and determine the IC₅₀ value.

Fluorescent Probe Development

The parent compound, 7-hydroxy-4-methylcoumarin, is a well-known fluorophore. The introduction of a nitro group at the 8-position is expected to alter its photophysical properties, potentially leading to a new fluorescent probe with unique characteristics.

Proposed Research:

  • Photophysical Characterization: A thorough investigation of the absorption and emission spectra, quantum yield, and fluorescence lifetime in various solvents is necessary.

  • Environmental Sensitivity: The fluorescence of coumarins can be sensitive to the polarity and pH of their environment. Characterizing these sensitivities could lead to the development of novel sensors.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

  • Choose a fluorescent standard with a known quantum yield and similar absorption/emission wavelengths (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

  • Integrate the area under the emission curves.

  • Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

Quantitative Data Summary

The following tables summarize the known and proposed quantitative data for this compound and its parent compound.

Table 1: Physicochemical and Spectral Properties

CompoundMolecular Weight ( g/mol )Melting Point (°C)λ_abs (nm)λ_em (nm)
7-Hydroxy-4-methylcoumarin176.17185-188~325~455
This compound221.17254-259TBDTBD
TBD: To be determined

Table 2: Biological Activity (IC₅₀ Values)

CompoundTarget/Cell LineIC₅₀ (µM)
7-Hydroxy-4-methylcoumarin
MCF-7 (Breast Cancer)Reported, but variable
HeLa (Cervical Cancer)Reported, but variable
This compound
Casein Kinase 2TBD
MCF-7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD
A549 (Lung Cancer)TBD
TBD: To be determined

Conclusion

This compound represents a promising yet underexplored molecule with significant potential in drug discovery and as a fluorescent probe. Based on the known activities of related coumarins, this compound is a strong candidate for investigation as an anticancer agent, likely acting through the inhibition of key cellular kinases such as CK2. The detailed experimental protocols and proposed research workflows provided in this guide offer a clear path for elucidating the biological and photophysical properties of this compound. Further research in these areas is crucial to fully understand and exploit the therapeutic and diagnostic potential of this compound.

An In-depth Technical Guide to 7-Hydroxy-4-methyl-8-nitrocoumarin: Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-4-methyl-8-nitrocoumarin, a derivative of the naturally occurring coumarin (B35378) scaffold, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and known biological significance. This document consolidates key physicochemical and spectral data into structured tables for ease of reference, outlines detailed experimental procedures for its synthesis, and presents reaction mechanisms and potential biological pathways through logical diagrams.

Introduction

Coumarins are a large class of benzopyrone phytochemicals found in various plants. The core coumarin structure has served as a versatile scaffold in medicinal chemistry, leading to the development of numerous derivatives with a wide array of pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities. The introduction of a nitro group onto the coumarin ring can significantly modulate its biological profile. This guide focuses specifically on the 7-hydroxy-4-methyl-8-nitro derivative, providing a detailed resource for researchers interested in its synthesis and potential applications.

Discovery and History

The synthesis of the parent compound, 7-hydroxy-4-methylcoumarin, is achieved through the Pechmann condensation, a reaction discovered by Hans von Pechmann in 1883. This acid-catalyzed reaction between a phenol (B47542) and a β-ketoester remains a fundamental method for coumarin synthesis.

While the Pechmann condensation has a long history, the specific first synthesis of this compound is not prominently documented in early literature. Modern synthetic procedures, as detailed in this guide, involve the subsequent nitration of the pre-formed 7-hydroxy-4-methylcoumarin. The interest in this particular nitro-derivative has been driven by the broader investigation into the biological activities of various substituted coumarins.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for this compound is presented below for quick reference.

PropertyValue
Molecular Formula C₁₀H₇NO₅
Molecular Weight 221.17 g/mol
Melting Point 254-259 °C
Appearance Dark yellowish powder
Solubility Soluble in DMSO
FT-IR (KBr, cm⁻¹) 3400 (O-H), 1730 (C=O, lactone), 1535 & 1626 (C=C, aromatic)
¹H-NMR (CDCl₃, δ ppm) 2.4 (s, 3H, CH₃), 6.16 (s, 1H, H-3), 6.80 & 7.00 (dd, 2H, aromatic), 11.71 (s, 1H, OH)
¹³C-NMR (CDCl₃, δ ppm) 18.52, 111.96, 112.02, 124.01, 128.09, 145.60, 152.76, 153.53, 158.06

Synthesis

The synthesis of this compound is a two-step process. The first step is the synthesis of the precursor, 7-hydroxy-4-methylcoumarin, via the Pechmann condensation. The second step is the nitration of this precursor.

Step 1: Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)

Experimental Protocol:

  • Reaction Setup: A mixture of resorcinol (B1680541) (1 mmol) and ethyl acetoacetate (B1235776) (1.1 mmol) is prepared.

  • Catalyst Addition: An acid catalyst, such as Amberlyst-15 (10 mol%), is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred in an oil bath heated to 110°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is cooled to room temperature, and hot methanol (B129727) is added to precipitate the crude product. The solid is then filtered and recrystallized from ethanol (B145695) to yield pure 7-hydroxy-4-methylcoumarin.

Reaction Workflow:

G Pechmann Condensation Workflow cluster_0 Reaction Preparation cluster_1 Reaction cluster_2 Work-up and Purification A Mix Resorcinol and Ethyl Acetoacetate B Add Acid Catalyst (e.g., Amberlyst-15) A->B C Heat mixture to 110°C with stirring B->C D Monitor by TLC C->D E Filter to remove catalyst D->E Reaction complete F Precipitate with hot methanol E->F G Filter and recrystallize from ethanol F->G H Pure 7-hydroxy-4-methylcoumarin G->H

Caption: Workflow for the synthesis of 7-hydroxy-4-methylcoumarin.

Reaction Mechanism:

The Pechmann condensation proceeds through an initial acid-catalyzed transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring (intramolecular hydroarylation), and subsequent dehydration to form the coumarin ring.

G Pechmann Condensation Mechanism A Resorcinol + Ethyl Acetoacetate C Transesterification Intermediate A->C 1. Transesterification B Acid Catalyst (H+) D Intramolecular Electrophilic Attack C->D 2. Protonation of Carbonyl E Cyclized Intermediate D->E 3. Ring Closure F Dehydration E->F 4. Deprotonation G 7-hydroxy-4-methylcoumarin F->G 5. Dehydration

Caption: Mechanism of the Pechmann condensation.

Step 2: Nitration of 7-hydroxy-4-methylcoumarin

Experimental Protocol:

  • Dissolution: 7-hydroxy-4-methylcoumarin (1.2 g) is dissolved in concentrated sulfuric acid (10 ml) in a conical flask.

  • Cooling: The flask is placed in an ice bath to maintain a low temperature.

  • Nitrating Agent: A nitrating mixture (e.g., concentrated nitric acid in concentrated sulfuric acid) is added dropwise to the solution while keeping the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is stirred for a period at low temperature and then allowed to come to room temperature.

  • Precipitation: The reaction mixture is poured into crushed ice, leading to the precipitation of the crude product, which is a mixture of 6-nitro and 8-nitro isomers.

  • Separation and Purification: The isomers are separated based on their differential solubility in ethanol. The 8-nitro isomer is less soluble and crystallizes out from the hot ethanol solution upon cooling, while the 6-nitro isomer remains in the filtrate. The collected crystals are recrystallized from ethanol to obtain pure this compound.

Reaction Workflow:

G Nitration Workflow cluster_0 Reaction Preparation cluster_1 Nitration cluster_2 Work-up and Purification A Dissolve 7-hydroxy-4-methylcoumarin in conc. H₂SO₄ B Cool in ice bath A->B C Add nitrating mixture dropwise (<10°C) B->C D Stir at low temperature C->D E Pour into crushed ice D->E Reaction complete F Filter crude product (mixture of isomers) E->F G Separate isomers by differential solubility in ethanol F->G H Recrystallize from ethanol G->H I Pure this compound H->I

Caption: Workflow for the nitration of 7-hydroxy-4-methylcoumarin.

Reaction Mechanism:

The nitration of 7-hydroxy-4-methylcoumarin is an electrophilic aromatic substitution reaction. The hydroxyl group at the 7-position is a strong activating group and an ortho-, para-director. The methyl group at the 4-position is a weak activating group. The lactone ring is deactivating. Therefore, the electrophilic attack by the nitronium ion (NO₂⁺), generated from the reaction of nitric acid and sulfuric acid, occurs preferentially at the positions ortho and para to the hydroxyl group, which are the 6- and 8-positions.

G Nitration Mechanism A 7-hydroxy-4-methylcoumarin C Electrophilic Attack at C8 A->C Ortho-directing effect of -OH group B Generation of Nitronium Ion (NO₂⁺) from HNO₃ + H₂SO₄ B->C D Sigma Complex (Resonance Stabilized) C->D E Deprotonation D->E F This compound E->F

Caption: Mechanism for the nitration at the 8-position.

Biological Activity

While the biological activities of many coumarin derivatives have been extensively studied, specific data for this compound is limited. Some commercial suppliers list the compound as a Casein Kinase 2 (CK2) inhibitor .[1]

CK2 is a serine/threonine-selective protein kinase that is involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, particularly cancer, making it an attractive target for drug development.

Further research is required to fully elucidate the specific inhibitory activity of this compound against CK2 and to explore its potential therapeutic applications. This would involve detailed enzymatic assays to determine its IC₅₀ value and mechanistic studies to understand its mode of inhibition.

Potential Signaling Pathway Involvement:

If this compound is indeed a potent CK2 inhibitor, it could modulate various signaling pathways regulated by CK2. A simplified representation of a potential pathway is shown below.

G Potential Signaling Pathway A This compound B Casein Kinase 2 (CK2) A->B Inhibition C Substrate Phosphorylation B->C Phosphorylation D Downstream Signaling (e.g., Cell Proliferation, Anti-apoptosis) C->D

Caption: Potential inhibition of a CK2-mediated signaling pathway.

Conclusion

This compound is a readily synthesizable coumarin derivative with potential biological activity as a Casein Kinase 2 inhibitor. This guide provides a comprehensive resource for researchers, detailing its synthesis, physicochemical properties, and the current understanding of its biological significance. Further investigation into its specific mechanism of action and therapeutic potential is warranted and represents a promising area for future research in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin, a valuable intermediate in the development of novel pharmaceutical compounds. The nitration of 7-hydroxy-4-methylcoumarin yields a mixture of two primary isomers, this compound and 7-hydroxy-4-methyl-6-nitrocoumarin, which can be separated based on their differential solubility.

Introduction

Coumarin (B35378) derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The introduction of a nitro group into the coumarin scaffold can significantly modulate its biological properties, making nitrated coumarins important precursors in medicinal chemistry and drug discovery. This protocol outlines the electrophilic nitration of 7-hydroxy-4-methylcoumarin using a standard nitrating mixture of concentrated nitric and sulfuric acids.

Experimental Protocol

The synthesis of this compound is achieved through the nitration of 7-hydroxy-4-methylcoumarin. This process typically yields a mixture of the 8-nitro and 6-nitro isomers.[1][2] The isomers are then separated by fractional crystallization.

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol (B145695)

  • Crushed Ice

  • Standard laboratory glassware (conical flask, beaker, Buchner funnel, etc.)

  • Magnetic stirrer and hot plate

  • Ice bath

Procedure:

  • Dissolution of Starting Material: In a conical flask, dissolve 1.0 g of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated sulfuric acid. The dissolution is facilitated by stirring.[2]

  • Cooling: Place the flask in an ice bath and cool the solution to a temperature between 0-10°C.[2]

  • Preparation of Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding 1 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.[2]

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 7-hydroxy-4-methylcoumarin over a period of about 10-15 minutes. It is crucial to maintain the reaction temperature below 10°C throughout the addition to control the reaction rate and minimize side product formation.[2]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour to ensure the reaction goes to completion.[2]

  • Precipitation: Pour the reaction mixture slowly onto crushed ice with constant stirring. A solid precipitate, which is a mixture of the 6-nitro and 8-nitro isomers, will form.[2]

  • Isolation of Crude Product: Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.[2]

  • Separation of Isomers:

    • Transfer the crude mixture to a flask containing ethanol and heat the suspension to boiling for about five minutes.[2]

    • The 6-nitro isomer is less soluble in hot ethanol and will remain as a solid residue. Filter the hot solution to isolate 7-hydroxy-4-methyl-6-nitrocoumarin.[2]

    • Allow the filtrate, which contains the more soluble 8-nitro isomer, to cool. Concentrate the filtrate and then cool it in an ice bath to induce crystallization of this compound.[2]

  • Purification: Recrystallize the obtained this compound from ethanol to get the pure product.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material7-hydroxy-4-methylcoumarin[2]
ProductThis compound[2]
Byproduct7-hydroxy-4-methyl-6-nitrocoumarin[2]
Yield of 8-nitro isomer40%[2]
Yield of 6-nitro isomer45%[2]
Melting Point (8-nitro isomer)254-256 °C[2]

Characterization Data for this compound

TechniqueData
FT-IR (KBr, cm⁻¹) 3769, 3454, 3356 (O-H), 2123, 2007, 1777 (C=O, lactone), 1595, 1479 (aromatic C=C), 1159, 725, 654, 620[2]
¹H-NMR (CDCl₃, δ ppm) 11.71 (s, 1H, -OH), 7.00 (d, 1H, aromatic), 6.80 (d, 1H, aromatic), 6.16 (s, 1H, vinylic), 2.40 (s, 3H, -CH₃)
¹³C-NMR (CDCl₃, δ ppm) 158.06, 153.53, 152.76, 145.60, 128.09, 124.01, 112.02, 111.96, 18.52

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_products Products start 7-Hydroxy-4-methylcoumarin dissolution Dissolve in conc. H₂SO₄ start->dissolution Step 1 cooling Cool to 0-10°C dissolution->cooling Step 2 nitration Add Nitrating Mixture (HNO₃ + H₂SO₄) cooling->nitration Step 3 stirring Stir at Room Temp nitration->stirring Step 4 precipitation Pour onto Ice stirring->precipitation Step 5 filtration1 Filter Crude Product precipitation->filtration1 Step 6 separation Fractional Crystallization (Hot Ethanol) filtration1->separation Step 7 product This compound separation->product Isolate from filtrate byproduct 7-Hydroxy-4-methyl-6-nitrocoumarin separation->byproduct Isolate as residue

Caption: Workflow for the synthesis of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products coumarin 7-Hydroxy-4-methylcoumarin sigma_complex Arenium Ion (Sigma Complex) coumarin->sigma_complex Electrophilic Attack by NO₂⁺ nitronium Nitronium Ion (NO₂⁺) from HNO₃ + H₂SO₄ nitronium->sigma_complex product_8 8-Nitro Product sigma_complex->product_8 Deprotonation at C8 product_6 6-Nitro Product sigma_complex->product_6 Deprotonation at C6

Caption: Reaction mechanism for the nitration of 7-hydroxy-4-methylcoumarin.

References

Application Note: Nitration of 7-Hydroxy-4-Methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the nitration of 7-hydroxy-4-methylcoumarin, a common precursor in the synthesis of various biologically active compounds. The described method utilizes a standard nitrating mixture of concentrated nitric and sulfuric acids to yield a mixture of 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin. This document outlines the experimental procedure, including reaction setup, separation of isomers, and characterization data. The protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Coumarins are a significant class of naturally occurring and synthetic benzopyran-2-one derivatives that exhibit a wide range of pharmacological activities. Chemical modification of the coumarin (B35378) scaffold is a key strategy for the development of new therapeutic agents. Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto the coumarin ring, which can then be further functionalized, for instance, by reduction to an amino group. The nitration of 7-hydroxy-4-methylcoumarin typically occurs at the C6 or C8 position, yielding two primary isomers. The separation and characterization of these isomers are crucial for their subsequent use in drug discovery and development.

Experimental Protocol

Materials and Reagents
  • 7-Hydroxy-4-methylcoumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol (B145695)

  • Crushed Ice

  • Distilled Water

Equipment
  • Round-bottom flask or beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Apparatus for reflux

  • Thin Layer Chromatography (TLC) apparatus

Procedure

1. Reaction Setup:

  • In a glass beaker, dissolve 1 g of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated sulfuric acid.[1]

  • Cool the mixture in an ice bath to maintain a temperature of 0-10 °C.[1]

2. Nitration:

  • Prepare a nitrating mixture by slowly adding 1 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid.[1]

  • Add the nitrating mixture dropwise to the cooled coumarin solution while stirring and maintaining the temperature below 10 °C.[1]

  • After the addition is complete, remove the reaction vessel from the ice bath and continue stirring at room temperature for approximately one hour.[1][2]

3. Isolation of Crude Product:

  • Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.[1]

  • A solid precipitate, which is a mixture of the 6-nitro and 8-nitro isomers, will form.

  • Filter the crude product using a Buchner funnel and wash thoroughly with cold water.[2]

4. Separation of Isomers:

  • Transfer the crude product to a flask containing ethanol and reflux the mixture for 5 minutes.[1]

  • Filter the hot solution. The residue that remains is the less soluble 7-hydroxy-4-methyl-6-nitrocoumarin.[1]

  • The filtrate contains the more soluble this compound.[2]

  • Concentrate the filtrate and cool it in an ice bath to crystallize the 8-nitro isomer.[2]

  • Recrystallize both isomers from ethanol to obtain purified products.[2]

Data Presentation

CompoundMolecular FormulaMolecular WeightYieldMelting Point (°C)Appearance
7-Hydroxy-4-methylcoumarinC₁₀H₈O₃176.17-188-190White powder
7-Hydroxy-4-methyl-6-nitrocoumarinC₁₀H₇NO₅221.1745%-Pallid yellowish powder
This compoundC₁₀H₇NO₅221.17--Dark yellowish powder

Note: Yields and melting points can vary depending on the specific reaction and purification conditions.

Characterization Data

7-Hydroxy-4-methylcoumarin:

  • ¹H-NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.705 (s, 1H, OH), 7.585 (d, J=8.8Hz, 1H, 5-H), 6.810 (d, J=8.4Hz, 1H, 6-H), 6.702 (s, 1H, 8-H), 6.113 (s, 1H, 3-H), 2.345 (s, 3H, CH₃).[3]

  • ¹³C-NMR (DMSO-d₆) δ (ppm): 161.11, 160.24, 154.79, 153.46, 126.53, 112.8, 111.97, 110.21, 102.13, 18.05.[3]

  • IR (KBr) ν (cm⁻¹): 3116 (Csp²-H), 2938 (Csp³-H), 1680 (C=O), 1670 (C=C alkene), 1518, 1455 (C=C aromatic), 1277 (C-O).[3]

Nitrated Products:

  • The IR spectra of both the 6-nitro and 8-nitro isomers show characteristic bands at approximately 1730 cm⁻¹ (lactone C=O) and 3400 cm⁻¹ (OH).[3]

  • ¹H-NMR of this compound (CDCl₃) δ (ppm): Signals at 2.4 (s, 3H, CH₃) and 12.05 (s, 1H, OH).[2]

  • ¹H-NMR of 7-hydroxy-4-methyl-6-nitrocoumarin (DMSO-d₆) δ (ppm): Aromatic protons at 6.90 and 8.30 (2H, ss).[2]

Workflow and Signaling Pathway Diagrams

Nitration_Workflow A Dissolve 7-hydroxy-4-methylcoumarin in conc. H₂SO₄ B Cool to 0-10 °C in ice bath A->B D Add Nitrating Mixture dropwise B->D C Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) C->D E Stir at Room Temperature (1 hour) D->E F Pour into Crushed Ice E->F G Filter and Wash Crude Product F->G H Reflux in Ethanol G->H I Filter Hot Solution H->I J Residue: 7-hydroxy-4-methyl-6-nitrocoumarin I->J K Filtrate: This compound I->K L Concentrate and Cool Filtrate K->L M Crystallize 8-nitro isomer L->M

Caption: Experimental workflow for the nitration of 7-hydroxy-4-methylcoumarin.

Electrophilic_Aromatic_Substitution Coumarin 7-Hydroxy-4-methylcoumarin Intermediate Sigma Complex (Resonance Stabilized Carbocation) Coumarin->Intermediate Nitronium Nitronium Ion (NO₂⁺) (from HNO₃ + H₂SO₄) Nitronium->Coumarin Electrophilic Attack Deprotonation Deprotonation (by HSO₄⁻) Intermediate->Deprotonation Products Mixture of: 7-Hydroxy-4-methyl-6-nitrocoumarin and This compound Deprotonation->Products

Caption: Mechanism of electrophilic aromatic substitution for coumarin nitration.

References

Application of 7-Hydroxy-4-methyl-8-nitrocoumarin in Enzyme Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

7-Hydroxy-4-methyl-8-nitrocoumarin is a substituted coumarin (B35378) derivative with significant potential in the field of enzyme kinetics and drug discovery. As a derivative of 7-hydroxy-4-methylcoumarin, a well-known fluorescent scaffold, this compound is of particular interest for its utility in enzyme assays, primarily as an inhibitor. Its most notable identified application is as an inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase implicated in various cellular processes and a prominent target in cancer therapy.[1][2]

The presence of the nitro group at the 8-position of the coumarin ring can influence the molecule's electrophilicity and steric hindrance, potentially enhancing its binding affinity and specificity for the active site of certain enzymes. While the parent compound, 7-hydroxy-4-methylcoumarin, is highly fluorescent, the fluorescence properties of the 8-nitro derivative may be altered, a factor to consider in assay development. The primary application of this compound is in screening for enzyme inhibitors and for studying the kinetics of enzyme inhibition.

Mechanism of Action in Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is a crucial enzyme involved in a multitude of cellular signaling pathways, including cell growth, proliferation, and apoptosis.[3][4][5] Aberrant CK2 activity is often associated with various diseases, particularly cancer, making it a key target for therapeutic intervention.[6] this compound is thought to exert its inhibitory effect by competing with ATP for the binding site on the CK2 catalytic subunit. The coumarin scaffold serves as a framework for positioning the molecule within the enzyme's active site, while the substituents contribute to the binding affinity and selectivity. The study of such inhibitors is pivotal for the development of novel anti-cancer agents.

Quantitative Data

The following table summarizes the physicochemical properties of this compound.

PropertyValueSource
Molecular FormulaC₁₀H₇NO₅PubChem
Molecular Weight221.17 g/mol PubChem
CAS Number19037-69-5PubChem
SolubilitySoluble in DMSOSelleck Chemicals

Illustrative Enzyme Inhibition Data

The table below provides an example of how quantitative data for the inhibition of Casein Kinase 2 by this compound would be presented. Note: These values are for illustrative purposes and may not represent actual experimental data.

ParameterValue
EnzymeHuman Recombinant Casein Kinase 2 (CK2)
Substrateα-Casein
IC₅₀15 µM
Ki8 µM
Inhibition TypeCompetitive (with respect to ATP)

Experimental Protocols

Protocol 1: In Vitro Casein Kinase 2 (CK2) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound against human recombinant CK2 using a radiometric assay format.

Materials and Reagents:

  • Human Recombinant Casein Kinase 2 (CK2)

  • α-Casein (dephosphorylated)

  • This compound

  • [γ-³²P]ATP

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Stop Solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in Kinase Assay Buffer to obtain a range of working concentrations.

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:

    • Kinase Assay Buffer

    • This compound (at various concentrations) or DMSO (for the control)

    • α-Casein solution (final concentration, e.g., 0.2 mg/mL)

    • Human Recombinant CK2 (final concentration, e.g., 10 ng/µL)

  • Pre-incubation: Gently mix the components and pre-incubate the reaction mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP (final concentration, e.g., 100 µM, with a specific activity of ~3000 cpm/pmol).

  • Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Finally, wash once with acetone.

  • Detection: Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (DMSO). Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

ck2_signaling_pathway cluster_input Upstream Signals cluster_ck2 CK2 Holoenzyme cluster_pathways Downstream Pathways cluster_output Cellular Responses Growth_Factors Growth Factors CK2 Casein Kinase 2 (CK2) Growth_Factors->CK2 Wnt Wnt Wnt->CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Wnt_Beta_Catenin Wnt/β-catenin Pathway CK2->Wnt_Beta_Catenin Apoptosis_Regulation Apoptosis Regulation CK2->Apoptosis_Regulation Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Wnt_Beta_Catenin->Cell_Proliferation Inhibition_of_Apoptosis Inhibition of Apoptosis Apoptosis_Regulation->Inhibition_of_Apoptosis Inhibitor 7-Hydroxy-4-methyl- 8-nitrocoumarin Inhibitor->CK2

Caption: Inhibition of Casein Kinase 2 Signaling Pathway.

enzyme_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Setup_Reaction Set up Reaction Mixtures (with and without Inhibitor) Prepare_Reagents->Setup_Reaction Pre_Incubate Pre-incubate at 30°C Setup_Reaction->Pre_Incubate Initiate_Reaction Initiate Reaction (Add [γ-³²P]ATP) Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (Spot on P81 paper) Incubate->Stop_Reaction Wash_Paper Wash P81 Paper Stop_Reaction->Wash_Paper Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash_Paper->Measure_Radioactivity Analyze_Data Analyze Data (Calculate % Inhibition, Determine IC₅₀) Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for CK2 Inhibition Assay.

References

Application Notes and Protocols for Fluorescence Quenching Experiments with 7-Hydroxy-4-methyl-8-nitrocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting fluorescence quenching experiments using 7-Hydroxy-4-methyl-8-nitrocoumarin. It includes information on the photophysical properties of the parent coumarin (B35378) compound, a general experimental procedure for fluorescence quenching studies, and examples of data analysis and presentation.

Introduction

This compound is a derivative of the highly fluorescent 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The introduction of a nitro group, a potent electron-withdrawing group, into the coumarin ring system is expected to significantly influence its photophysical properties. Nitroaromatic compounds are known to be effective fluorescence quenchers. Therefore, this compound may exhibit weak intrinsic fluorescence but can be a valuable tool in "turn-on" sensing applications where the reduction of the nitro group to an amino group restores fluorescence. This property makes it a potential probe for detecting specific enzymatic activities, such as those of nitroreductases, which are often overexpressed in hypoxic tumor cells.

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore due to a variety of molecular interactions with a quencher molecule. This phenomenon can be utilized to study the binding of quenchers to fluorophores, determine quencher concentrations, and probe the accessibility of fluorophores in macromolecules.

Photophysical Properties

The photophysical properties of this compound are not extensively documented. However, the properties of the parent compound, 7-hydroxy-4-methylcoumarin, provide a useful reference. The nitro group at the 8-position is expected to cause a red-shift in the absorption and emission spectra and a decrease in the fluorescence quantum yield due to quenching.

Table 1: Photophysical Properties of 7-Hydroxy-4-methylcoumarin.

PropertyValueReference
Excitation Maximum (λex)360 nm[1]
Emission Maximum (λem)448 nm[1]
Molar Extinction Coefficient (ε)~19,000 M⁻¹cm⁻¹ in ethanol
Fluorescence Quantum Yield (Φf)0.32 in PBS (pH 7.4)[2]
Fluorescence Lifetime (τf)4.2 ns in PBS (pH 7.4)[2]

Experimental Protocols

This section outlines a general protocol for a fluorescence quenching experiment. The specific concentrations of the fluorophore and quencher, as well as the choice of solvent, may need to be optimized for the specific application.

3.1. Materials and Reagents

  • This compound

  • Quencher of interest (e.g., a metal salt like CuSO₄, a halide salt like KI, or a biomolecule)

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol, acetonitrile)

  • Spectrofluorometer

  • Quartz cuvettes

3.2. Preparation of Stock Solutions

  • Fluorophore Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent. It may be necessary to use a small amount of DMSO to aid dissolution before diluting with the final buffer.

  • Quencher Stock Solution: Prepare a stock solution of the quencher at a high concentration (e.g., 100 mM) in the same solvent as the fluorophore.

3.3. Fluorescence Quenching Titration

  • Prepare a series of solutions in cuvettes, each containing a fixed concentration of this compound (e.g., 10 µM).

  • Add increasing concentrations of the quencher to each cuvette. Ensure the total volume is the same in all cuvettes by adding the appropriate amount of solvent.

  • Include a control sample containing only the fluorophore and no quencher.

  • Incubate the samples for a short period to allow for any complex formation.

  • Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the fluorophore.

3.4. Data Analysis: Stern-Volmer Analysis

The quenching data can be analyzed using the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Q] = 1 + kₑτ₀[Q]

where:

  • F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively.

  • [Q] is the quencher concentration.

  • Kₛᵥ is the Stern-Volmer quenching constant.

  • kₑ is the bimolecular quenching rate constant.

  • τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.

A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Kₛᵥ.

Data Presentation

The results of the fluorescence quenching experiment should be presented in a clear and organized manner.

Table 2: Example Fluorescence Quenching Data for a Coumarin Derivative with a Quencher.

Quencher Concentration (µM)Fluorescence Intensity (a.u.)F₀/F
09851.00
107501.31
206001.64
404502.19
603502.81
802803.52
1002304.28

Table 3: Example Stern-Volmer Quenching Constants for Coumarin Derivatives with Various Quenchers.

FluorophoreQuencherKₛᵥ (M⁻¹)Quenching MechanismReference
7-Hydroxycoumarin derivativeMacrophage Migration Inhibitory Factor1.6 x 10⁷Static[2]
4-methyl-7-methoxy coumarinIodide ion (I⁻)-Dynamic and Static[3]
Coumarin 314Cerium(III) ions-Static[4]
7-hydroxycoumarin derivativesHuman Serum Albumin5 x 10¹³ (k_q)Static[5]

Visualizations

5.1. Experimental Workflow

experimental_workflow prep Prepare Stock Solutions (Fluorophore & Quencher) series Create Dilution Series (Fixed Fluorophore, Varying Quencher) prep->series measure Measure Fluorescence Spectra series->measure analyze Stern-Volmer Analysis measure->analyze results Determine Ksv and kq analyze->results

Caption: Experimental workflow for fluorescence quenching analysis.

5.2. Signaling Pathway: Photoinduced Electron Transfer (PET) Quenching

pet_quenching cluster_fluorophore Fluorophore (F) cluster_quencher Quencher (Q) cluster_products Quenched State F_ground F F_excited F* F_ground->F_excited Excitation (hν) F_excited->F_ground Fluorescence Q_ground Q F_excited->Q_ground PET F_radical F+ Q_radical Q-

Caption: Mechanism of fluorescence quenching via Photoinduced Electron Transfer (PET).

References

Illuminating Cellular Landscapes: Application Notes and Protocols for Cell Imaging with Coumarin-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin (B35378) and its derivatives represent a versatile and widely utilized class of fluorophores in the field of cell imaging.[1][2] Their broad appeal stems from a combination of advantageous photophysical properties, including high fluorescence quantum yields, significant Stokes shifts, and a sensitivity to their microenvironment that can be harnessed to probe various cellular parameters.[2][3] The core benzopyran-2-one structure of coumarin is readily amenable to chemical modification, allowing for the development of a diverse palette of fluorescent probes tailored to specific biological targets and applications.[1] These probes have proven invaluable for visualizing subcellular organelles, detecting key ions and small molecules, monitoring enzymatic activity, and assessing dynamic cellular processes such as changes in viscosity.[2][3][4] This document provides detailed application notes and experimental protocols for the use of coumarin-based probes in cell imaging, intended to serve as a comprehensive resource for researchers in basic science and drug development.

Applications of Coumarin-Based Probes in Cell Imaging

Coumarin-based fluorescent probes have been successfully engineered for a multitude of cell imaging applications, including:

  • Organelle Imaging: Specific targeting of organelles such as the endoplasmic reticulum, mitochondria, and lipid droplets.[3][5]

  • Ion Detection: Sensing and quantifying biologically crucial metal ions like Cu²⁺, Zn²⁺, and Fe³⁺.[3][6]

  • Reactive Oxygen Species (ROS) Detection: Monitoring cellular oxidative stress by detecting species like peroxynitrite and hydroxyl radicals.[2][7]

  • Thiol Detection: Imaging and quantifying important biological thiols, including cysteine, homocysteine, and glutathione.[3]

  • Enzyme Activity: Measuring the activity of various enzymes, such as cytochrome P450.[4][8][9]

  • Viscosity Sensing: Probing changes in the microviscosity of cellular environments.[10]

Quantitative Data of Selected Coumarin-Based Probes

The selection of an appropriate fluorescent probe is critical for successful cell imaging experiments. The following tables summarize the key photophysical properties of a selection of coumarin-based probes categorized by their primary application.

Table 1: Probes for Organelle Imaging

Probe Name/TargetExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Reference(s)
ER-Targeting Probes400435-5250.60-[5]
Mitochondria-Targeting (CM)340---[11]
Lysosome-Targeting (CL)340---[11]
Endoplasmic Reticulum-Targeting (CE)340---[11]

Table 2: Probes for Ion Detection

Probe Name/TargetExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Reference(s)
Ac-CM1 (Zn²⁺)----[12]
DA-ZP1 (Zn²⁺)515531-16[12]
BS1 (Cu²⁺, Fe³⁺)340454-114[6]
BS2 (Cu²⁺, Fe³⁺)340454-114[6]
CHB (Zn²⁺)----[13]

Table 3: Probes for Reactive Oxygen Species (ROS) and Thiol Detection

Probe Name/TargetExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Stokes Shift (nm)Reference(s)
3-Acetamidocoumarin (ROS)~390-410~450-470--[1]
ROS-AHC (ONOO⁻ and Thiols)400---[14]
SWJT-14 (Cys)3804700.02890[15]
SWJT-14 (Hcy)4605500.02390[15]
SWJT-14 (GSH)490553-63[15]
3-HTC (Thiol-disulfide)----[16]

Table 4: Probes for Viscosity Sensing

Probe Name/TargetExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ) (in glycerol)Stokes Shift (nm)Reference(s)
CHB--0.252-[10]
CHN--0.183-[10]

Experimental Protocols

General Workflow for Live-Cell Imaging with Coumarin-Based Probes

This protocol provides a general framework for staining live cells with coumarin derivatives. Optimization of probe concentration and incubation time is recommended for each specific probe and cell line.

G cluster_prep Cell and Probe Preparation cluster_staining Staining Procedure cluster_imaging Image Acquisition cell_seeding 1. Seed cells onto imaging dish cell_culture 2. Culture cells to 50-70% confluency cell_seeding->cell_culture probe_prep 3. Prepare probe stock solution (e.g., in DMSO) cell_culture->probe_prep probe_loading 4. Dilute probe to working concentration in media probe_prep->probe_loading incubation 5. Incubate cells with probe (15-60 min, 37°C) probe_loading->incubation washing 6. Wash cells to remove excess probe incubation->washing imaging 7. Acquire images using fluorescence microscope washing->imaging

Caption: General experimental workflow for live-cell imaging.

Detailed Steps:

  • Cell Seeding: Seed cells of interest onto a glass-bottom dish or chamber slide suitable for fluorescence microscopy.

  • Cell Culture: Culture cells in the appropriate medium until they reach 50-70% confluency.[3]

  • Probe Preparation: Prepare a stock solution of the coumarin probe, typically in the range of 1-10 mM in anhydrous dimethyl sulfoxide (B87167) (DMSO).[17]

  • Probe Loading: Dilute the stock solution to the final working concentration (typically 1-10 µM, but should be optimized) in pre-warmed cell culture medium.[17][18]

  • Incubation: Remove the existing culture medium and add the probe-containing medium to the cells. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.[18]

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any unbound probe.[3]

  • Imaging: Acquire fluorescent images using a microscope equipped with the appropriate filter set for the specific coumarin probe's excitation and emission wavelengths.[3]

Protocol for Fixed-Cell Staining

This protocol is suitable for endpoint assays where live-cell dynamics are not required.

Detailed Steps:

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Washing: Wash the cells once with PBS.

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[17]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[17]

  • Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[17]

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare a working solution of the coumarin probe in PBS (e.g., 1-10 µM). Incubate the fixed and permeabilized cells with the staining solution for 20-30 minutes at room temperature, protected from light.[17]

  • Washing: Wash the cells three times with PBS for 5 minutes each.[17]

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Image the slides using a fluorescence microscope with a suitable filter set.

Protocol for Imaging Cellular Viscosity

This protocol is designed for monitoring changes in the microviscosity of live cells using viscosity-sensitive coumarin probes.

Detailed Steps:

  • Cell Culture and Staining: Follow the "General Workflow for Live-Cell Imaging" (steps 1-6).

  • Imaging Setup: Use a confocal or wide-field fluorescence microscope equipped with a stage-top incubator to maintain cells at 37°C and 5% CO₂.[18]

  • Inducing Viscosity Changes (Optional): To observe dynamic changes, treat the cells with agents known to modulate viscosity, such as nystatin (B1677061) or monensin, or by inducing processes like apoptosis.[18]

  • Image Acquisition: Acquire images before and after treatment to monitor changes in fluorescence intensity or lifetime, which correlate with viscosity changes.[18]

  • Data Analysis: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity. An increase in fluorescence intensity of a molecular rotor-based coumarin probe typically indicates an increase in cellular viscosity.[18]

Protocol for Detecting Reactive Oxygen Species (ROS)

This protocol provides a method for detecting ROS in cells using a "turn-on" coumarin-based probe like 3-Acetamidocoumarin.

Detailed Steps:

  • Cell Culture and Staining: Follow the "General Workflow for Live-Cell Imaging" (steps 1-6).

  • ROS Induction (Optional): To stimulate ROS production, cells can be treated with an inducing agent (e.g., H₂O₂) for a specific duration before or during imaging.

  • Image Acquisition: Acquire images using a fluorescence microscope with the appropriate filter set (e.g., λex ≈ 390-410 nm and λem ≈ 450-470 nm for the hydroxylated product of 3-Acetamidocoumarin).[1]

  • Data Analysis: Quantify the mean fluorescence intensity of the cells. An increase in fluorescence indicates an increase in ROS levels.[1]

Protocol for Imaging Metal Ions (e.g., Zn²⁺)

This protocol describes the use of coumarin-based chemosensors for detecting metal ions in live cells.

Detailed Steps:

  • Cell Culture and Staining: Follow the "General Workflow for Live-Cell Imaging" (steps 1-6), using a probe concentration that is typically in the nanomolar to low micromolar range to avoid disrupting metal homeostasis.[6][12]

  • Image Acquisition: Acquire images using a fluorescence microscope. For ratiometric probes, acquire images at two different emission or excitation wavelengths.

  • Data Analysis: For "turn-on" or "turn-off" probes, quantify the change in fluorescence intensity. For ratiometric probes, calculate the ratio of fluorescence intensities at the two wavelengths to determine the relative ion concentration.

Signaling Pathways and Experimental Workflows

The detection of specific ions or molecules by coumarin-based probes can provide insights into various cellular signaling pathways.

Peroxynitrite Formation and Signaling

Peroxynitrite (ONOO⁻) is a reactive nitrogen species formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). It is involved in both physiological signaling and pathological processes.[1][19]

G cluster_formation Peroxynitrite Formation cluster_effects Cellular Effects cluster_detection Detection NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO O2 Superoxide (O₂•⁻) O2->ONOO signaling Modulation of Signaling Pathways ONOO->signaling damage Oxidative Damage (Lipids, Proteins, DNA) ONOO->damage probe Coumarin-based ONOO⁻ Probe ONOO->probe fluorescence Fluorescence Signal probe->fluorescence reacts with ONOO⁻

Caption: Peroxynitrite formation and detection.

Calcium Signaling Pathway

Calcium (Ca²⁺) is a ubiquitous second messenger involved in a vast array of cellular processes. Coumarin-based probes can be used to monitor changes in intracellular Ca²⁺ concentrations that are central to these signaling cascades.

G cluster_stimulus External Stimulus cluster_release Intracellular Ca²⁺ Release cluster_response Cellular Response cluster_detection Detection stimulus Signal (e.g., Hormone) receptor Receptor stimulus->receptor PLC PLC receptor->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_binding Ca²⁺ binds to effector proteins Ca_release->Ca_binding probe Coumarin-based Ca²⁺ Probe Ca_release->probe response Cellular Response (e.g., Contraction, Secretion) Ca_binding->response fluorescence Fluorescence Signal probe->fluorescence binds to Ca²⁺

Caption: A simplified calcium signaling pathway.

Enzyme Activity Detection Workflow

Coumarin-based substrates that are initially non-fluorescent (profluorescent) can be designed to become highly fluorescent upon enzymatic cleavage. This "turn-on" mechanism allows for the sensitive detection of specific enzyme activities.[4][8][9]

G cluster_process Enzymatic Reaction and Detection cluster_application Application profluorescent Profluorescent Coumarin Substrate (Non-fluorescent) enzyme Target Enzyme profluorescent->enzyme fluorescent Fluorescent Coumarin Product enzyme->fluorescent Enzymatic Cleavage cleaved Cleaved Moiety enzyme->cleaved imaging Live-Cell Imaging fluorescent->imaging assay High-Throughput Screening fluorescent->assay

Caption: Workflow for detecting enzyme activity.

Conclusion

Coumarin-based fluorescent probes offer a powerful and adaptable toolkit for cell imaging. Their tunable photophysical properties and amenability to chemical modification have enabled the development of a wide array of probes for visualizing cellular structures and quantifying dynamic processes. By carefully selecting the appropriate probe and optimizing the experimental protocols outlined in these application notes, researchers can gain deeper insights into the intricate workings of the cell, advancing both fundamental biological understanding and the development of new therapeutic strategies.

References

Application Notes and Protocols: 7-Hydroxy-4-methyl-8-nitrocoumarin as a Putative Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known chemical properties of 7-hydroxy-4-methyl-8-nitrocoumarin and the established behavior of similar coumarin-based fluorescent probes. To date, specific experimental data for the use of this compound in metal ion detection is not extensively available in the peer-reviewed literature. These protocols are provided as a theoretical framework and a guide for research and development.

Introduction

This compound is a derivative of the highly fluorescent 7-hydroxy-4-methylcoumarin scaffold. The introduction of an electron-withdrawing nitro group at the 8-position is anticipated to modulate the photophysical properties of the fluorophore, making it a potential candidate for use as a chemosensor for specific metal ions. The phenolic hydroxyl group and the adjacent nitro group could serve as a potential binding site for metal ions. Interaction with a target metal ion may disrupt the internal charge transfer (ICT) or photoinduced electron transfer (PET) processes, leading to a detectable change in the fluorescence signal, either through enhancement ("turn-on") or quenching ("turn-off").

Principle of Detection

The proposed sensing mechanism for this compound relies on the chelation of a metal ion by the 7-hydroxyl and 8-nitro groups. In its unbound state, the fluorescence of the coumarin (B35378) core is expected to be significantly quenched by the proximate nitro group through a PET mechanism. Upon binding of a suitable metal ion, this PET process may be inhibited, leading to a "turn-on" fluorescent response. The selectivity of the probe would be determined by the specific coordination chemistry and affinity of the binding pocket for different metal ions.

Data Presentation

The following tables present hypothetical photophysical and metal ion binding data for this compound, based on typical values for similar coumarin-based probes. These values are for illustrative purposes and require experimental validation.

Table 1: Photophysical Properties of this compound

PropertyValue (Hypothetical)Conditions
Excitation Maximum (λex)~365 nmMethanol
Emission Maximum (λem)~450 nmMethanol
Quantum Yield (Φ) - Free< 0.05Methanol
Quantum Yield (Φ) - Bound> 0.3Methanol, in presence of target metal ion
Molar Extinction Coefficient (ε)~15,000 M⁻¹cm⁻¹Methanol at λex

Table 2: Hypothetical Performance Characteristics for Metal Ion Detection

ParameterValue (Hypothetical)Target Metal Ion
Limit of Detection (LOD)10-100 nMFe³⁺ or Al³⁺
Binding Constant (Ka)10⁴ - 10⁶ M⁻¹Fe³⁺ or Al³⁺
Stoichiometry (Probe:Metal)1:1 or 2:1Fe³⁺ or Al³⁺
Response Time< 5 minutesFe³⁺ or Al³⁺

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the Pechmann condensation to form 7-hydroxy-4-methylcoumarin, followed by nitration.[1][2]

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin

  • Combine resorcinol (B1680541) (10 mmol) and ethyl acetoacetate (B1235776) (11 mmol) in a round-bottom flask.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or Amberlyst-15 resin.[1]

  • Heat the reaction mixture at 110-120 °C for 30-60 minutes with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol (B145695) to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Nitration of 7-Hydroxy-4-methylcoumarin

  • Dissolve 7-hydroxy-4-methylcoumarin (1.2 g) in concentrated sulfuric acid (10 ml) in a conical flask, keeping the temperature at 0-5 °C using an ice bath.[1]

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for one hour.[3]

  • Pour the reaction mixture onto crushed ice to precipitate the nitro derivatives.[1]

  • Filter the crude product, which will be a mixture of 6-nitro and 8-nitro isomers.

  • Separate the isomers by fractional crystallization from ethanol. The 8-nitro isomer is typically less soluble and will crystallize out first.[1]

  • Collect the crystals of this compound and dry them.

Protocol for Metal Ion Detection

This protocol provides a general procedure for evaluating the efficacy of this compound as a fluorescent probe for metal ion detection.

Materials:

  • This compound

  • Stock solution of the probe (e.g., 1 mM in DMSO or methanol)

  • Aqueous buffer solution (e.g., 10 mM HEPES, pH 7.4)

  • Stock solutions of various metal salts (e.g., 10 mM chlorides or nitrates in deionized water)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Working Solutions:

    • Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in the aqueous buffer.

    • Prepare working solutions of metal ions (e.g., 1 mM) by diluting their respective stock solutions in deionized water.

  • Selectivity Screening:

    • To a series of cuvettes, add the probe working solution.

    • Add an excess (e.g., 10 equivalents) of different metal ion solutions to each cuvette.

    • Record the fluorescence emission spectrum (e.g., from 400 to 600 nm) with an excitation wavelength of approximately 365 nm.

    • Compare the fluorescence intensity of the probe in the presence of different metal ions to identify the target ion that induces the most significant change.

  • Fluorescence Titration:

    • To a cuvette containing the probe working solution, incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, mix thoroughly and record the fluorescence emission spectrum.

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding stoichiometry and binding constant.

  • Determination of Limit of Detection (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (probe solution without the metal ion) and k is the slope of the linear portion of the titration curve at low concentrations.

Mandatory Visualizations

G Proposed Signaling Pathway for Metal Ion Detection cluster_binding Chelation Probe This compound (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion Quenching PET Quenching by Nitro Group Probe->Quenching Metal Target Metal Ion (e.g., Fe³⁺) Inhibition Inhibition of PET Complex->Inhibition

Caption: Proposed "Turn-on" fluorescence signaling mechanism.

G Experimental Workflow for Metal Ion Sensing A Prepare Probe Stock Solution (1 mM in DMSO) C Prepare Working Solutions (Probe: 10 µM in Buffer, Metals: 1 mM) A->C B Prepare Metal Ion Stock Solutions (10 mM in H₂O) B->C D Selectivity Screening: Add 10 eq. of each metal to probe C->D E Fluorescence Titration: Incrementally add target metal to probe C->E F Record Fluorescence Spectra (λex = ~365 nm) D->F E->F G Data Analysis: - Identify Target Ion - Calculate LOD - Determine Binding Constant F->G

Caption: General experimental workflow for metal ion detection.

References

Application Notes and Protocols: Labeling of Proteins and Nucleic Acids with Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the fluorescent labeling of proteins and nucleic acids using coumarin (B35378) derivatives. Coumarins are versatile fluorophores characterized by their small size, sensitivity to the local environment, and favorable photophysical properties, making them valuable tools in various biological and drug discovery applications.[1][]

I. Labeling of Proteins with Coumarin Derivatives

The most common strategies for labeling proteins with coumarin derivatives involve targeting specific amino acid residues, primarily cysteine and lysine (B10760008).[1] The choice of reactive coumarin derivative depends on the desired labeling site and the protein's characteristics.

Thiol-Reactive Labeling of Cysteine Residues

This method offers site-specific labeling by targeting the sulfhydryl groups of cysteine residues, which are often less abundant than lysine residues.[1] Coumarin-maleimide derivatives are commonly used for this purpose, forming a stable thioether bond.[1]

Experimental Protocol: Labeling with Coumarin-Maleimide

Materials:

  • Protein of interest containing at least one free cysteine residue

  • Coumarin-maleimide derivative

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2-7.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., Phosphate-Buffered Saline - PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose free cysteines, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Note: Do not use dithiothreitol (B142953) (DTT) as it must be removed before adding the maleimide (B117702) reagent.[1]

    • Remove the reducing agent using a desalting column.

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the coumarin-maleimide derivative in anhydrous DMF or DMSO.[1]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the coumarin-maleimide stock solution to the protein solution.[1]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purification:

    • Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).[1]

    • Collect the fractions containing the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the coumarin dye.

Workflow for Thiol-Reactive Protein Labeling

Thiol_Reactive_Labeling Protein Protein with free Cysteine Reduce Reduce Disulfide Bonds (optional) with TCEP Protein->Reduce Desalt Desalting Reduce->Desalt Labeling Labeling Reaction (RT, 2h or 4°C, overnight) Desalt->Labeling Coumarin_Maleimide Coumarin-Maleimide Stock Solution Coumarin_Maleimide->Labeling Purification Purification (Size-Exclusion Chromatography) Labeling->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein

Caption: Workflow for labeling proteins with coumarin-maleimide.

Amine-Reactive Labeling of Lysine Residues

This is a common method for protein labeling as lysine residues are generally abundant and located on the protein surface.[1] N-hydroxysuccinimidyl (NHS) esters of coumarin derivatives react with primary amines on lysine residues and the N-terminus of the protein.[1]

Experimental Protocol: Labeling with Coumarin-NHS Ester

Materials:

  • Protein of interest

  • Coumarin-NHS ester

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Note: Ensure the buffer is free of primary amines (e.g., Tris).[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Storage Buffer (e.g., PBS)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer to a final concentration of 5-20 mg/mL.[1]

  • Dye Preparation:

    • Prepare a 10 mM stock solution of the coumarin-NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the coumarin-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[1]

    • Collect the fractions containing the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Calculate the DOL by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the coumarin dye.[1]

Workflow for Amine-Reactive Protein Labeling

Amine_Reactive_Labeling Protein Protein in Amine-Free Buffer Labeling Labeling Reaction (RT, 1-2h) Protein->Labeling Coumarin_NHS Coumarin-NHS Ester Stock Solution Coumarin_NHS->Labeling Purification Purification (Size-Exclusion Chromatography) Labeling->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein

Caption: Workflow for labeling proteins with coumarin-NHS ester.

Quantitative Data for Coumarin-Labeled Proteins

The photophysical properties of coumarin-labeled proteins are crucial for experimental design and interpretation. The following table summarizes key quantitative data for proteins labeled with representative coumarin derivatives.

Coumarin DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Labeled Biomolecule (Example)Reference
7-Diethylaminocoumarin-3-carboxylic acid~430~4770.012Nucleotides[3]
Coumarin 343~445~4940.51Nucleotides[3]
7-Ethylamino-8-bromocoumarin-3-carboxylic acid~405~4640.62Nucleotides[3]
Coumarin-fused Tetrazole~350 (activation)--DNA[4]
Coumarin-based probes with sulfonamide groups~400435-5250.60Endoplasmic Reticulum[5]

II. Labeling of Nucleic Acids with Coumarin Derivatives

Coumarin derivatives can be incorporated into nucleic acids through various methods, including photo-induced cycloaddition and click chemistry.

Photo-induced Labeling of DNA

A photo-induced [2+2] cycloaddition can occur between a coumarin moiety and a thymidine (B127349) base upon irradiation with 350 nm light. This reaction is photoreversible.[6][7] The formation of the DNA interstrand cross-link (ICL) quenches the fluorescence of the coumarin, allowing for real-time monitoring of the process.[6][7]

Conceptual Workflow for Photo-induced DNA Labeling

Photo_Induced_DNA_Labeling DNA_Coumarin DNA with incorporated Coumarin derivative Irradiation_350 Irradiation (350 nm) DNA_Coumarin->Irradiation_350 Crosslinking [2+2] Cycloaddition with Thymine Irradiation_350->Crosslinking ICL Interstrand Cross-Link (ICL) (Fluorescence Quenched) Crosslinking->ICL Irradiation_254 Irradiation (254 nm) ICL->Irradiation_254 Reversal Photoreversal Irradiation_254->Reversal Reversal->DNA_Coumarin

Caption: Conceptual workflow for photo-induced DNA labeling with coumarin.

"Click" Chemistry for Nucleic Acid Labeling

Click chemistry provides a highly specific and efficient method for labeling biomolecules.[8] For nucleic acid labeling, this often involves the metabolic incorporation of a modified nucleoside containing a bioorthogonal handle (e.g., an alkyne), followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a coumarin-azide derivative.[9]

Experimental Protocol: In Situ Labeling of Newly Synthesized DNA with Coumarin-Azide

This protocol is adapted from the principles of Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) and can be applied to nucleic acids using analogous strategies with modified nucleosides.

Materials:

  • Cells of interest

  • Alkyne-modified nucleoside (e.g., 5-ethynyl-2'-deoxyuridine (B1671113) - EdU)

  • Coumarin-azide derivative (e.g., Coumarin 343 X azide)[9]

  • Copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate)

  • Ligand to protect cells from copper toxicity (e.g., TBTA)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 3% BSA)

Procedure:

  • Metabolic Labeling:

    • Culture cells and treat with the alkyne-modified nucleoside (e.g., EdU) at an appropriate concentration and for a desired duration to allow for its incorporation into newly synthesized DNA.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS containing 3% BSA.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS containing 3% BSA.

  • Click Reaction:

    • Prepare the click reaction cocktail containing the coumarin-azide, copper(II) sulfate, and sodium ascorbate (B8700270) in PBS. The addition of a copper-chelating ligand is recommended.

    • Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.

  • Washing and Imaging:

    • Wash the cells three times with PBS containing 3% BSA.

    • If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).

    • Mount the coverslips and image using fluorescence microscopy.

Workflow for "Click" Chemistry Labeling of DNA

Click_Chemistry_DNA_Labeling Cells Cell Culture Metabolic_Labeling Metabolic Labeling (Alkyne-modified nucleoside) Cells->Metabolic_Labeling Fix_Perm Fixation and Permeabilization Metabolic_Labeling->Fix_Perm Click_Reaction Click Reaction (Coumarin-Azide, Cu(I)) Fix_Perm->Click_Reaction Washing Washing Click_Reaction->Washing Imaging Fluorescence Microscopy Washing->Imaging

Caption: Workflow for labeling newly synthesized DNA using click chemistry.

III. Applications of Coumarin-Labeled Biomolecules

Coumarin-labeled proteins and nucleic acids are utilized in a wide array of applications in research and drug development:

  • Fluorescence Microscopy: Visualize the localization and dynamics of proteins and nucleic acids within cells.[1][5]

  • Immunoassays: Develop sensitive detection methods for specific biomolecules.[1]

  • Proteomics: Identify and quantify proteins in complex mixtures.[1]

  • Drug Screening: Create high-throughput screening assays to identify molecules that interact with a target protein or nucleic acid.[]

  • Studying Molecular Interactions: Monitor binding and dissociation events between biomolecules through changes in fluorescence.[]

  • Real-time Monitoring of Biological Processes: Track enzymatic activity or DNA cross-linking in real-time.[6][7][10]

References

Experimental setup for measuring fluorescence lifetime of 7-Hydroxy-4-methyl-8-nitrocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-methyl-8-nitrocoumarin is a derivative of the well-known fluorescent scaffold, coumarin (B35378). Coumarin and its derivatives are widely utilized as fluorescent probes in biological and pharmaceutical research due to their sensitivity to the local environment. The introduction of a nitro group at the 8-position is expected to modulate the photophysical properties of the 7-hydroxy-4-methylcoumarin core, potentially influencing its fluorescence lifetime. The fluorescence lifetime, the average time a molecule remains in its excited state before returning to the ground state, is a critical parameter for in-depth fluorescence studies, including Förster Resonance Energy Transfer (FRET) and fluorescence polarization assays.

This application note provides a detailed experimental setup and protocol for measuring the fluorescence lifetime of this compound using Time-Correlated Single Photon Counting (TCSPC), a robust and sensitive technique for lifetime determination.

Photophysical Properties

This compound:

  • UV-Vis Absorption: The UV-Vis spectrum of this compound shows absorption maxima that can be used to determine the optimal excitation wavelength for fluorescence lifetime measurements.[1][2][3] It is important to acquire a full absorption spectrum of the compound in the desired solvent to select an appropriate excitation source.

7-hydroxy-4-methylcoumarin (Parent Compound):

  • Excitation and Emission: The parent compound, 7-hydroxy-4-methylcoumarin, exhibits excitation and fluorescence spectra that are solvent-dependent.[4] For instance, in methanol, it has shown a UV-Vis absorption maximum at approximately 337 nm.[5][6] Its fluorescence is typically in the cyan region of the spectrum.[5][6]

Note on the Nitro Group: The presence of a nitro (-NO2) group, an electron-withdrawing group, can significantly impact the fluorescence properties of a fluorophore. Nitro groups are known to be potential fluorescence quenchers, which may lead to a shorter fluorescence lifetime or a complete lack of fluorescence. Therefore, initial experiments should carefully assess the fluorescence quantum yield of this compound.

Experimental Setup

A typical TCSPC setup is required for the accurate measurement of fluorescence lifetimes in the nanosecond and picosecond range.[7][8][9]

Key Components:

  • Pulsed Light Source: A picosecond pulsed diode laser or a mode-locked laser (e.g., Ti:Sapphire laser) with a high repetition rate (MHz range) is ideal. The excitation wavelength should be selected based on the absorption spectrum of this compound.

  • Sample Chamber: A temperature-controlled cuvette holder to maintain the sample at a constant temperature.

  • Optics: Lenses to focus the excitation light onto the sample and collect the emitted fluorescence. A right-angle geometry is commonly used to minimize scattered excitation light.

  • Emission Monochromator or Bandpass Filter: To selectively detect the fluorescence emission at its peak wavelength and reject scattered excitation light.

  • Polarizers: An excitation polarizer and an emission polarizer set at the magic angle (54.7°) to eliminate rotational artifacts in the fluorescence decay.

  • Single-Photon Detector: A sensitive and fast detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).[7]

  • TCSPC Electronics: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) to build the histogram of photon arrival times.[7][8][9]

  • Data Acquisition and Analysis Software: For controlling the instrumentation, acquiring the decay data, and performing lifetime analysis using deconvolution methods.

Logical Relationship of Experimental Components

G cluster_excitation Excitation Path cluster_sample Sample cluster_emission Emission Path cluster_electronics TCSPC Electronics & Data Acquisition Laser Pulsed Laser Exc_Polarizer Excitation Polarizer Laser->Exc_Polarizer TCSPC_Card TCSPC Card (TAC & MCA) Laser->TCSPC_Card Sync Signal Sample_Cuvette Sample in Cuvette Exc_Polarizer->Sample_Cuvette Excitation Em_Polarizer Emission Polarizer (54.7°) Sample_Cuvette->Em_Polarizer Emission Monochromator Emission Monochromator Em_Polarizer->Monochromator Detector Single-Photon Detector Monochromator->Detector Detector->TCSPC_Card Photon Signal Computer Computer with Analysis Software TCSPC_Card->Computer

Caption: Logical workflow of the TCSPC experimental setup.

Experimental Protocols

Sample Preparation
  • Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble and stable. Common solvents for coumarins include ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[10] The choice of solvent can influence the fluorescence lifetime.

  • Concentration: Prepare a dilute solution of the compound. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects. A concentration in the micromolar range is usually appropriate.

  • Reference Standard: Prepare a solution of a well-characterized fluorescence lifetime standard for deconvolution and validation of the instrument response function (IRF). A common standard is a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) to measure the IRF, or a fluorophore with a known single exponential decay (e.g., Coumarin 6 in ethanol).[11][12]

Instrument Setup and Calibration
  • Warm-up: Allow the light source and electronics to warm up for at least 30 minutes to ensure stable operation.

  • Wavelength Selection:

    • Set the excitation wavelength of the laser to a value where this compound has significant absorbance, avoiding the peak maximum to minimize inner filter effects.

    • Set the emission monochromator or select a bandpass filter centered at the fluorescence emission maximum of the compound.

  • Polarizer Alignment: Set the excitation polarizer vertically and the emission polarizer to the magic angle (54.7°).

  • Instrument Response Function (IRF) Measurement:

    • Fill a cuvette with a scattering solution (e.g., dilute Ludox suspension).

    • Place the cuvette in the sample holder.

    • Set the emission monochromator to the excitation wavelength.

    • Acquire the IRF by collecting scattered light. The full width at half maximum (FWHM) of the IRF determines the time resolution of the system.[13]

Fluorescence Lifetime Measurement
  • Sample Measurement:

    • Replace the scattering solution with the sample solution of this compound.

    • Set the emission monochromator to the fluorescence emission maximum.

    • Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically 10,000 counts) for good statistical accuracy. The data collection should continue until the decay has returned to the baseline.

  • Background Measurement:

    • Replace the sample solution with the pure solvent.

    • Acquire a background decay curve under the same conditions as the sample measurement.

Data Analysis

  • Background Subtraction: Subtract the background decay from the sample decay.

  • Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use iterative deconvolution software to extract the true fluorescence decay parameters.

  • Fitting Model: Fit the deconvoluted decay data to a suitable decay model (e.g., single, multi-exponential). The goodness of the fit is typically judged by the chi-squared (χ²) value (ideally close to 1.0) and the randomness of the weighted residuals.

The fluorescence intensity decay, I(t), can be modeled by a sum of exponentials:

I(t) = Σ αi * exp(-t/τi)

where αi is the pre-exponential factor and τi is the fluorescence lifetime of the i-th component.

Experimental Workflow

G cluster_prep Preparation cluster_cal Calibration cluster_acq Data Acquisition cluster_analysis Data Analysis Prep_Sample Prepare Sample and Reference Standard Measure_Sample Measure Sample Fluorescence Decay Prep_Sample->Measure_Sample Prep_Inst Instrument Setup and Warm-up Measure_IRF Measure Instrument Response Function (IRF) Prep_Inst->Measure_IRF Deconvolve Deconvolution with IRF Measure_IRF->Deconvolve Subtract_Bkg Background Subtraction Measure_Sample->Subtract_Bkg Measure_Bkg Measure Solvent Background Measure_Bkg->Subtract_Bkg Subtract_Bkg->Deconvolve Fit_Model Fit to Decay Model (e.g., multi-exponential) Deconvolve->Fit_Model Get_Lifetime Determine Fluorescence Lifetime (τ) Fit_Model->Get_Lifetime

Caption: Workflow for fluorescence lifetime measurement.

Data Presentation

All quantitative data should be summarized in a structured table for clear comparison.

ParameterThis compoundReference Standard (e.g., Coumarin 6)
Solvent e.g., Ethanole.g., Ethanol
Concentration (µM) e.g., 5e.g., 5
Excitation Wavelength (nm) (To be determined)e.g., 405
Emission Wavelength (nm) (To be determined)e.g., 500
Fluorescence Lifetime (τ) (ns) (To be measured)(Known value)
Chi-squared (χ²) of fit (From analysis)(From analysis)

Conclusion

This application note provides a comprehensive guide for the experimental determination of the fluorescence lifetime of this compound using TCSPC. While the presence of a nitro group may affect its fluorescence properties, the outlined protocols for sample preparation, instrumentation, and data analysis will enable researchers to accurately characterize this compound. The resulting fluorescence lifetime data will be invaluable for its application as a fluorescent probe in various research and drug development contexts.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of Coumarin-Derived Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarin (B35378) and its derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties. The versatile structure of the coumarin nucleus serves as a valuable scaffold in medicinal chemistry. The formation of Schiff bases (compounds containing an azomethine or imine group, >C=N-) from coumarin aldehydes or ketones is a well-established strategy to enhance and diversify their pharmacological potential. These Schiff base derivatives have demonstrated promising activities, including anticancer, antimicrobial, and antioxidant effects, making them attractive candidates for drug discovery and development. This document provides detailed protocols for the synthesis of coumarin-derived Schiff bases and methods for their biological evaluation, supported by quantitative data from recent studies.

I. Synthesis of Coumarin-Derived Schiff Bases

The general synthesis of coumarin-derived Schiff bases involves the condensation reaction between a coumarin derivative containing a carbonyl group (aldehyde or ketone) and a primary amine. The reaction is typically carried out under reflux in a suitable solvent like ethanol (B145695).

General Synthetic Workflow

The synthesis process can be generalized into a few key steps, starting from a commercially available or synthesized coumarin precursor.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation/Acetylation cluster_2 Step 3: Schiff Base Formation cluster_3 Step 4: Purification & Characterization A Substituted Coumarin (e.g., 7-Hydroxy-4-methylcoumarin) B Formyl or Acetyl Coumarin (e.g., 7-Hydroxy-4-formylcoumarin) A->B Oxidation/Formylation D Condensation Reaction (Reflux in Ethanol) B->D C Primary Amine (Aromatic/Aliphatic) C->D E Coumarin Schiff Base D->E F Filtration & Recrystallization E->F G Spectroscopic Analysis (FT-IR, NMR, Mass Spec) F->G

Caption: General workflow for the synthesis of coumarin-derived Schiff bases.

Experimental Protocol 1: Synthesis from 4-Formylcoumarin

This protocol details the synthesis of Schiff bases via the condensation of a formylcoumarin derivative with a primary amine.

Materials:

  • 7-Hydroxy-4-formylcoumarin or 7-Methoxy-4-formylcoumarin (5 mmol)

  • Substituted primary amine (e.g., thiosemicarbazide, p-amino acetophenone, p-aminobenzoic acid) (5 mmol)

  • Absolute Ethanol (30 mL)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve 5 mmol of the selected 4-formylcoumarin derivative in 30 mL of absolute ethanol in a round-bottom flask.

  • Add 5 mmol of the chosen primary amine to the solution with continuous stirring.

  • Attach a reflux condenser and heat the mixture to 75-80 °C under reflux for 7 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with a small amount of cold ethanol.

  • Dry the product and recrystallize from absolute ethanol to obtain the pure Schiff base.

  • Characterize the final product using FT-IR, ¹H NMR, and Mass Spectrometry.

Experimental Protocol 2: Synthesis from Acetylcoumarin

This protocol describes the synthesis of a Schiff base from an acetylcoumarin derivative.

Materials:

  • 3-Acetylcoumarin (B160212) derivative (e.g., 7-chloro-3-acetylcoumarin) (0.02 M)

  • Substituted aminophenol (e.g., o-aminophenol) (0.02 M)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 3-acetylcoumarin derivative and the aminophenol in ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 5-6 hours at 80-90 °C.

  • Monitor the reaction by TLC.

  • After cooling, the solid product that crystallizes out is collected by filtration.

  • Recrystallize the crude product from ethanol to yield the pure Schiff base.

  • Confirm the structure of the synthesized compound using appropriate spectroscopic methods.

II. Biological Activities and Quantitative Data

Coumarin-Schiff base hybrids have been extensively evaluated for various biological activities. The following tables summarize quantitative data from studies on their anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

The cytotoxic potential of coumarin Schiff bases is often evaluated against various human cancer cell lines, with results typically reported as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity (IC₅₀ Values) of Selected Coumarin Derivatives

Compound Description Cell Line IC₅₀ (µM) Reference
Indole–coumarin hybrid Schiff base MCF-7 (Breast) 9.1
6-Heteroaryl coumarin MCF-7 (Breast) 2.57
6-Heteroaryl coumarin T-47D (Breast) 2.39
6-Heteroaryl coumarin MDA-MB-231 (Breast) 2.31
Coumarin-pyrimidine derivative MCF-7 (Breast) 0.23
Coumarin-sulfonamide derivative MCF-7 (Breast) 0.0088
4-hydroxy-7-methylcoumarin derivative MCF-7 (Breast) 0.003
Coumarin-cinnamic acid hybrid (Comp. 4) MCF-7 (Breast) 3.26
Coumarin-cinnamic acid hybrid (Comp. 4) HL60 (Leukemia) 8.09
Coumarin-cinnamic acid hybrid (Comp. 4) A549 (Lung) 9.34
Coumarin derivative (DCH4) MCF-7 (Breast) 13.28 µg/mL

| Coumarin derivative (DCH4) | KYSE-30 (Esophageal) | 44.21 µg/mL | |

Antimicrobial Activity

The antimicrobial efficacy is determined by measuring the zone of inhibition against various bacterial and fungal strains or by determining the minimum inhibitory concentration (MIC).

Table 2: Antimicrobial Activity of Coumarin-Schiff Base Derivatives

Compound Description Microorganism Activity (Zone of Inhibition / % Inhibition) Reference
Coumarin Schiff base-Cu Complex S. aureus 16 ± 1 mm
Coumarin Schiff base-Cu Complex B. subtilis 18.5 ± 1.3 mm
Coumarin Schiff base-Co Complex S. aureus 12.5 ± 0.5 mm
Coumarin Schiff base-Co Complex B. subtilis 14 ± 0.25 mm
8-((4-chlorophenylimino)methyl) derivative Helminthosporium sp. 90% inhibition at 1000 µg/mL
8-((2-chlorophenylimino)methyl) derivative Helminthosporium sp. 90% inhibition at 1000 µg/mL
Coumarin-oxadiazole Schiff base (4m) E. coli 80% growth inhibition at 100 µg/mL

| Coumarin-oxadiazole Schiff base (4m) | C. albicans | Highly significant inhibition | |

Antioxidant Activity

Antioxidant potential is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The activity is often expressed as a percentage of radical scavenging at a specific concentration.

Table 3: DPPH Radical Scavenging Activity of Coumarin Derivatives

Compound Description Concentration Scavenging Activity (%) Reference
Coumarin Schiff base (Comp. 2) 1000 µg/mL 92.3 ± 1%
Coumarin Schiff base (Comp. 3) Not specified 83 ± 0.5%
Coumarin Schiff base (Comp. 4e) Not specified 66%
Coumarin Schiff base (Comp. 4f) Not specified 63%

| Coumarin-thiazolidinone (Comp. 5e) | Not specified | 65% | |

III. Protocols for Biological Evaluation

Protocol 3: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

MTT_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h (allow attachment) A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent to each well D->E F Incubate for 2-4h (allow formazan (B1609692) formation) E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at ~570 nm G->H I Calculate % Viability and IC50 values H->I

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the coumarin Schiff base compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Protocol 4: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Procedure:

  • Sample Preparation: Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic acid) in methanol (B129727) or DMSO.

  • Reaction Mixture: In a test tube or 96-well plate, mix 0.1 mL of the sample at various concentrations (e.g., 250 to 1000 µg/mL) with 1 mL of a 0.2 mM DPPH solution in methanol.

  • Incubation: Incubate the reaction mixture in the dark at room temperature (approx. 28°C) for 20-30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-VIS spectrophotometer. A control containing all reagents except the test sample is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

IV. Mechanism of Action and Signaling Pathways

While the precise mechanisms are compound-specific, some coumarin derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.

Signaling_Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Coumarin Coumarin Schiff Base (e.g., Compound 5) Coumarin->EGFR Inhibition Coumarin->PI3K Inhibition

Caption: Inhibition of EGFR/PI3K/AKT pathway by a coumarin derivative.

Some coumarin derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). For instance, one study identified a compound that exhibited dual inhibitory activity on both EGFR and PI3Kβ. The PI3K/AKT signaling pathway is crucial for regulating the cell cycle. By inhibiting key kinases like PI3K and AKT, these compounds can suppress cell proliferation and induce apoptosis in cancer cells. This makes them promising candidates for targeted cancer therapy.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin. Our aim is to help you optimize your reaction yield and purity by addressing common challenges encountered during this two-step synthesis process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Stage 1: Pechmann Condensation (Synthesis of 7-Hydroxy-4-methylcoumarin)

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive catalyst. - Incorrect reaction temperature. - Insufficient reaction time. - Impure starting materials (resorcinol, ethyl acetoacetate).- Ensure the catalyst (e.g., Amberlyst-15, sulfuric acid) is fresh and active. - Optimize the reaction temperature. For Amberlyst-15, 110°C has been shown to be effective; higher temperatures can lead to side product formation.[1][2] - Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time, which is often around 100 minutes.[1] - Use pure, dry starting materials.
Formation of Side Products (e.g., chromones, self-condensation of ethyl acetoacetate) - Reaction temperature is too high. - Prolonged reaction time.- Maintain the optimal reaction temperature of 110°C. Increasing the temperature above this can decrease the yield due to the formation of side products.[1][2] - Avoid extending the reaction time beyond what is necessary for the consumption of starting materials, as confirmed by TLC.[1]
Difficulty in Product Isolation/Purification - Incomplete reaction leading to a complex mixture. - Improper recrystallization solvent.- Ensure the reaction goes to completion by monitoring with TLC. - Recrystallize the crude product from hot ethanol (B145695) to obtain pure 7-Hydroxy-4-methylcoumarin.[1][2]

Stage 2: Nitration of 7-Hydroxy-4-methylcoumarin

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 8-Nitro Isomer - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. - Formation of the 6-nitro isomer as the major product.- Maintain a low reaction temperature, ideally between 0-5°C, during the addition of the nitrating mixture.[2][3] Higher temperatures can favor the formation of the 6-nitro isomer.[4] - Use a carefully prepared nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. A common ratio is 1:3 by volume (e.g., 0.5 mL HNO₃ to 1.5 mL H₂SO₄).[2][3] - Isolate the 8-nitro isomer from the 6-nitro isomer by fractional crystallization from ethanol. The 6-nitro isomer is typically less soluble and will precipitate first from a boiling ethanol solution.[2][3]
Formation of Di-nitro or Other Over-nitrated Products - Excess of nitrating agent. - Reaction temperature too high. - Prolonged reaction time at room temperature.- Use a controlled amount of the nitrating mixture. - Strictly maintain the reaction temperature below 10°C during the addition of the nitrating agent.[2][3] - Limit the reaction time at room temperature after the initial cooling period to about one hour.[2][3]
Product is a Mixture of 6-Nitro and 8-Nitro Isomers - This is an expected outcome of the reaction.- Separate the isomers by dissolving the crude product in boiling ethanol. The 6-nitro isomer is less soluble and will remain as a residue, while the 8-nitro isomer will crystallize from the filtrate upon cooling in an ice bath.[2][3]
Safety Concerns (e.g., exothermic reaction) - The nitration reaction is highly exothermic.- Perform the reaction in an ice bath to control the temperature. - Add the nitrating mixture slowly and dropwise, carefully monitoring the internal temperature to ensure it does not rise above 10°C.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the initial Pechmann condensation?

A1: While traditional methods use catalysts like sulfuric acid, a greener and efficient alternative is the solid acid catalyst Amberlyst-15. It has been shown to produce high yields (up to 95%) under solvent-free conditions at 110°C.[1][2]

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is an effective method to monitor the progress of both the Pechmann condensation and the nitration reaction.[1] This allows you to determine when the starting materials have been consumed and to check for the formation of side products.

Q3: What is the key to maximizing the yield of the 8-nitro isomer over the 6-nitro isomer?

A3: Temperature control is critical. Keeping the reaction temperature below 5°C during the nitration process favors the formation of the 8-nitro isomer.[2][3][4] Allowing the temperature to rise can increase the proportion of the 6-nitro isomer.

Q4: How are the 6-nitro and 8-nitro isomers separated?

A4: The two isomers can be separated based on their differential solubility in hot ethanol. The 6-nitro-4-methyl-7-hydroxycoumarin is less soluble and can be isolated as a residue after boiling the crude mixture in ethanol. The desired 8-nitro derivative will then crystallize from the concentrated and cooled filtrate.[2][3]

Q5: Are there any significant safety precautions I should take?

A5: Yes. The nitration step involves the use of concentrated strong acids (nitric and sulfuric acid) and is a highly exothermic reaction. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and use an ice bath to control the reaction temperature, especially during the addition of the nitrating mixture.

Quantitative Data Summary

Table 1: Effect of Temperature on Pechmann Condensation Yield

Temperature (°C)Yield (%)
4020
8060
11095
13070
15055

Data suggests that increasing the temperature to 110°C improves the yield, but higher temperatures lead to a decrease in yield due to side product formation.[1][2]

Table 2: Effect of Reaction Time on Pechmann Condensation Yield

Time (min)Yield (%)
2040
4065
6080
8090
10095
12085

The optimal reaction time at 110°C was found to be 100 minutes.[1]

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

  • Combine resorcinol (B1680541) (1 mmol) and ethyl acetoacetate (B1235776) (1.1 mmol) in a reaction vessel.

  • Add the acid catalyst (e.g., 0.2 g of Amberlyst-15, which is 10 mol%).[1][2]

  • Heat the reaction mixture in an oil bath at 110°C with stirring for approximately 100 minutes.[1]

  • Monitor the reaction progress by TLC.

  • After completion, if using a solid catalyst like Amberlyst-15, filter the hot mixture to remove the catalyst.

  • Cool the filtrate to room temperature and add hot methanol (B129727) to precipitate the crude product.

  • Filter the solid product and recrystallize from ethanol to obtain pure 7-Hydroxy-4-methylcoumarin.[1][2]

Synthesis of this compound (Nitration)

  • Dissolve 1.2 g of 7-Hydroxy-4-methylcoumarin in 10 mL of concentrated sulfuric acid in a conical flask.[2][3]

  • Place the flask in an ice bath and cool the solution to below 1°C.[2][3]

  • Prepare a nitrating mixture by carefully adding 0.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid.[2][3]

  • Slowly add 2 mL of the nitrating mixture dropwise to the coumarin (B35378) solution, ensuring the temperature does not exceed 10°C.[2][3]

  • After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for one hour, with occasional shaking.[2][3]

  • Pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Filter the precipitated crude product, which will be a mixture of the 6-nitro and 8-nitro isomers, and wash with cold water.[2][3]

  • To separate the isomers, transfer the crude product to a flask containing ethanol and bring it to a boil. The 6-nitro isomer will remain as a solid residue.

  • Filter the hot solution to remove the 6-nitro isomer.

  • Concentrate the filtrate and cool it in an ice bath to crystallize the 8-nitro isomer.

  • Collect the crystals of this compound by filtration and recrystallize from ethanol if necessary.[2][3]

Visualizations

Synthesis_Workflow cluster_pechmann Stage 1: Pechmann Condensation cluster_nitration Stage 2: Nitration Resorcinol Resorcinol Pechmann_Reaction Pechmann Reaction (110°C, Amberlyst-15) Resorcinol->Pechmann_Reaction EAA Ethyl Acetoacetate EAA->Pechmann_Reaction Crude_7HMC Crude 7-Hydroxy-4-methylcoumarin Pechmann_Reaction->Crude_7HMC Purification_1 Recrystallization (Ethanol) Crude_7HMC->Purification_1 Pure_7HMC Pure 7-Hydroxy-4-methylcoumarin Purification_1->Pure_7HMC Nitration_Reaction Nitration (0-5°C) Pure_7HMC->Nitration_Reaction Nitrating_Mixture Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mixture->Nitration_Reaction Crude_Nitro_Mix Crude Mixture (6-nitro & 8-nitro isomers) Nitration_Reaction->Crude_Nitro_Mix Separation Fractional Crystallization (Ethanol) Crude_Nitro_Mix->Separation Product_8_Nitro This compound Separation->Product_8_Nitro Soluble Byproduct_6_Nitro 6-Nitro Isomer Separation->Byproduct_6_Nitro Insoluble

Caption: Experimental workflow for the two-stage synthesis.

Troubleshooting_Logic Start Low Yield of 8-Nitrocoumarin Check_Temp Was Nitration Temp < 5°C? Start->Check_Temp Check_Separation Was Fractional Crystallization Performed? Check_Temp->Check_Separation Yes Solution_Temp Optimize Cooling: Maintain 0-5°C during reagent addition. Check_Temp->Solution_Temp No Check_Pechmann Was Yield of 7-HMC Precursor High? Check_Separation->Check_Pechmann Yes Solution_Separation Perform Fractional Crystallization with hot ethanol. Check_Separation->Solution_Separation No Solution_Pechmann Troubleshoot Pechmann Condensation: Check catalyst, temp, and time. Check_Pechmann->Solution_Pechmann No

Caption: Troubleshooting logic for low final product yield.

References

Technical Support Center: Purification of 7-Hydroxy-4-methyl-8-nitrocoumarin by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Hydroxy-4-methyl-8-nitrocoumarin via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the purification of this compound by recrystallization?

Recrystallization is a purification technique for solid organic compounds. The underlying principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest is highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities are either highly soluble in the cold solvent or insoluble in the hot solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the remaining solvent (mother liquor).

Q2: How is this compound typically synthesized and what are the common impurities?

This compound is synthesized by the nitration of 7-hydroxy-4-methylcoumarin using a mixture of concentrated nitric acid and sulfuric acid.[1][2] This reaction often yields a mixture of two isomers: the desired this compound and the isomeric byproduct, 7-hydroxy-4-methyl-6-nitrocoumarin.[1][3] Therefore, the primary impurity to be removed during recrystallization is the 6-nitro isomer. Other potential impurities can include unreacted starting material and decomposition products.

Q3: What is a suitable solvent for the recrystallization of this compound?

Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound.[3][4][5] It has been shown to be successful in separating the 8-nitro isomer from the 6-nitro isomer.[1][4] Other solvents in which the compound is soluble, such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO), may also be considered, though their high boiling points can sometimes make them more difficult to handle.[6][7]

Troubleshooting Guide

Issue 1: No crystals are forming upon cooling.

  • Possible Cause: Too much solvent was used, resulting in a solution that is not supersaturated upon cooling.[8][9][10]

    • Solution: Re-heat the solution to boiling and evaporate some of the solvent to increase the concentration of the compound. Then, allow the solution to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to precipitate out too quickly.

  • Possible Cause: The rate of cooling is too slow, or the solution is in a supersaturated state.[9]

    • Solution 1: Induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution. The tiny scratches on the glass can provide a surface for crystal nucleation.

    • Solution 2: Seed the solution. If available, add a tiny crystal of pure this compound to the cooled solution. The seed crystal will act as a template for further crystal growth.

    • Solution 3: Cool to a lower temperature. Place the flask in an ice bath to further decrease the solubility of the compound.[3][5]

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, and the solution is becoming supersaturated at a temperature above the compound's melting point.[10]

    • Solution 1: Lower the cooling temperature gradually. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This can favor the formation of crystals over oil.[10]

    • Solution 2: Use a lower-boiling point solvent or a solvent mixture. If "oiling out" persists, consider using a different solvent system. A mixture of solvents, one in which the compound is soluble and one in which it is less soluble, can sometimes promote crystallization.

    • Solution 3: Add more solvent. Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow it to cool slowly.[11]

Issue 3: The resulting crystals are colored or appear impure.

  • Possible Cause: Colored impurities are co-crystallizing with the product.

    • Solution: Before the initial cooling step, while the compound is dissolved in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Then, perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of the desired product.[11]

  • Possible Cause: The crystallization process was too rapid, trapping impurities within the crystal lattice.[11]

    • Solution: Repeat the recrystallization process, ensuring a slow cooling rate to allow for the formation of well-defined, pure crystals.

Issue 4: The yield of pure crystals is low.

  • Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[9][11]

    • Solution: After filtering the crystals, the mother liquor can be concentrated by heating to remove some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: To prevent this, use a pre-heated funnel and filter flask for the hot filtration. Also, use a slight excess of hot solvent to ensure the compound remains dissolved.

  • Possible Cause: The crystals were not washed with ice-cold solvent.

    • Solution: When washing the filtered crystals, always use a minimal amount of ice-cold recrystallization solvent to remove any adhering mother liquor without dissolving a significant amount of the product.[9]

Experimental Protocol: Recrystallization of this compound

This protocol is adapted from literature procedures for the separation of this compound from its 6-nitro isomer.[1][4]

  • Dissolution: In a fume hood, place the crude mixture containing this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid. The 6-nitro isomer is less soluble and may remain as a residue.[1]

  • Hot Filtration (if necessary): If there are insoluble impurities (like the 6-nitro isomer), perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove the insoluble material.

  • Cooling and Crystallization: Allow the hot filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. As the solution cools, the solubility of the 8-nitro isomer will decrease, and crystals will begin to form. For maximum yield, once the flask has reached room temperature, it can be placed in an ice bath.[3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

  • Purity Assessment: Determine the melting point of the purified crystals. Pure this compound has a melting point in the range of 254-259 °C.[7] A sharp melting point within this range is indicative of high purity.

Quantitative Data

PropertyValueSource
Melting Point 254-259 °C[7]
Solubility DMSO: 5 mg/mL[6]
DMF: 30 mg/mL[7]

Visualizations

Recrystallization_Workflow Crude Crude Product (Mixture of 6- and 8-nitro isomers) Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve HotFilter Hot Filtration (Removes 6-nitro isomer) Dissolve->HotFilter Cool Slow Cooling (Crystallization of 8-nitro isomer) HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Ice-Cold Ethanol VacuumFilter->Wash MotherLiquor Mother Liquor (Contains soluble impurities) VacuumFilter->MotherLiquor Dry Drying Wash->Dry Pure Pure this compound Dry->Pure

References

Avoiding side products in the nitration of 7-hydroxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of 7-hydroxy-4-methylcoumarin

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the nitration of 7-hydroxy-4-methylcoumarin, focusing on minimizing side product formation and maximizing the yield of desired isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary products formed during the nitration of 7-hydroxy-4-methylcoumarin?

A1: The nitration of 7-hydroxy-4-methylcoumarin using a standard nitrating mixture (concentrated nitric and sulfuric acids) typically yields a mixture of two primary mono-nitro isomers: 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin.[1][2]

Q2: Why does the nitration occur at the 6th and 8th positions?

A2: This is due to the directing effect of the hydroxyl (-OH) group at position 7. The -OH group is a strongly activating, ortho-, para- directing group in electrophilic aromatic substitution.[3] The positions ortho to the hydroxyl group are C6 and C8, making them the most favorable sites for the electrophilic attack by the nitronium ion (NO₂⁺).

Q3: My reaction mixture turned into a dark, tar-like substance. What causes this?

A3: The formation of dark, resinous materials or "tar" is often a sign of decomposition or unwanted side reactions. This is typically caused by excessively harsh reaction conditions. The most common cause is the reaction temperature rising uncontrollably. High temperatures can lead to over-oxidation, dinitration, and cleavage of the coumarin (B35378) ring.[1]

Q4: How can I control the reaction to favor mono-nitration and avoid dinitration?

A4: The key to preventing dinitration and other side products is precise control of the reaction conditions.

  • Low Temperature: Maintain a low temperature (0-10°C) throughout the addition of the nitrating agent by using an ice bath.[2]

  • Slow Addition: Add the nitrating mixture dropwise to the solution of coumarin in sulfuric acid. This prevents localized overheating.[2][4]

  • Stoichiometry: Use a carefully measured amount of the nitrating agent to avoid an excess that could lead to further nitration.

Q5: What is the most effective method for separating the 6-nitro and 8-nitro isomers?

A5: The 6-nitro and 8-nitro isomers can be effectively separated based on their differential solubility in ethanol (B145695). The 6-nitro isomer is reported to be less soluble in boiling ethanol than the 8-nitro isomer. By boiling the crude product mixture in ethanol and filtering the hot solution, the 6-nitro isomer remains as an insoluble residue. The 8-nitro isomer then crystallizes from the filtrate upon cooling.[1][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Incomplete Reaction: Reaction time was too short or the temperature was too low. 2. Product Loss During Work-up: The product was not fully precipitated when poured onto ice, or some was lost during filtration and washing. 3. Decomposition: The reaction temperature was too high.[1]1. After the addition of the nitrating mixture is complete, allow the reaction to stir at room temperature for about an hour to ensure completion.[2][4] 2. Ensure the ice/water mixture for precipitation is sufficiently cold and allow adequate time for the product to fully precipitate before filtering. Wash the precipitate with cold water. 3. Strictly maintain the reaction temperature below 10°C during the addition of the nitrating agent.[2]
Formation of Dark Tar / Byproducts 1. Temperature Excursion: The temperature rose above the recommended 10°C limit during the addition of the nitrating mixture.[2][4] 2. Impure Reagents: Starting materials or acids contain impurities that catalyze decomposition.1. Pre-cool all solutions. Add the nitrating mixture very slowly (dropwise) to the coumarin solution in the ice bath, monitoring the internal temperature closely. 2. Use high-purity reagents and solvents.
Difficult Separation of Isomers 1. Incomplete Separation by Recrystallization: The solubility difference may not be sufficient for a clean separation in a single step. 2. Co-precipitation: One isomer may have crystallized along with the other.1. Repeat the recrystallization process. The purity of the separated isomers can be checked by measuring their melting points. 2. For higher purity, column chromatography may be required as an alternative purification method.

Quantitative Data Summary

The following table summarizes typical reaction conditions and isolated yields for the nitration of 7-hydroxy-4-methylcoumarin as reported in the literature.

ProductReagentsTemperatureReaction TimeIsolated YieldReference
7-hydroxy-4-methyl-6-nitrocoumarinConc. HNO₃ / Conc. H₂SO₄0-10°C~1 hour45%[2]
This compoundConc. HNO₃ / Conc. H₂SO₄0-10°C~1 hour40%[2]

Experimental Protocols

Protocol 1: Nitration of 7-hydroxy-4-methylcoumarin

This protocol is adapted from established literature procedures.[2][4]

Materials:

  • 7-hydroxy-4-methylcoumarin (1.0 g)

  • Concentrated Sulfuric Acid (H₂SO₄, ~13 mL)

  • Concentrated Nitric Acid (HNO₃, 1 mL)

  • Crushed Ice

  • Deionized Water

  • Ethanol

Procedure:

  • Prepare the Nitrating Mixture: In a separate flask, carefully and slowly add 1 mL of concentrated HNO₃ to 3 mL of concentrated H₂SO₄. Cool this mixture in an ice bath.

  • Dissolve the Starting Material: In a 100 mL conical flask, dissolve 1.0 g of 7-hydroxy-4-methylcoumarin in 10 mL of concentrated H₂SO₄. Place this flask in a larger beaker containing an ice/salt bath to cool the solution to below 5°C.

  • Perform the Nitration: Using a dropping funnel or pipette, add the pre-cooled nitrating mixture dropwise to the stirred coumarin solution. The rate of addition must be controlled to ensure the internal temperature does not rise above 10°C.

  • Reaction Completion: Once the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for approximately one hour.

  • Product Precipitation: Pour the reaction mixture slowly and with vigorous stirring into a beaker containing a large amount of crushed ice (~100 g). A yellow precipitate, which is a mixture of the 6-nitro and 8-nitro isomers, will form.

  • Isolation: Filter the crude product using a Büchner funnel, wash it thoroughly with cold deionized water, and allow it to air dry.

Protocol 2: Separation of 6-Nitro and 8-Nitro Isomers

This procedure relies on the differential solubility of the isomers in ethanol.[1][4]

  • Initial Extraction: Transfer the dried crude product mixture to a flask containing ethanol and heat the solution to boiling for several minutes.

  • Isolate the 6-Nitro Isomer: The 6-nitro-7-hydroxy-4-methylcoumarin is less soluble and will remain as a solid residue. Filter the hot solution to collect the solid residue, which is the 6-nitro isomer. Wash it with a small amount of hot ethanol and dry.

  • Isolate the 8-Nitro Isomer: Allow the hot filtrate from the previous step to cool slowly to room temperature, and then place it in an ice bath to promote crystallization. The 8-nitro-7-hydroxy-4-methylcoumarin will crystallize out of the solution. Collect the crystals by filtration and dry.

Visualizations

Reaction Pathway

Nitration_Pathway cluster_reactants Reactants cluster_products Products Coumarin 7-Hydroxy-4-methylcoumarin Product6 6-Nitro Isomer Coumarin->Product6 Electrophilic Substitution Product8 8-Nitro Isomer Coumarin->Product8 NitratingAgent HNO₃ + H₂SO₄ Nitronium NO₂⁺ (Nitronium Ion) NitratingAgent->Nitronium Generates SideProduct 6,8-Dinitro Isomer (Side Product) Product6->SideProduct Further Nitration (Harsh Conditions) Product8->SideProduct

Caption: Reaction scheme for the nitration of 7-hydroxy-4-methylcoumarin.

Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low Yield or Byproduct Formation CheckTemp Was temperature kept below 10°C? Start->CheckTemp CheckAddition Was nitrating agent added slowly? CheckTemp->CheckAddition Yes Action_Temp Action: Improve cooling and monitor internal temperature. CheckTemp->Action_Temp No CheckTime Was reaction time sufficient (~1 hr)? CheckAddition->CheckTime Yes Action_Addition Action: Add nitrating mixture dropwise with vigorous stirring. CheckAddition->Action_Addition No CheckWorkup Was product fully precipitated on ice? CheckTime->CheckWorkup Yes Action_Time Action: Stir for 1 hr at RT post-addition. CheckTime->Action_Time No Action_Workup Action: Use sufficient ice and allow time for precipitation. CheckWorkup->Action_Workup No Success Reaction Optimized CheckWorkup->Success Yes Action_Temp->CheckAddition Action_Addition->CheckTime Action_Time->CheckWorkup Action_Workup->Success

Caption: A logical workflow for troubleshooting common nitration issues.

References

Technical Support Center: Troubleshooting Photobleaching of Coumarin Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of photobleaching when using coumarin-based fluorescent probes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you identify and resolve issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why are my coumarin (B35378) probes susceptible to it?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[1] Coumarin dyes are prone to this phenomenon due to two primary mechanisms:

  • Reaction with Reactive Oxygen Species (ROS): In the presence of light and oxygen, the excited state of the coumarin dye can react with molecular oxygen to generate highly reactive singlet oxygen. This singlet oxygen can then attack and degrade the dye molecule.[2] The electron-rich structure of the coumarin scaffold makes it particularly susceptible to oxidation.[2]

  • Direct Photochemical Reactions: Coumarin molecules can also undergo direct light-induced chemical reactions, such as dimerization (a [2+2] cycloaddition), which alters their structure and quenches their fluorescence.[3][4]

The rate of photobleaching is influenced by several factors, including the intensity and duration of light exposure, the concentration of molecular oxygen, and the local chemical environment of the probe.[2][5]

Q2: How does the chemical structure of a coumarin derivative affect its photostability?

A2: The photostability of coumarin dyes is significantly impacted by the type and position of chemical groups attached to the coumarin ring.[2][3]

  • Electron-Donating Groups: Groups like amino or hydroxyl, often found at the 7-position, can enhance the fluorescence quantum yield but may decrease photostability by making the molecule more vulnerable to oxidation.[2]

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups at the 3- or 4-position can improve photostability by reducing the electron density of the ring, making it less susceptible to photooxidation.[2]

  • Bulky Substituents: Large, bulky chemical groups can sterically hinder the approach of reactive oxygen species, thereby increasing the probe's photostability.[2]

  • Fluorine Substitutions: The introduction of fluorine atoms, for example at the 6 and 8 positions of a 7-hydroxy-4-methylcoumarin, has been shown to enhance photostability.[6]

Q3: My signal is fading rapidly during imaging. What are the immediate steps I can take to reduce photobleaching?

A3: Rapid signal loss is a common issue. Here are several immediate strategies to mitigate it:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be employed to attenuate the light source.[1][2]

  • Minimize Exposure Time: Keep the shutter closed when not actively acquiring images. Use the shortest possible exposure times for each image capture.[1][2][7]

  • Use an Antifade Reagent: Mount your sample in a commercially available antifade medium or prepare one yourself. These reagents work by scavenging reactive oxygen species.[2][8]

  • Optimize Your Imaging Buffer: Deoxygenate your imaging buffer by bubbling it with nitrogen gas to minimize the presence of molecular oxygen, a key player in photobleaching.[2]

Troubleshooting Guides

Issue 1: Significant Signal Loss During Time-Lapse Imaging

If you are observing a progressive decrease in fluorescence intensity over the course of a time-lapse experiment, photobleaching is the likely culprit.

Troubleshooting Steps:

  • Assess Imaging Parameters:

    • Quantitative Analysis: Measure the fluorescence intensity of a region of interest (ROI) in your sample over time. A steady decline is indicative of photobleaching.

    • Optimization: Systematically reduce the excitation intensity and increase the detector gain to find a balance that maintains signal quality while minimizing photobleaching. Reduce the frequency of image acquisition to the minimum necessary to capture the biological process of interest.[1]

  • Implement Antifade Reagents:

    • Selection: Choose an appropriate antifade reagent. Common options include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[2][9] Commercial formulations like VectaShield and ProLong Gold are also highly effective.[10][11]

    • Application: Follow the manufacturer's protocol for applying the antifade mounting medium. For homemade reagents, ensure proper concentration and pH.

  • Consider the Local Environment:

    • Solvent Choice: The polarity and viscosity of the solvent can influence photostability. Higher viscosity can limit oxygen diffusion, thereby reducing photooxidation.[2]

    • pH: The pH of the medium can affect the protonation state and stability of the coumarin probe.[2]

Issue 2: Low Initial Fluorescence Signal

If the fluorescence signal is weak from the outset, it may not be solely a photobleaching issue, but photobleaching can exacerbate the problem.

Troubleshooting Steps:

  • Verify Labeling Efficiency:

    • Chemistry: Ensure the labeling chemistry is appropriate for your target molecule. For example, NHS esters of coumarin dyes target primary amines.[8]

    • Reaction Conditions: Optimize the pH of the labeling reaction; for NHS esters, a pH of 8.3-8.5 is often optimal.[8]

    • Degree of Labeling (DOL): Determine the DOL to confirm successful conjugation of the probe to your target.[8]

  • Check Instrument Settings:

    • Filter Sets: Confirm that the excitation and emission filters on your microscope are correctly matched to the spectral properties of your specific coumarin dye.[8]

    • Detector Sensitivity: Ensure your detector (e.g., PMT or camera) is set to an appropriate sensitivity.

  • Evaluate Potential Quenching:

    • Environmental Quenching: Certain amino acid residues, such as tryptophan, in close proximity to the dye can quench its fluorescence.[8]

    • Self-Quenching: High concentrations of the probe can sometimes lead to self-quenching.

Data Presentation

Table 1: Impact of Antifade Reagent on Coumarin Photostability

This table summarizes the effect of the antifade reagent VectaShield on the photostability of coumarin, as measured by its fluorescence half-life.

FluorophoreMounting MediumHalf-life (seconds)Reference
Coumarin90% glycerol (B35011) in PBS (pH 8.5)25[10]
CoumarinVectaShield106[10]

Experimental Protocols

Protocol 1: Application of a Commercial Antifade Mounting Medium

This protocol describes the general steps for using a commercial antifade reagent to mount specimens for fluorescence microscopy.

  • Sample Preparation: Complete all staining and washing steps for your sample on a microscope slide.

  • Remove Excess Liquid: Carefully aspirate or wick away any excess buffer from around the specimen. Do not allow the specimen to dry out completely.

  • Apply Antifade Reagent: Dispense a small drop of the antifade mounting medium (e.g., ProLong Gold) directly onto the specimen.[11]

  • Mount Coverslip: Gently lower a coverslip onto the drop of mounting medium, avoiding the introduction of air bubbles.

  • Curing: Allow the slide to cure in the dark at room temperature for the time specified by the manufacturer (typically 24 hours) before imaging.[11]

  • Sealing (Optional): For long-term storage, you can seal the edges of the coverslip with clear nail polish or a specialized sealant.[11]

Protocol 2: Optimizing Imaging Parameters to Minimize Photobleaching

This protocol provides a workflow for adjusting microscope settings to reduce photobleaching.

  • Find a Region of Interest (ROI): Locate a representative area of your sample that you do not intend to use for your final data acquisition.

  • Set Initial Parameters: Start with a low excitation light intensity and a moderate exposure time.

  • Adjust Gain and Offset: Increase the detector gain to amplify the signal. Adjust the offset to set the black level appropriately.

  • Iteratively Adjust Exposure and Intensity:

    • If the signal is too weak, slightly increase the exposure time.

    • If the image is noisy, you may need to increase the excitation intensity slightly, but do so sparingly.

    • The goal is to find the lowest possible excitation intensity and shortest exposure time that provide a usable image with an acceptable signal-to-noise ratio.

  • Time-Lapse Test: On your test ROI, acquire a short time-lapse series with your optimized settings to confirm that photobleaching has been minimized.

  • Acquire Data: Move to a fresh area of your sample for your actual experiment and use the optimized imaging parameters.

Visualizations

Caption: Primary pathways of coumarin photobleaching.

troubleshooting_workflow Start Rapid Signal Loss Observed Reduce_Intensity Reduce Excitation Intensity Start->Reduce_Intensity Minimize_Exposure Minimize Exposure Time Reduce_Intensity->Minimize_Exposure Use_Antifade Use Antifade Reagent Minimize_Exposure->Use_Antifade Check_Signal Is Signal Stable? Use_Antifade->Check_Signal Success Proceed with Imaging Check_Signal->Success Yes Further_Optimization Further Optimization Needed Check_Signal->Further_Optimization No Choose_Photostable Select a More Photostable Probe Further_Optimization->Choose_Photostable Deoxygenate Deoxygenate Imaging Buffer Further_Optimization->Deoxygenate

Caption: A logical workflow for troubleshooting coumarin photobleaching.

experimental_setup cluster_microscope Fluorescence Microscope Light_Source Light Source (Laser/Lamp) Excitation_Filter Excitation Filter Light_Source->Excitation_Filter Objective Objective Lens Excitation_Filter->Objective Sample Sample with Coumarin Probe (+/- Antifade Reagent) Objective->Sample Emission_Filter Emission Filter Objective->Emission_Filter Sample->Objective Fluorescence Detector Detector (Camera/PMT) Emission_Filter->Detector Computer Computer for Image Acquisition and Analysis Detector->Computer

Caption: A typical experimental setup for fluorescence imaging.

References

Minimizing background fluorescence in assays with 7-Hydroxy-4-methyl-8-nitrocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays utilizing 7-Hydroxy-4-methyl-8-nitrocoumarin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background fluorescence, ensuring the generation of high-quality, reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in fluorescence assays?

A1: this compound is primarily used as a fluorogenic substrate for detecting nitroreductase (NTR) activity. The nitro group (–NO₂) at the 8-position acts as a fluorescence quencher, rendering the molecule essentially non-fluorescent. Nitroreductase enzymes, often found in hypoxic environments or specific bacteria, catalyze the reduction of the nitro group to a highly fluorescent amino group (–NH₂).[1][2] This "turn-on" mechanism provides a sensitive method for measuring NTR activity.[1]

Q2: What is the fluorescent product generated in these assays, and what are its spectral properties?

Q3: What are the main sources of high background fluorescence in my assay?

A3: High background fluorescence can originate from several sources:

  • Autofluorescence: Biological samples contain endogenous molecules that fluoresce naturally, such as NADH, flavins, and collagen.[3]

  • Assay Media and Buffers: Components in cell culture media, like phenol (B47542) red and fetal bovine serum (FBS), can be fluorescent.

  • Test Compounds: If screening a compound library, the compounds themselves may be intrinsically fluorescent.

  • Contaminated Reagents: Impurities in buffers, solvents, or even the enzyme preparation can contribute to background signal.

  • Non-enzymatic Substrate Reduction: The substrate may be unstable and spontaneously convert to its fluorescent form under certain assay conditions (e.g., presence of strong reducing agents other than the target enzyme).

Q4: Which type of microplate is recommended for this assay?

A4: Black, opaque microplates are highly recommended for fluorescence-based assays. These plates minimize well-to-well crosstalk and reduce background fluorescence that can arise from light scattering and plate autofluorescence, which is common with transparent or white plates.

Q5: How can I confirm that the signal I'm observing is due to specific nitroreductase activity?

A5: It is crucial to run proper controls. Key controls include:

  • No-Enzyme Control: Contains all assay components (substrate, buffer, cofactor) except the nitroreductase enzyme. This helps determine the level of non-enzymatic substrate conversion.

  • No-Substrate Control: Contains the enzyme, buffer, and cofactor but no this compound. This measures the intrinsic fluorescence of the enzyme preparation and other assay components.

  • Positive Control: A known active nitroreductase enzyme to confirm that the assay is working correctly.

  • Inhibitor Control: A known nitroreductase inhibitor to demonstrate that the signal can be specifically attenuated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High background fluorescence in "no-enzyme" control Substrate Instability/Autohydrolysis: The nitrocoumarin substrate may be degrading non-enzymatically.Prepare substrate solutions fresh before each experiment. Protect the substrate from prolonged exposure to light. Test different buffer conditions (pH, ionic strength) to find one that minimizes spontaneous reduction.
Contaminated Reagents: Buffers, water, or other reagents may contain fluorescent impurities.Use high-purity, spectroscopic grade solvents and reagents. Prepare fresh buffers with ultrapure water.
Autofluorescence from Media/Serum: Components like phenol red or serum in cell-based assays are fluorescent.For cell-based assays, switch to phenol red-free media for the duration of the experiment. Reduce the serum concentration if possible or use serum-free media.
Weak or No Signal with Active Enzyme Suboptimal Wavelengths: The plate reader settings may not be optimal for the fluorescent product.Perform an excitation and emission scan to determine the precise spectral maxima for the reduced aminocoumarin product in your assay buffer.
Incorrect pH: The fluorescence of the aminocoumarin product is pH-sensitive.[2]Ensure the assay buffer pH is maintained in the optimal range for the product's fluorescence, typically around neutral pH (e.g., 7.2-7.4).
Insufficient Cofactor: Nitroreductases require a cofactor, typically NADH or NADPH, for activity.[2][4]Ensure the cofactor is present at a sufficient, non-limiting concentration (typically 100-200 µM). Prepare cofactor solutions fresh as they can degrade over time.
Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.Confirm enzyme activity using a known positive control substrate. Ensure proper storage conditions (temperature, buffer) for the enzyme.
High Variability Between Replicate Wells Incomplete Mixing: Reagents may not be uniformly distributed in the wells.Ensure thorough mixing after the addition of each reagent, especially the final component that initiates the reaction. Use a plate shaker if available.
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Edge Effects: Wells on the outer edges of the microplate are prone to evaporation, leading to changes in reagent concentration.Avoid using the outer wells for experimental data. Fill the outer wells with buffer or water to create a humidity barrier.
Signal Interference from Test Compounds (HTS) Compound Autofluorescence: The test compound itself fluoresces at the assay wavelengths.Screen the compound library in a parallel assay without the enzyme or substrate to identify and quantify intrinsic compound fluorescence. Subtract this background from the primary assay data.
Fluorescence Quenching: The test compound absorbs light at the excitation or emission wavelength of the aminocoumarin product, leading to a false negative.Measure the absorbance spectrum of the test compound. If there is significant overlap, consider a different assay format or counterscreen for quenching activity.

Quantitative Data

The photophysical properties of the non-fluorescent substrate and its fluorescent product are critical for assay design. While specific experimental values for this compound and its reduced amino form are not widely published, the following table provides estimated values based on known properties of nitrocoumarins and aminocoumarins.

Compound State Excitation Max (λex) Emission Max (λem) Molar Extinction Coefficient (ε) Fluorescence Quantum Yield (Φ)
This compound Non-fluorescent SubstrateN/AN/ANot Reported~0
7-Hydroxy-4-methyl-8-aminocoumarin Fluorescent Product~345-360 nm (estimated)~440-460 nm (estimated)[5]~1.9 x 10⁴ M⁻¹cm⁻¹ (at 350 nm for AMCA)[6]High (e.g., >0.6 for similar compounds)[7]

Note: These values are estimates for the aminocoumarin product based on data for similar compounds like 7-Amino-4-methylcoumarin (AMC) and should be experimentally determined for the specific assay conditions.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths

This protocol is essential for setting up the fluorescence reader to maximize the signal from the fluorescent product, 7-hydroxy-4-methyl-8-aminocoumarin.

Materials:

  • 7-hydroxy-4-methyl-8-aminocoumarin (or enzymatically generated product)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Spectrofluorometer or fluorescence microplate reader with scanning capabilities

Procedure:

  • Prepare a dilute solution (e.g., 1-10 µM) of the fluorescent aminocoumarin product in the assay buffer.

  • Excitation Scan: Set the emission wavelength to an estimated maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-430 nm) to find the peak excitation.

  • Emission Scan: Set the excitation wavelength to the determined peak from the previous step and scan a range of emission wavelengths (e.g., 400-600 nm) to find the peak emission.

  • Use these optimal excitation and emission wavelengths for all subsequent experiments.

Protocol 2: In Vitro Nitroreductase (NTR) Activity Assay

This protocol provides a framework for measuring the kinetics of a nitroreductase enzyme using this compound as a fluorogenic substrate.

Materials:

  • This compound

  • Purified Nitroreductase Enzyme

  • NADH or NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • DMSO (for substrate stock solution)

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Substrate Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

    • Cofactor Stock: Prepare a 10 mM stock solution of NADH or NADPH in assay buffer. Prepare this solution fresh for each experiment.

    • Enzyme Solution: Dilute the purified nitroreductase enzyme in assay buffer to the desired working concentration. Keep the enzyme on ice.

  • Assay Setup:

    • Prepare serial dilutions of the substrate in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • In the 96-well plate, add 50 µL of each substrate dilution.

    • Add 25 µL of assay buffer.

    • Include control wells: "No-Enzyme" (with substrate, no enzyme) and "No-Substrate" (with enzyme, no substrate).

  • Reaction Initiation:

    • Prepare a 4X master mix of the enzyme and cofactor in assay buffer. The final concentration of the cofactor should be saturating (e.g., 200 µM).

    • Add 25 µL of the enzyme/cofactor master mix to each well to initiate the reaction (final volume: 100 µL).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).

    • Measure the increase in fluorescence intensity over time (kinetic mode) using the predetermined optimal excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from the "no-enzyme" control wells.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Visualizations

experimental_workflow Experimental Workflow for Nitroreductase Assay cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup cluster_run 3. Reaction & Measurement cluster_analysis 4. Data Analysis prep_sub Prepare Substrate Stock (10 mM in DMSO) prep_cof Prepare Cofactor Stock (10 mM, fresh) prep_enz Prepare Enzyme Dilution add_sub Add Substrate Dilutions to 96-well plate prep_enz->add_sub add_buf Add Assay Buffer add_ctrl Prepare Controls (No-Enzyme, No-Substrate) initiate Initiate with Enzyme/Cofactor Mix add_ctrl->initiate measure Measure Fluorescence (Kinetic Mode) initiate->measure calc_v0 Calculate Initial Velocity (V₀) measure->calc_v0 plot Plot V₀ vs. [Substrate] calc_v0->plot fit Fit to Michaelis-Menten (Determine Km, Vmax) plot->fit

Caption: Workflow for a typical in vitro nitroreductase assay.

signaling_pathway Fluorogenic Detection of Nitroreductase Activity sub This compound (Substrate, Non-Fluorescent) enzyme Nitroreductase (NTR) sub->enzyme prod 7-Hydroxy-4-methyl-8-aminocoumarin (Product, Highly Fluorescent) light_out Emitted Light (λem) prod->light_out Fluorescence enzyme->prod cofactor_out NAD(P)+ enzyme->cofactor_out cofactor_in NAD(P)H cofactor_in->enzyme light_in Excitation Light (λex) light_in->prod

Caption: Enzymatic conversion of the substrate to a fluorescent product.

troubleshooting_logic Troubleshooting Logic for High Background Fluorescence start High Background Signal? check_no_enzyme Check 'No-Enzyme' Control start->check_no_enzyme check_no_substrate Check 'No-Substrate' Control start->check_no_substrate high_no_enzyme Signal High in 'No-Enzyme' Control? check_no_enzyme->high_no_enzyme high_no_substrate Signal High in 'No-Substrate' Control? check_no_substrate->high_no_substrate sol_substrate Solution: Substrate Instability or Contamination. Prepare fresh reagents. high_no_enzyme->sol_substrate Yes ok Background is Low. Problem is elsewhere. high_no_enzyme->ok No sol_reagents Solution: Reagent/Buffer Autofluorescence. Use high-purity reagents. high_no_substrate->sol_reagents Yes high_no_substrate->ok No sol_enzyme Solution: Enzyme Prep Contamination. Purify enzyme further. sol_reagents->sol_enzyme

Caption: Decision tree for troubleshooting high background fluorescence.

References

Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the inner filter effect (IFE) in fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What is the inner filter effect (IFE) in fluorescence measurements?

A1: The inner filter effect is an artifact in fluorescence spectroscopy that causes a reduction in the observed fluorescence intensity.[1][2] It occurs when molecules in the sample absorb the excitation light or the emitted fluorescence light, leading to a non-linear relationship between the fluorophore concentration and the fluorescence signal, especially at higher concentrations.[2][3][4] It's crucial to distinguish IFE from fluorescence quenching; IFE is a result of light absorption by the sample matrix, while quenching involves non-radiative energy transfer processes due to molecular interactions.[1]

Q2: What are the primary and secondary inner filter effects?

A2: The inner filter effect is categorized into two types:

  • Primary Inner Filter Effect (pIFE): This occurs when the excitation light is attenuated as it passes through the sample before it can reach all the fluorophore molecules.[1][2][4][5][6] This is particularly significant in concentrated solutions, where the light intensity diminishes as it travels deeper into the cuvette.[3][5]

  • Secondary Inner Filter Effect (sIFE): This happens when the fluorescence emitted by the fluorophore is re-absorbed by other molecules in the sample before it can reach the detector.[1][2][4][5][6] sIFE is more pronounced when there is a substantial overlap between the absorption spectrum of a component in the sample and the emission spectrum of the fluorophore (i.e., a small Stokes shift).[4][5]

cluster_primary Primary Inner Filter Effect (pIFE) cluster_secondary Secondary Inner Filter Effect (sIFE) ExcitationSource Excitation Light Source Cuvette_pIFE Sample Cuvette (High Absorbance at λex) ExcitationSource->Cuvette_pIFE Incident Light (I₀) Fluorophore_pIFE Fluorophore (Reduced Excitation) Cuvette_pIFE->Fluorophore_pIFE Attenuated Light (I < I₀) Signal_pIFE Lower Fluorescence Signal Fluorophore_pIFE->Signal_pIFE Fluorophore_sIFE Excited Fluorophore Cuvette_sIFE Sample Cuvette (High Absorbance at λem) Fluorophore_sIFE->Cuvette_sIFE Emitted Light Detector Detector Cuvette_sIFE->Detector Re-absorbed Emitted Light Signal_sIFE Lower Fluorescence Signal Detector->Signal_sIFE

Diagram 1: Mechanisms of the primary and secondary inner filter effects.
Q3: How can I determine if my fluorescence measurements are affected by the IFE?

A3: You should suspect the presence of the inner filter effect under the following conditions:

  • Non-linear Calibration Curve: If a plot of fluorescence intensity versus concentration is linear at low concentrations but plateaus or even decreases at higher concentrations, the IFE is a likely cause.[1][2]

  • High Absorbance: Measure the absorbance of your samples at both the excitation (λex) and emission (λem) wavelengths. If the total absorbance is greater than 0.1, the IFE is likely to be significant.[1][2][4][7]

  • Sample Appearance: If your samples have a noticeable color or turbidity, this can contribute to light absorption and scattering, leading to IFE.[2]

  • Presence of Absorbing Compounds: When screening compound libraries or working with complex biological matrices, other molecules in the sample may absorb light at the excitation or emission wavelengths.[1][2]

Q4: What are the common methods to correct for the inner filter effect?

A4: There are several approaches to mitigate or correct for the inner filter effect. The choice of method depends on the specific experimental conditions and requirements.

Correction MethodDescriptionWhen to UseLimitations
Sample Dilution The most direct method to minimize IFE by reducing the concentration of absorbing species.When the fluorescence signal is strong enough after dilution and dilution does not alter the sample's chemical or biological properties.[2]Can introduce pipetting errors and may not be suitable for samples with weak fluorescence.[2]
Mathematical Correction Uses the sample's absorbance values at λex and λem to calculate a correction factor for the observed fluorescence intensity.Ideal for high-throughput screening or when dilution is not feasible. Requires an instrument capable of both fluorescence and absorbance measurements.[2]The accuracy is dependent on the instrument's geometry (e.g., cuvette pathlength) and may be less effective at very high absorbances (e.g., > 0.7).[8]
Instrumental/Geometric Modification Using smaller pathlength cuvettes (e.g., 1mm or 2mm) can help maintain linearity at higher concentrations.[3] Some modern plate readers offer advanced correction methods based on varying the measurement position (z-focus).[9][10]When working with highly concentrated samples is unavoidable.Requires specific instrumentation or accessories.
Empirical Correction Curve Involves creating a calibration curve using a sequestered fluorophore (e.g., in liposomes or polymer beads) and titrating a non-reactive chromophore to measure the fluorescence decrease as a function of absorbance.[11]For applications demanding high accuracy where other methods may be insufficient.More complex and time-consuming to establish.[2][11]

Troubleshooting Guide

Problem: My fluorescence intensity is not linear at high concentrations. Is this the inner filter effect?

Solution: This is a classic symptom of the inner filter effect.[1][3] To confirm, you can perform the following steps:

  • Measure Absorbance: Use a spectrophotometer to measure the absorbance of your samples at both the excitation and emission wavelengths. An absorbance value exceeding 0.1 suggests a significant IFE.[2][4][7]

  • Perform a Dilution Series: Dilute your most concentrated sample and measure the fluorescence of each dilution. If the relationship between fluorescence and concentration becomes linear upon dilution, this confirms the presence of IFE in the original, more concentrated samples.

Diagram 2: Decision workflow for identifying and correcting the inner filter effect.
Problem: How do I perform the absorbance-based mathematical correction for IFE?

Solution: This method requires measuring the absorbance of your sample at the excitation wavelength (Aex) and the emission wavelength (Aem).

Experimental Protocol: Mathematical Correction for Inner Filter Effect

Objective: To correct observed fluorescence intensity (F_obs) for the inner filter effect using absorbance measurements.

Materials:

  • Fluorometer or microplate reader with fluorescence detection.

  • Absorbance spectrophotometer or microplate reader with absorbance detection.

  • Your experimental samples.

  • Appropriate buffer or solvent.

  • Cuvettes or microplates compatible with both instruments.

Methodology:

  • Measure Fluorescence (F_obs):

    • Set the fluorometer to the specific excitation and emission wavelengths for your fluorophore.

    • Measure the fluorescence intensity of each sample to obtain F_obs.

  • Measure Absorbance (Aex and Aem):

    • Using the same sample (and same pathlength), measure its absorbance spectrum.

    • Record the absorbance value at the excitation wavelength (Aex).

    • Record the absorbance value at the emission wavelength (Aem).

  • Calculate Corrected Fluorescence (F_corr):

    • Apply the following correction formula, which is widely used for standard 1 cm cuvettes with right-angle geometry: F_corr = F_obs * 10^((Aex + Aem) / 2)

    • Where:

      • F_corr is the corrected fluorescence intensity.

      • F_obs is the observed (measured) fluorescence intensity.

      • Aex is the absorbance at the excitation wavelength.

      • Aem is the absorbance at the emission wavelength.

Data Summary: Impact of Absorbance on Fluorescence Error

The following table illustrates the approximate error in fluorescence intensity at various absorbance levels, underscoring the necessity of correction.

Absorbance at Excitation WavelengthApproximate Error in Fluorescence Intensity
0.05~5%
0.06~8%[9][12]
0.10~10-12%[7][9]
0.30~38%[9]
Problem: My sample is too concentrated to dilute, and I don't have a combined fluorescence/absorbance instrument. What are my options?

Solution: When dilution is not an option and simultaneous measurements are unavailable, you can consider these alternatives:

  • Use a Smaller Pathlength Cuvette: Switching from a standard 1 cm cuvette to a micro-cuvette with a pathlength of 1 or 2 mm will proportionally reduce the absorbance, thereby minimizing the IFE and extending the linear range of your assay.[3]

  • Perform Separate Absorbance Measurements: You can still use the mathematical correction formula. Measure the fluorescence in the fluorometer, then carefully transfer the same sample to a spectrophotometer to measure Aex and Aem. While less convenient, this approach is still valid.

  • Develop an Empirical Correction Curve: This is a more involved but robust method. It requires creating a specific correction curve for your instrument and assay conditions.[11]

Experimental Protocol: Empirical Correction using a Sequestered Standard

Objective: To generate an instrument-specific correction curve for IFE.

Materials:

  • Fluorometer.

  • Sequestered fluorophore standard (e.g., fluorophore-containing polymer beads or liposomes).

  • A non-reactive, absorbing compound (chromophore) that absorbs at your λex and/or λem but does not quench the fluorophore.

  • Your assay buffer.

Methodology:

  • Prepare the Fluorophore Standard: Suspend the fluorescent beads or liposomes in your assay buffer in a cuvette.

  • Measure Baseline Fluorescence (F₀): Measure the fluorescence of the standard suspension. This serves as your fluorescence at zero added absorbance (F₀).

  • Titrate with Chromophore: Add small, precise aliquots of the chromophore solution to the cuvette.

  • Measure and Record: After each addition, mix thoroughly and measure both the fluorescence (Fi) and the total absorbance (A_total_i = Aex_i + Aem_i) of the solution.

  • Generate Correction Curve: Plot the ratio F₀ / Fi against the total absorbance (A_total_i). This plot is your correction curve. The F₀ / Fi ratio represents the correction factor at a given absorbance.

  • Apply the Correction: For your actual experimental samples, measure their observed fluorescence (F_obs_sample) and their total absorbance (A_total_sample). Find the corresponding correction factor (F₀ / Fi) from your curve and multiply it by your observed fluorescence to get the corrected value.

Diagram 3: A logical workflow for choosing an appropriate IFE correction strategy.

References

How to reduce non-specific binding of coumarin probes in cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the non-specific binding of coumarin (B35378) probes in cellular experiments.

Troubleshooting Guide

Question: I am observing high background fluorescence in my cellular imaging experiment with a coumarin probe. What should I do?

High background fluorescence can stem from various factors including issues with your staining protocol, the reagents used, or inherent properties of your sample.[1][2] Below is a systematic guide to help you identify and address the root cause of the problem.

Step 1: Evaluate Autofluorescence

Autofluorescence is the natural fluorescence emitted by biological materials, which can be mistaken for a signal from your probe.[3][4]

  • Action: Prepare an unstained control sample (cells that have not been treated with the coumarin probe) and image it using the same settings as your experimental samples.[2][5]

  • Interpretation: If you observe significant fluorescence in the unstained sample, you have an autofluorescence issue.

Solutions for Autofluorescence:

  • Use a Quenching Agent: Commercially available reagents like TrueVIEW™ or Sudan Black B can reduce autofluorescence.[6][7]

  • Choose a Brighter or Red-Shifted Fluorophore: If possible, switch to a coumarin derivative with a higher quantum yield or a fluorophore that emits in the red to far-red spectrum, as autofluorescence is often lower at longer wavelengths.[8][9]

  • Optimize Fixation: Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence.[3][10] Try reducing the fixation time or switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol.[6][9]

Step 2: Optimize Probe Concentration and Incubation Time

Excessive probe concentration is a frequent cause of non-specific binding.[1][11]

  • Action: Perform a titration experiment to determine the lowest effective concentration of your coumarin probe that still provides a good signal-to-noise ratio.[4][12]

  • Action: Reduce the incubation time to the minimum required for sufficient labeling.[12]

Step 3: Enhance Washing Steps

Insufficient washing can leave unbound probe molecules in the sample, contributing to high background.[13][14]

  • Action: Increase the number and duration of washing steps after probe incubation.[4][15]

  • Action: Use a generous volume of wash buffer to ensure complete coverage of the sample.[16]

  • Action: Consider adding a low concentration of a non-ionic surfactant like Tween-20 to the wash buffer to help remove non-specifically bound probes.[17]

Step 4: Implement or Improve Blocking

Blocking non-specific binding sites on cells is crucial for reducing background staining.[5]

  • Action: If you are not currently using a blocking agent, incorporate a blocking step before adding the coumarin probe.

  • Action: If you are already blocking, consider optimizing the blocking agent and incubation time.

Common Blocking Agents:

  • Bovine Serum Albumin (BSA): A widely used blocking agent that is effective at reducing hydrophobic interactions.[17][18] A typical concentration is 1-5% in PBS.[19]

  • Normal Serum: Using serum from the same species as the secondary antibody (if applicable in your protocol) can be very effective.[2]

Step 5: Review Fixation and Permeabilization Procedures

The methods used for fixation and permeabilization can significantly impact non-specific binding.[20][21]

  • Action: Ensure that your fixation method is appropriate for your target and probe. Over-fixation can expose non-specific binding sites.[21]

  • Action: If permeabilization is required, use the mildest effective concentration of the detergent (e.g., Triton X-100, digitonin).[22] In some cases, a different permeabilizing agent may be necessary.

Diagrams

G start High Background Observed autofluorescence Check for Autofluorescence (Unstained Control) start->autofluorescence optimize_probe Optimize Probe Concentration and Incubation Time autofluorescence->optimize_probe No/Low Autofluorescence fix_perm Review Fixation and Permeabilization autofluorescence->fix_perm High Autofluorescence improve_washing Improve Washing Steps optimize_probe->improve_washing blocking Implement/Optimize Blocking improve_washing->blocking blocking->fix_perm solution Problem Resolved fix_perm->solution

Caption: A flowchart for troubleshooting high background fluorescence.

G cluster_0 Without Blocking cluster_1 With Blocking A1 B1 Target Site A1->B1 Specific Binding A2 C1 Non-Specific Site 1 A2->C1 Non-Specific Binding A3 D1 Non-Specific Site 2 A3->D1 Non-Specific Binding label_A Coumarin Probes E1 F1 Target Site E1->F1 Specific Binding G1 Blocking Agent G2 Non-Specific Site 1 G1->G2 Blocks Non-Specific Site G3 Non-Specific Site 2 G1->G3 Blocks Non-Specific Site

Caption: How blocking agents reduce non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of non-specific binding of coumarin probes?

Non-specific binding of coumarin probes can be attributed to several factors:

  • Hydrophobic and Ionic Interactions: Coumarin probes can interact non-specifically with cellular components through hydrophobic and ionic forces.[1]

  • Probe Aggregation: At higher concentrations, some coumarin probes can form aggregates that bind non-specifically to cellular structures.[1][23]

  • Excessive Probe Concentration: Using too much probe increases the likelihood of non-specific interactions.[1][11]

  • Inadequate Blocking: Failure to block non-specific binding sites on cells allows the probe to attach to unintended targets.[1][5]

  • Improper Fixation and Permeabilization: These processes can alter cell morphology and expose non-specific binding sites.[20][21]

Q2: Can the pH of my buffer affect the non-specific binding of coumarin probes?

Yes, the pH of the buffer can influence the fluorescence of some coumarin derivatives and can also affect the charge of both the probe and cellular components, potentially altering non-specific interactions.[4][24] It is important to use a well-buffered imaging medium to maintain a stable pH throughout the experiment.[4]

Q3: Are there any alternatives to BSA for blocking?

Yes, other common blocking agents include:

  • Normal Serum: Serum from the host species of the secondary antibody is a good choice.[2]

  • Non-fat Dry Milk: While cost-effective, it may not be suitable for all applications, especially when detecting phosphoproteins.[18][25]

  • Gelatin: Can also be used as a blocking agent.[19]

  • Commercial Blocking Buffers: Several pre-formulated blocking buffers are available that may offer better performance and consistency.[19][26]

Q4: How does phototoxicity relate to non-specific binding?

Phototoxicity is damage to cells caused by light exposure during imaging.[12] While not a direct cause of non-specific binding, high background from non-specific binding may lead you to increase the illumination intensity to see your specific signal, which in turn can increase phototoxicity.[12] By reducing non-specific binding and improving your signal-to-noise ratio, you can often use lower light levels, thus minimizing phototoxicity.

Q5: Could my choice of coumarin derivative be the problem?

It's possible. Coumarin derivatives have a wide range of physicochemical properties.[27][28] Some may be more prone to aggregation or non-specific hydrophobic interactions than others.[23] If you have exhausted other troubleshooting options, consider trying a different coumarin-based probe with different properties, such as increased hydrophilicity.

Experimental Protocols

Protocol 1: General Staining Protocol with Blocking to Reduce Non-specific Binding

This protocol provides a general workflow for staining adherent cells with a coumarin probe, incorporating best practices to minimize non-specific binding.

  • Cell Culture: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.[21]

    • Wash the cells three times with PBS for 5 minutes each.[13]

  • Permeabilization (if required for intracellular targets):

    • Add 0.1-0.25% Triton X-100 in PBS and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Prepare a blocking buffer (e.g., 1% BSA in PBS).[17]

    • Add the blocking buffer to the cells and incubate for at least 30-60 minutes at room temperature.[13]

  • Probe Incubation:

    • Dilute the coumarin probe to the optimized concentration in the blocking buffer.

    • Aspirate the blocking buffer from the cells.

    • Add the diluted probe solution and incubate for the optimized time, protected from light.[2]

  • Washing:

    • Aspirate the probe solution.

    • Wash the cells three to five times with PBS (or PBS with 0.1% Tween-20) for 5 minutes each, protected from light.[16]

  • Imaging:

    • Add fresh PBS or an appropriate imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the coumarin probe.

Protocol 2: Preparation of Blocking Buffers

  • 1% BSA in PBS:

    • Weigh 1 gram of Bovine Serum Albumin (BSA).

    • Add it to 100 mL of PBS.

    • Dissolve completely by gentle mixing.

    • Filter sterilize if necessary and store at 4°C.

  • 5% Normal Goat Serum in PBS:

    • Thaw the normal goat serum.

    • Add 5 mL of the serum to 95 mL of PBS.

    • Mix gently.

    • Use fresh or store in aliquots at -20°C.

Quantitative Data Summary

The following table summarizes the effectiveness of different blocking agents in reducing non-specific binding. The Signal-to-Noise Ratio (SNR) is a measure of the intensity of the specific signal compared to the background signal. A higher SNR indicates less non-specific binding.

Blocking AgentConcentrationIncubation TimeResulting Signal-to-Noise Ratio (Arbitrary Units)Reference
NoneN/AN/A2.5[18]
1% BSA in PBS1%30 minutes8.2[17][19]
5% BSA in PBS5%30 minutes9.5[19][26]
5% Normal Goat Serum5%60 minutes12.1[2][19]
1% Non-fat Dry Milk1%30 minutes7.8[19]

References

Technical Support Center: Synthesis of 8-nitro-7-hydroxy-4-methylcoumarin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 8-nitro-7-hydroxy-4-methylcoumarin.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.

Category 1: Pechmann Condensation (Synthesis of 7-hydroxy-4-methylcoumarin)

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of 7-hydroxy-4-methylcoumarin 1. Inactive catalyst (e.g., old sulfuric acid).2. Incorrect reaction temperature.3. Insufficient reaction time.4. Impure reactants (resorcinol or ethyl acetoacetate).1. Use fresh, concentrated sulfuric acid or a suitable solid acid catalyst like Amberlyst-15.[1][2]2. Optimize the reaction temperature. For Amberlyst-15, 110°C has been shown to be optimal. Higher temperatures can lead to side product formation.[1][2]3. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]4. Ensure the purity of starting materials.
Formation of side products (e.g., chromones) Reaction temperature is too high.Maintain the optimal reaction temperature. For instance, with Amberlyst-15 as a catalyst, increasing the temperature beyond 110°C can decrease the yield due to the formation of side products.[1][2]

Category 2: Nitration of 7-hydroxy-4-methylcoumarin

Problem Possible Cause(s) Recommended Solution(s)
Reaction mixture turns dark brown or black The reaction temperature is too high, leading to decomposition or side reactions.1. Strictly maintain the reaction temperature below 10°C, ideally between 0-5°C, during the addition of the nitrating mixture.[3]2. Add the nitrating mixture (conc. HNO₃ and conc. H₂SO₄) slowly and dropwise with constant stirring.[3]
Low yield of nitrocoumarin isomers 1. Incomplete reaction.2. Loss of product during workup.1. Allow the reaction to stir at room temperature for about an hour after the addition of the nitrating mixture to ensure completion.[3]2. Pour the reaction mixture onto crushed ice to precipitate the product effectively. Wash the precipitate with cold water.[1][3]
Difficulty in separating 6-nitro and 8-nitro isomers The isomers have similar polarities, making chromatographic separation challenging.A common and effective method is fractional crystallization based on their differential solubility in ethanol (B145695). The 6-nitro isomer is less soluble in hot ethanol, while the 8-nitro isomer crystallizes from the filtrate upon cooling.[1][3]

Frequently Asked Questions (FAQs)

Q1: Why is a mixture of 6-nitro and 8-nitro-7-hydroxy-4-methylcoumarin formed during nitration?

A1: The hydroxyl (-OH) group at the C7 position of the coumarin (B35378) ring is an ortho, para-directing group. Therefore, electrophilic substitution (nitration) occurs at the positions ortho (C6 and C8) to the hydroxyl group.[4]

Q2: What is the role of concentrated sulfuric acid in the nitration reaction?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to form the nitronium ion (NO₂⁺), which is the active electrophile in the nitration reaction.

Q3: How can I confirm the identity and purity of the synthesized compounds?

A3: The identity and purity of the products can be confirmed using various analytical techniques such as melting point determination, FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[1]

Q4: Are there any safety precautions I should take during this synthesis?

A4: Yes. Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Experimental Protocols

Synthesis of 7-hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol is adapted from a method using an eco-friendly catalyst.[1][2]

  • Combine resorcinol (B1680541) (1 mmol), ethyl acetoacetate (B1235776) (1.1 mmol), and Amberlyst-15 (0.2 g).

  • Stir the mixture in an oil bath heated to 110°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, filter the hot reaction mixture to remove the catalyst.

  • Add hot methanol (B129727) to the filtrate and allow it to cool to room temperature to precipitate the crude product.

  • Filter the solid and recrystallize from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Nitration of 7-hydroxy-4-methylcoumarin and Separation of Isomers

This protocol describes the nitration and subsequent separation of the 6- and 8-nitro isomers.[1][3]

  • Dissolve 7-hydroxy-4-methylcoumarin (1 g) in 10 mL of concentrated sulfuric acid in a flask placed in an ice bath.[3]

  • Slowly add a pre-cooled nitrating mixture (1 mL conc. HNO₃ and 3 mL conc. H₂SO₄) dropwise, ensuring the temperature remains below 10°C.[3]

  • After the addition is complete, remove the flask from the ice bath and stir at room temperature for one hour.[3]

  • Pour the reaction mixture into a beaker containing crushed ice with stirring.

  • Filter the resulting precipitate, which is a mixture of the 6- and 8-nitro isomers, and wash with cold water.[1]

  • To separate the isomers, transfer the crude mixture to a flask containing ethanol and boil.[1]

  • The less soluble 6-nitro-7-hydroxy-4-methylcoumarin will remain as a residue. Filter the hot solution to isolate it.[1][3]

  • Concentrate the filtrate and cool it in an ice bath to crystallize the 8-nitro-7-hydroxy-4-methylcoumarin.[1]

  • Recrystallize the 8-nitro isomer from ethanol for further purification.[1]

Quantitative Data Summary

Compound Yield Melting Point (°C)
7-hydroxy-4-methyl-6-nitrocoumarin45%201-203
7-hydroxy-4-methyl-8-nitrocoumarin40%254-256
Yields and melting points are based on a specific reported procedure and may vary.[3]

Visualizations

Synthesis_Pathway cluster_pechmann Pechmann Condensation cluster_nitration Nitration cluster_separation Separation Resorcinol Resorcinol HMC 7-hydroxy-4-methylcoumarin Resorcinol->HMC Amberlyst-15, 110°C EAA Ethyl Acetoacetate EAA->HMC HMC_in 7-hydroxy-4-methylcoumarin Nitro_mix Mixture of 6- and 8-nitro isomers HMC_in->Nitro_mix conc. HNO₃, conc. H₂SO₄, <10°C Nitro_mix_in Mixture of 6- and 8-nitro isomers Nitro_6 6-nitro-7-hydroxy-4-methylcoumarin Nitro_mix_in->Nitro_6 Fractional crystallization (Ethanol) Nitro_8 8-nitro-7-hydroxy-4-methylcoumarin Nitro_mix_in->Nitro_8

Caption: Synthesis pathway for 8-nitro-7-hydroxy-4-methylcoumarin.

Troubleshooting_Workflow Start Low yield of nitro-isomers? Temp_check Was temperature kept below 10°C? Start->Temp_check Reagent_check Are nitrating reagents fresh? Temp_check->Reagent_check Yes Optimize_temp Action: Repeat with strict temperature control. Temp_check->Optimize_temp No Stir_check Was mixture stirred for 1 hr post-addition? Reagent_check->Stir_check Yes Replace_reagents Action: Use fresh conc. HNO₃ and H₂SO₄. Reagent_check->Replace_reagents No Ensure_stirring Action: Ensure adequate stirring time. Stir_check->Ensure_stirring No Success Yield Improved Stir_check->Success Yes Optimize_temp->Start Replace_reagents->Start Ensure_stirring->Start

Caption: Troubleshooting workflow for low yield in nitration.

References

Technical Support Center: Improving the Quantum Yield of Coumarin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance the quantum yield of coumarin (B35378) derivatives in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quantum yield (ΦF) and why is it important for coumarin derivatives?

A1: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A quantum yield can range from 0 to 1, where a value closer to 1 signifies that a higher proportion of absorbed photons are converted into emitted fluorescent light. For coumarin derivatives used as fluorescent probes, sensors, or labels, a high quantum yield is crucial as it leads to a brighter signal, enhancing sensitivity and the signal-to-noise ratio in experimental assays.[3]

Q2: What are the key factors that influence the quantum yield of coumarin derivatives?

A2: The quantum yield of coumarin derivatives is highly sensitive to several factors:

  • Molecular Structure: The type and position of substituents on the coumarin ring are critical. Electron-donating groups (e.g., -NH2, -OH) at the 7-position and electron-withdrawing groups at the 3-position generally increase the quantum yield.[4][5][6]

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can dramatically alter the quantum yield.[1][7][8][9]

  • pH: The fluorescence of many coumarin derivatives is pH-sensitive, as changes in pH can alter the protonation state of the molecule and affect its electronic properties.[1][4][5][10]

  • Concentration: High concentrations can lead to self-quenching or aggregation, which reduces the overall quantum yield.[5]

  • Presence of Quenchers: Substances like molecular oxygen or heavy atoms can deactivate the excited state, leading to lower quantum yield.[5]

Q3: How do structural modifications affect the quantum yield of coumarins?

A3: Structural modifications are a primary way to tune the photophysical properties of coumarins. Generally, creating a more rigid molecular structure can increase quantum yield by reducing non-radiative decay pathways associated with molecular vibrations and rotations.[5] Introducing electron-donating groups, such as amino or hydroxyl groups, at the 7-position and electron-withdrawing groups at the 3- or 4-position can enhance the intramolecular charge transfer (ICT) character, which often leads to higher fluorescence quantum yields.[4][5][6]

Q4: What is the "Twisted Intramolecular Charge Transfer" (TICT) state and how does it affect quantum yield?

A4: The Twisted Intramolecular Charge Transfer (TICT) state is a non-emissive or weakly emissive excited state that can form in some flexible molecules, particularly in polar solvents.[1] For many 7-aminocoumarins, upon excitation, the amino group can rotate. In polar solvents, this rotation is stabilized, leading to the formation of a TICT state.[7][8] This provides a non-radiative decay pathway for the excited molecule to return to the ground state, thus quenching fluorescence and significantly lowering the quantum yield.[1][8] Increasing solvent viscosity can restrict this rotation and inhibit TICT formation, thereby increasing the quantum yield.[1]

Q5: What is Aggregation-Induced Emission (AIE) in the context of coumarin derivatives?

A5: Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive or weakly fluorescent when dissolved in a good solvent but becomes highly luminescent upon aggregation in a poor solvent or in the solid state.[11][12][13] This effect is often attributed to the restriction of intramolecular motions (like rotations or twisting) in the aggregated state, which blocks non-radiative decay channels and forces the excited state to decay radiatively.[12][13] Certain coumarin derivatives have been designed to exhibit AIE, making them useful for applications where fluorescence in an aggregated or solid state is desired.[12][14][15]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: My coumarin derivative has a very low quantum yield in solution.

Potential Cause Troubleshooting Steps
Inappropriate Solvent Polarity Many aminocoumarins show reduced quantum yield in polar solvents due to the formation of a non-emissive TICT state.[1][8] Solution: Conduct a solvent screening experiment. Test the fluorescence of your compound in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water) to find the optimal environment.[1][5]
Suboptimal pH The protonation state of functional groups (e.g., amino, hydroxyl) can significantly impact fluorescence.[4][5][10] Solution: Perform a pH titration. Measure the fluorescence intensity of your coumarin derivative across a range of pH values to determine the optimal pH for maximum fluorescence. Use appropriate buffers to maintain this pH.
Concentration Effects (Self-Quenching) At high concentrations, fluorophores can form non-emissive aggregates or quench each other's fluorescence. Solution: To avoid these inner filter effects, ensure the absorbance of your sample in a 10 mm cuvette is below 0.1 at the excitation wavelength. Prepare a dilution series to find a concentration range where fluorescence intensity is linear with absorbance.
Presence of Quenchers Impurities in the solvent or the compound itself, or dissolved molecular oxygen, can quench fluorescence. Solution: Use high-purity, spectroscopic grade solvents. If oxygen quenching is suspected, de-gas the solution by bubbling with nitrogen or argon gas.
Structural Flexibility Non-radiative decay can occur through intramolecular rotation or vibration. Solution: Try increasing the solvent viscosity (e.g., using glycerol-water mixtures) to restrict these motions, which may inhibit non-radiative pathways and enhance the quantum yield.[1]

Problem 2: The fluorescence signal is unstable and decreases over time.

Potential Cause Troubleshooting Steps
Photobleaching Irreversible photochemical destruction of the fluorophore due to prolonged or high-intensity light exposure.[5][16] Coumarins can be susceptible to photooxidation.[16] Solution: Reduce the excitation light intensity using neutral density filters. Minimize the sample's exposure time to the excitation light by using shutters. Consider using a de-gassed solvent, as oxygen can contribute to photobleaching.[16]
Chemical Instability The coumarin derivative may be degrading in the chosen solvent or buffer. Solution: Verify the stability of your compound over time by monitoring its absorption and fluorescence spectra at regular intervals. If instability is observed, try a different solvent system or adjust the pH.

Problem 3: The emission wavelength of my coumarin is different from the expected value.

Potential Cause Troubleshooting Steps
Solvatochromism The emission wavelength of many coumarins is highly sensitive to solvent polarity.[8][17] A shift to a longer wavelength (red-shift) is common in more polar solvents because the excited state is often more polar than the ground state and is stabilized by the polar environment.[1] Solution: This is an intrinsic property. Document the emission maximum in the specific solvent used. This property can be leveraged to use the coumarin as a probe for local environmental polarity.[8]
pH Effects A change in pH can lead to the formation of a different ionic species (e.g., protonated or deprotonated form) with a different emission maximum.[4][10] Solution: Confirm the pH of your solution and compare it to the conditions reported in the literature. Buffer your solution to a specific pH to ensure consistency.

Data Presentation

Table 1: Effect of Substituents on Photophysical Properties of Selected Coumarin Derivatives

CompoundSubstituent at Position 7Substituent at Position 3SolventQuantum Yield (ΦF)Reference
Coumarin 153-N(CH3)2 (rigid)-CF3Ethanol0.53[18]
7-Amino-4-methylcoumarin-NH2-H (at C3)Methanol0.51[19]
4-Methyl-7-methoxycoumarin-OCH3-H (at C3)Ethanol~0.6[20]
Coumarin 4e (fused dihydropyridine)Fused Ring SystemAryl groupDMSO0.83[4][10][21]
3-(p-Acetamidocinnamoyl)-4-hydroxycoumarin-OH (at C4)-Cinnamoyl-NHCOCH3ACN0.26[22]
3-(p-Dimethylaminocinnamoyl)-4-hydroxycoumarin-OH (at C4)-Cinnamoyl-N(CH3)2ETAC0.17[22]

Note: Quantum yield values are highly dependent on experimental conditions and the reference standard used.

Experimental Protocols

Methodology: Relative Fluorescence Quantum Yield Measurement

This protocol describes the widely used comparative method for determining the fluorescence quantum yield of a sample (X) by comparing it to a standard (ST) with a known quantum yield.[23]

1. Materials and Equipment:

  • Spectroscopic grade solvent.

  • Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H2SO4, ΦST = 0.58; Rhodamine 6G in ethanol, ΦST ≈ 0.95).[18][24]

  • Test coumarin derivative.

  • Calibrated UV-Vis spectrophotometer.

  • Calibrated spectrofluorometer with a corrected emission channel.

  • 10 mm path length quartz cuvettes.

2. Procedure:

  • Select a Standard: Choose a standard that absorbs and emits in a similar wavelength range to your test sample.[23] Use the same solvent for both the standard and the sample to cancel out the refractive index term in the calculation.

  • Prepare Stock Solutions: Prepare stock solutions of your test sample and the standard in the chosen solvent.

  • Prepare Dilutions: Prepare a series of 4-5 dilutions for both the test sample and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.01 and 0.1 to avoid inner filter effects.[1][23]

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each dilution and a solvent blank. Note the absorbance at the chosen excitation wavelength (λex).

  • Measure Fluorescence:

    • Set the excitation wavelength (λex) on the spectrofluorometer.

    • For each dilution, record the fluorescence emission spectrum, scanning a range that covers the entire emission profile.

    • Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements of the sample and standard.

    • Record a solvent blank spectrum and subtract it from each sample and standard spectrum.

  • Data Analysis:

    • Correct the emission spectra for the instrument's response if not already done by the instrument software.

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at λex for both the sample and the standard.

    • Determine the slope (gradient, Grad) of the linear fit for both plots. The plots should be linear and pass through the origin.

3. Calculation: The quantum yield of the unknown sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • Φ is the quantum yield.

  • Grad is the slope from the plot of integrated fluorescence intensity vs. absorbance.

  • η is the refractive index of the solvent.

  • Subscripts X and ST refer to the test sample and the standard, respectively. If the same solvent is used, the refractive index term (ηX2 / ηST2) equals 1.

Visualizations

Troubleshooting_Workflow start_node Low Quantum Yield Observed check_purity Compound & Solvent Purity OK? start_node->check_purity decision_node decision_node process_node process_node result_node result_node purify Purify Compound / Use Spectroscopic Grade Solvent check_purity->purify No check_concentration Absorbance < 0.1? check_purity->check_concentration Yes purify->check_purity dilute Dilute Sample check_concentration->dilute No screen_solvents Perform Solvent Screening check_concentration->screen_solvents Yes dilute->check_concentration check_ph Is Fluorophore pH-sensitive? screen_solvents->check_ph problem_solved Quantum Yield Improved screen_solvents->problem_solved optimize_ph Perform pH Titration & Buffer Solution check_ph->optimize_ph Yes increase_viscosity Increase Solvent Viscosity (e.g., with glycerol) check_ph->increase_viscosity No optimize_ph->increase_viscosity optimize_ph->problem_solved increase_viscosity->problem_solved consider_modification Consider Structural Modification (Rigidification) problem_solved->consider_modification Further Improvement Needed

Caption: Troubleshooting workflow for low quantum yield.

Quantum_Yield_Measurement Experimental Workflow: Relative Quantum Yield Measurement cluster_prep 1. Sample Preparation cluster_measurement 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis cluster_legend Legend prep_sample Prepare Dilution Series of Sample (Abs < 0.1) prep_standard Prepare Dilution Series of Standard (Abs < 0.1) measure_abs Measure Absorbance at Excitation Wavelength prep_standard->measure_abs measure_fluor Measure Corrected Emission Spectra measure_abs->measure_fluor integrate Integrate Area Under Emission Curve measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Slopes (Grad) and Quantum Yield (Φ) plot->calculate key1 Preparation Step key2 Measurement Step key3 Analysis Step

Caption: Workflow for relative quantum yield measurement.

Structural_Effects coumarin_core Coumarin Core sub_7 Add Electron-Donating Group at 7-Position coumarin_core->sub_7 sub_3 Add Electron-Withdrawing Group at 3-Position coumarin_core->sub_3 rigidify Increase Structural Rigidity coumarin_core->rigidify modification modification effect effect outcome outcome ict Enhanced Intramolecular Charge Transfer (ICT) sub_7->ict sub_3->ict non_radiative Reduced Non-Radiative Decay (e.g., vibrations) rigidify->non_radiative increase_qy Increased Quantum Yield ict->increase_qy non_radiative->increase_qy

Caption: Impact of structural modifications on quantum yield.

References

Validation & Comparative

A Comparative Guide to 7-Hydroxy-4-methyl-8-nitrocoumarin and 7-amino-4-methylcoumarin as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two coumarin (B35378) derivatives, 7-Hydroxy-4-methyl-8-nitrocoumarin (ONMC) and 7-amino-4-methylcoumarin (B1665955) (AMC), for their applications as fluorescent probes in biological research. While both molecules share a common coumarin core, their distinct functional groups at the 7- and 8-positions dramatically alter their fluorescent properties and, consequently, their utility in experimental assays. This document outlines their synthesis, photophysical characteristics, and key applications, supported by experimental protocols and conceptual diagrams to aid in probe selection and experimental design.

Overview of the Probes

7-amino-4-methylcoumarin (AMC) is a well-established and widely used blue fluorescent dye. It is particularly valued as a reporter molecule in enzyme activity assays. When conjugated to a substrate, its fluorescence is typically quenched. Enzymatic cleavage releases the free AMC, resulting in a quantifiable increase in fluorescence.

This compound (ONMC) , on the other hand, is a derivative of 7-hydroxy-4-methylcoumarin (also known as 4-methylumbelliferone). The presence of a nitro group at the 8-position suggests its potential application as a pro-fluorescent probe for detecting nitroreductase activity, an enzyme often upregulated in hypoxic environments characteristic of solid tumors. The core principle is that the electron-withdrawing nitro group quenches the intrinsic fluorescence of the coumarin ring. Enzymatic reduction of the nitro group to an amino group would restore fluorescence, making it a "turn-on" sensor.

Quantitative Data Presentation

A direct quantitative comparison of the fluorescent properties of ONMC and AMC is challenging due to the limited availability of published fluorescence data for ONMC. However, extensive data exists for AMC and the precursor of ONMC, 7-hydroxy-4-methylcoumarin (HMC). The table below summarizes the key photophysical properties of AMC and HMC, which can serve as a proxy for the "turned-on" state of ONMC.

Property7-amino-4-methylcoumarin (AMC)7-Hydroxy-4-methylcoumarin (HMC)
Excitation Wavelength (λex) ~341-351 nm[1]~360 nm[1]
Emission Wavelength (λem) ~430-441 nm[1]~448 nm[1]
Molar Extinction Coefficient (ε) 19,000 cm⁻¹M⁻¹18,000 cm⁻¹M⁻¹ (in PBS)[1]
Quantum Yield (Φ) ~0.63 (in ethanol)[1]0.32 (for a derivative in PBS, pH 7.4)[1]
pH Sensitivity Fluorescence is not significantly affected by pH near or above physiological pH.[1][2]Highly sensitive; fluorescence increases with pH.[1]
Solubility Soluble in DMSO, DMF, and acetone.[2][3]Soluble in organic solvents and aqueous buffers.[1]

Experimental Protocols

Synthesis of this compound (ONMC)

The synthesis of ONMC is achieved through the nitration of 7-hydroxy-4-methylcoumarin.

Procedure:

  • Dissolve 7-hydroxy-4-methylcoumarin in concentrated sulfuric acid in a conical flask.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid to the solution while stirring.

  • After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for an hour.

  • Pour the reaction mixture over crushed ice. The crude product, a mixture of 6-nitro and 8-nitro isomers, will precipitate.

  • Filter the crude product and wash it with cold water.

  • The 8-nitro isomer can be separated and purified by recrystallization from ethanol.[4]

General Protocol for Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method is widely used for its determination.[5]

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the sample and a standard with a known quantum yield in the same spectroscopic grade solvent. The absorbance of the solutions should be kept below 0.1 to avoid inner filter effects.[5]

  • Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for all measurements.

  • Data Analysis: Integrate the area under the emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the unknown sample (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions (this term is 1 if the same solvent is used for both).[5]

Application Protocol: Enzyme Activity Assay using 7-amino-4-methylcoumarin (AMC)

AMC is commonly used in a "turn-on" assay format to measure the activity of various enzymes, such as proteases and glycosidases.[3]

Procedure for a 96-well plate format:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer compatible with the enzyme of interest (e.g., Tris or phosphate (B84403) buffer) at the optimal pH for enzyme activity.

    • AMC-Substrate Stock Solution: Dissolve the AMC-conjugated substrate in an appropriate solvent (e.g., DMSO) to create a stock solution.

    • Enzyme Solution: Prepare a working solution of the enzyme in cold assay buffer immediately before use.

    • AMC Standard Curve: Prepare a series of dilutions of free AMC in the assay buffer to create a standard curve for converting relative fluorescence units (RFU) to the amount of product formed.

  • Assay Execution:

    • Add the assay buffer to all wells of a black 96-well plate.

    • Add the enzyme solution to the appropriate wells. Include "no-enzyme" control wells.

    • Initiate the reaction by adding the AMC-substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence kinetically over a set period at the optimal excitation (~350 nm) and emission (~440 nm) wavelengths for AMC.

    • Calculate the initial reaction rate from the linear portion of the fluorescence versus time plot.

    • Convert the rate from RFU/min to moles of product/min using the AMC standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Workflow for Nitroreductase Activity Assay cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare Cells Prepare Cells Incubate with ONMC Incubate with ONMC Prepare Cells->Incubate with ONMC Prepare Reagents Prepare Reagents Prepare Reagents->Incubate with ONMC Nitroreductase Action Nitroreductase Action Incubate with ONMC->Nitroreductase Action Fluorescence Measurement Fluorescence Measurement Nitroreductase Action->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis AMC-Based Enzyme Assay Workflow AMC-Substrate Non-fluorescent AMC-Substrate Cleavage Enzymatic Cleavage AMC-Substrate->Cleavage Enzyme Enzyme (e.g., Protease) Enzyme->Cleavage AMC Fluorescent AMC Cleavage->AMC Substrate Cleaved Substrate Cleavage->Substrate Detection Fluorescence Detection AMC->Detection Hypothetical Signaling Pathway for ONMC Hypoxia Hypoxic Conditions NTR_Expression Increased Nitroreductase Expression Hypoxia->NTR_Expression Reduction NTR-mediated Reduction NTR_Expression->Reduction ONMC Non-fluorescent ONMC ONMC->Reduction Fluorescent_Product Fluorescent Product Reduction->Fluorescent_Product Signal Fluorescence Signal Fluorescent_Product->Signal

References

A Comparative Guide to Nitroaromatic Sensing: Evaluating 7-Hydroxy-4-methyl-8-nitrocoumarin and Other Advanced Sensors

Author: BenchChem Technical Support Team. Date: December 2025

In the critical fields of environmental monitoring, homeland security, and pharmaceutical research, the rapid and accurate detection of nitroaromatic compounds remains a significant challenge. These compounds, prevalent in explosives, pesticides, and industrial byproducts, necessitate the development of highly sensitive and selective detection methodologies. This guide provides a comparative analysis of 7-Hydroxy-4-methyl-8-nitrocoumarin and other prominent nitroaromatic sensors, offering insights into their performance based on available experimental data.

Performance Comparison of Nitroaromatic Sensors

The efficacy of a sensor is determined by several key performance metrics, including its sensitivity (limit of detection), selectivity towards the target analyte in the presence of interferents, and response time. The following table summarizes the performance of our representative coumarin-based sensor alongside other notable nitroaromatic sensing technologies.

Sensor TypeRepresentative Sensor/MaterialTarget AnalyteLimit of Detection (LOD)Quenching Constant (Ksv) (M⁻¹)Response TimeReference
Coumarin-Based Fluorescent Sensor Coumarin-Substituted Cyclophosphazene (Cpz-4-HC)2,4,6-Trinitrophenol (TNP)0.334 ppm4.71 x 10⁴Ultrafast[1]
Polymer-Based Fluorescent Sensor Polyaniline-Ag Composite2,4,6-Trinitrophenol (TNP)5.58 x 10⁻⁷ M0.1037 x 10⁶Not Specified[2]
Polymer-Based Fluorescent Sensor Polyaniline-Ag CompositeDinitrobenzene (DNB)23.30 x 10⁻⁶ M0.161 x 10⁴Not Specified[2]
Small Molecule Fluorescent Sensor Propylimidazole Functionalized Coumarin (B35378) (IPC)Picric Acid (PA)0.92 µMNot SpecifiedNot Specified[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis of the target compound and the evaluation of a coumarin-based fluorescent sensor for nitroaromatic compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of its precursor, 7-hydroxy-4-methylcoumarin.

Materials:

  • 7-hydroxy-4-methylcoumarin

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Ethanol for recrystallization

Procedure:

  • Dissolve 7-hydroxy-4-methylcoumarin in concentrated sulfuric acid in a flask, maintaining the temperature at 0-5°C using an ice bath.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution while stirring continuously.

  • After the addition is complete, continue stirring the mixture at the same temperature for a specified duration to allow the nitration reaction to proceed.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product, a mixture of 6-nitro and 8-nitro isomers, can be separated based on their differential solubility in ethanol. The 8-nitro isomer is typically less soluble and can be isolated through fractional crystallization.

Fluorescence Quenching Studies for Nitroaromatic Sensing

This protocol outlines a general procedure for evaluating the performance of a fluorescent sensor in detecting nitroaromatic compounds.

Materials:

  • Stock solution of the fluorescent sensor (e.g., Cpz-4-HC in a suitable solvent like a water/acetonitrile mixture).

  • Stock solutions of various nitroaromatic compounds (e.g., TNP, DNT, NB) of known concentrations.

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorescent sensor and varying concentrations of the nitroaromatic analyte in the chosen solvent system.

  • Record the fluorescence emission spectrum of each solution using the fluorometer at a specific excitation wavelength.

  • Measure the fluorescence intensity at the emission maximum for each concentration of the analyte.

  • Analyze the fluorescence quenching using the Stern-Volmer equation: I₀/I = 1 + Ksv[Q] where I₀ is the initial fluorescence intensity of the sensor, I is the fluorescence intensity in the presence of the quencher (analyte), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher.

  • The limit of detection (LOD) is typically calculated using the formula: LOD = 3σ/k where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low analyte concentrations.

Visualizing the Mechanisms

To better understand the processes involved in fluorescent sensing, the following diagrams illustrate the general signaling pathway and a typical experimental workflow.

G Signaling Pathway of a Coumarin-Based Fluorescent Sensor cluster_0 Sensor in Ground State cluster_1 Excitation cluster_2 Detection Mechanism Coumarin_GS Coumarin Sensor (Ground State) Excitation Light Absorption (Excitation) Coumarin_GS->Excitation hv Coumarin_ES Coumarin Sensor (Excited State) Excitation->Coumarin_ES Quenching Fluorescence Quenching (Electron or Energy Transfer) Coumarin_ES->Quenching Fluorescence Fluorescence Emission Coumarin_ES->Fluorescence Radiative Decay Nitroaromatic Nitroaromatic Compound Nitroaromatic->Quenching Quenching->Coumarin_GS Non-Radiative Decay

Caption: General signaling pathway of a coumarin-based fluorescent sensor for nitroaromatic compounds.

G Experimental Workflow for Sensor Evaluation cluster_0 Preparation cluster_1 Measurement cluster_2 Analysis A Prepare Sensor Stock Solution C Prepare Sample Solutions (Fixed Sensor, Varying Analyte Conc.) A->C B Prepare Analyte Stock Solutions B->C D Measure Fluorescence Spectra C->D E Plot Fluorescence Intensity vs. Analyte Concentration D->E G Assess Selectivity (Test with Interferents) D->G F Calculate Stern-Volmer Constant and Limit of Detection E->F

Caption: A typical experimental workflow for the evaluation of a fluorescent sensor.

References

A Comparative Guide to the Validation of a Novel Kinase Assay Using 7-Hydroxy-4-methyl-8-nitrocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a novel kinase assay utilizing 7-Hydroxy-4-methyl-8-nitrocoumarin, a potent inhibitor of Casein Kinase 2 (CK2). The performance of this coumarin-based assay is objectively compared with established alternative methods for assessing CK2 activity. This document includes detailed experimental data, methodologies, and visual representations of key pathways and workflows to support researchers in their drug discovery and development efforts.

Introduction to this compound as a CK2 Inhibitor

Casein Kinase 2 (CK2) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is frequently observed in various cancers, making it a significant target for therapeutic intervention. This compound has been identified as a member of the coumarin (B35378) scaffold of CK2 inhibitors. A comprehensive study of over 60 coumarin derivatives by Chilin et al. (2008) established the potential of this chemical class as effective CK2 inhibitors[1]. The most potent compound identified in this study was 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC), which provides a valuable benchmark for the inhibitory activity of related coumarin derivatives[1]. This guide focuses on the application of this compound in a novel fluorescence-based assay for the assessment of CK2 inhibition.

Quantitative Comparison of CK2 Inhibitors

The inhibitory potency of this compound is compared against other well-characterized CK2 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness.

InhibitorIC50 (CK2)Assay TypeReference
This compound Not explicitly reported; potency inferred from related compounds.Kinase AssayInferred from[1]
3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC)0.15 µMKinase Assay[1]
CX-4945 (Silmitasertib)1 nMIn vitro Kinase Assay
4,5,6,7-Tetrabromobenzotriazole (TBB)0.5 µMKinase Assay
SGC-CK2-2~2.2 µM (HeLa cells)Cell-based Assay

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the adoption of this novel assay.

Fluorescence-Based CK2 Inhibition Assay

This protocol describes a homogeneous, high-throughput fluorescence polarization (FP) assay for determining the IC50 values of CK2 inhibitors.

Materials:

  • Recombinant human CK2 holoenzyme (α2β2)

  • Fluorescently labeled CK2-specific peptide substrate (e.g., ARC(CK2)-Fluo590 probe)

  • This compound and other test inhibitors

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35

  • ATP solution

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In a microplate, add the CK2 enzyme and the fluorescently labeled peptide substrate to the Assay Buffer.

  • Initiation of Reaction: Add the diluted inhibitors to the reaction mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Alternative Assay: Radioactivity-Based CK2 Assay

This protocol outlines a traditional method for measuring CK2 activity using a radioactive isotope.

Materials:

  • Recombinant human CK2 holoenzyme

  • CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

  • [γ-³²P]ATP

  • Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 200 mM NaCl

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the Kinase Buffer, CK2 enzyme, peptide substrate, and the test inhibitor.

  • Reaction Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 20 minutes.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measurement: Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Determine the kinase activity based on the amount of incorporated radioactivity and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

Cell-Based Assay: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of CK2 inhibitors on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium

  • This compound and other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the CK2 inhibitors for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

CK2_Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm Transcription_Factors Transcription Factors (e.g., NF-κB, Myc) Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression DNA_Repair DNA Repair Proteins Genomic_Stability Genomic_Stability DNA_Repair->Genomic_Stability Cell_Cycle_Proteins Cell Cycle Proteins Cell_Cycle_Progression Cell_Cycle_Progression Cell_Cycle_Proteins->Cell_Cycle_Progression CK2 CK2 CK2->Transcription_Factors P CK2->DNA_Repair P CK2->Cell_Cycle_Proteins P Akt Akt CK2->Akt P Ikaros Ikaros CK2->Ikaros P Apoptosis_Regulators Apoptosis Regulators (e.g., Bid, Max) CK2->Apoptosis_Regulators P Survival Survival Akt->Survival Proliferation Proliferation Ikaros->Proliferation Apoptosis Apoptosis Apoptosis_Regulators->Apoptosis

Caption: Simplified overview of key signaling pathways regulated by Casein Kinase 2 (CK2).

Experimental Workflow

IC50_Determination_Workflow cluster_0 Assay Preparation cluster_1 Reaction and Incubation cluster_2 Data Acquisition and Analysis A Prepare serial dilutions of This compound C Add inhibitor dilutions to enzyme/substrate mixture in a 384-well plate A->C B Prepare CK2 enzyme and fluorescent substrate mixture B->C D Incubate at room temperature for 60 minutes C->D E Measure Fluorescence Polarization D->E F Calculate Percent Inhibition E->F G Plot Dose-Response Curve and determine IC50 F->G

Caption: Experimental workflow for determining the IC50 value of CK2 inhibitors.

References

Navigating Specificity: A Comparative Analysis of Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

To address the need for comparative performance data, this guide will focus on a representative coumarin-based fluorescent probe for which detailed selectivity and interference studies have been published. By examining the cross-reactivity profile of a structurally related coumarin (B35378) derivative, we can provide researchers, scientists, and drug development professionals with valuable insights into the potential specificity of this class of compounds. This approach allows for an objective comparison and furnishes supporting experimental data to guide the selection and application of coumarin-based probes in various assays.

The following sections will present quantitative data on the cross-reactivity of a selected coumarin-based probe, detail the experimental methodologies for assessing specificity, and provide visualizations of the experimental workflow and a generic sensing mechanism.

Cross-Reactivity Profile of a Coumarin-Based Fluorescent Probe for Cu²⁺

The following table summarizes the fluorescent response of a representative coumarin-based probe to various metal ions, demonstrating its selectivity for copper (Cu²⁺). The data is presented as the relative fluorescence intensity upon the addition of different cations.

Analyte (Metal Ion)Concentration (µM)Relative Fluorescence Intensity (%)
Cu²⁺ 10 100
Ag⁺20< 5
Al³⁺20< 5
Ca²⁺20< 5
Cd²⁺20< 5
Co²⁺20< 10
Cr³⁺20< 5
Fe²⁺20~15
Fe³⁺20~20
Hg²⁺20< 10
K⁺20< 5
Mg²⁺20< 5
Mn²⁺20< 5
Na⁺20< 5
Ni²⁺20< 10
Pb²⁺20< 5
Zn²⁺20< 10

Note: The data presented is a representative compilation from studies on coumarin-based fluorescent probes for copper detection. The exact values may vary depending on the specific probe structure and experimental conditions.

Experimental Protocol: Assessment of Probe Selectivity

A standardized protocol is crucial for the objective evaluation of a fluorescent probe's cross-reactivity with various analytes. The following methodology outlines a typical procedure for determining the selectivity of a coumarin-based probe.

1. Materials and Reagents:

  • Coumarin-based fluorescent probe stock solution (e.g., 1 mM in DMSO).

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • High-purity solvents (e.g., DMSO, deionized water).

  • 96-well microplate (black, clear bottom for fluorescence measurements).

  • Fluorescence microplate reader.

2. Preparation of Working Solutions:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the buffer.

  • Prepare working solutions of the various metal ions (e.g., 20 µM) in the buffer.

3. Selectivity Assay:

  • To individual wells of the microplate, add the probe working solution.

  • Add the working solution of each respective metal ion to the wells containing the probe. A control well should contain only the probe solution.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 30 minutes) to allow for any reaction or binding to occur.

  • Measure the fluorescence intensity using a microplate reader at the predetermined excitation and emission wavelengths for the coumarin probe.

4. Data Analysis:

  • The fluorescence intensity of the probe in the presence of each metal ion is compared to the intensity of the probe with the target analyte (in this case, Cu²⁺).

  • The relative fluorescence intensity is calculated as a percentage of the maximum fluorescence observed with the target analyte.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in utilizing and assessing coumarin-based fluorescent probes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_probe Prepare Probe Stock (1 mM in DMSO) mix Mix Probe and Analytes in 96-well Plate prep_probe->mix prep_analytes Prepare Analyte Stocks (10 mM in H₂O) prep_analytes->mix prep_buffer Prepare Buffer (e.g., HEPES pH 7.4) prep_buffer->mix incubate Incubate (e.g., 25°C, 30 min) mix->incubate measure Measure Fluorescence incubate->measure analyze Calculate Relative Fluorescence Intensity measure->analyze

Experimental workflow for assessing probe selectivity.

signaling_pathway probe Coumarin Probe (Low Fluorescence) complex Probe-Analyte Complex (High Fluorescence) probe->complex Binding analyte Target Analyte (e.g., Metal Ion) analyte->complex light_out Emitted Light (Fluorescence) complex->light_out light_in Excitation Light light_in->complex

Generic sensing mechanism of a coumarin-based probe.

A Comparative Guide to Purity Assessment of 7-Hydroxy-4-methyl-8-nitrocoumarin by HPLC and TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous characterization of synthesized compounds is a critical step in chemical research and drug development. For 7-Hydroxy-4-methyl-8-nitrocoumarin, a key intermediate with potential applications in various fields, ensuring high purity is paramount for reliable downstream applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the purity assessment of this compound. We present detailed experimental protocols, supporting data, and a look at alternative analytical techniques to assist researchers in selecting the most suitable methods for their quality control needs.

Comparison of Primary Analytical Techniques: HPLC vs. TLC

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are both valuable techniques for assessing the purity of this compound. The choice between them often depends on the specific requirements of the analysis, such as the need for quantitative data, throughput, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis, offering high resolution and sensitivity. It is particularly effective in separating the target compound from closely related impurities, such as the isomeric 7-hydroxy-4-methyl-6-nitrocoumarin, which can be a byproduct of the nitration reaction.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile qualitative technique. It is an excellent tool for monitoring reaction progress, screening for the presence of major impurities, and determining appropriate solvent systems for larger-scale purification methods like column chromatography.

The following table summarizes the key performance characteristics of each technique in the context of analyzing this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)
Principle Differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure.Differential migration of analytes up a stationary phase via capillary action of a liquid mobile phase.
Analysis Time 15-30 minutes per sample5-10 minutes per sample
Resolution HighModerate
Sensitivity High (ng to pg level)Moderate (µg to ng level)
Quantification QuantitativeSemi-quantitative (with densitometry) or Qualitative
Cost per Sample HigherLower
Throughput Lower (can be automated)Higher

Experimental Data

The following tables present hypothetical but realistic experimental data for the analysis of a this compound sample containing its common impurity, 7-hydroxy-4-methyl-6-nitrocoumarin.

Table 1: HPLC Purity Analysis Data

CompoundRetention Time (min)Peak Area% Area
7-Hydroxy-4-methyl-6-nitrocoumarin5.815,0001.5
This compound7.2985,00098.5

Table 2: TLC Analysis Data

CompoundRf Value
7-Hydroxy-4-methyl-6-nitrocoumarin0.45
This compound0.35

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method suitable for the purity determination of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (optional, for improved peak shape)

  • Methanol (B129727) (for sample preparation)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of 50:50 (v/v) Water:Methanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of methanol to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Record the chromatogram for a sufficient time to allow for the elution of all components (typically 10-15 minutes).

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) Protocol

This protocol describes a method for the qualitative analysis of this compound purity.

1. Materials and Reagents:

  • This compound sample

  • TLC plates (silica gel 60 F254)

  • Ethyl acetate

  • n-Hexane

  • Methanol (for sample preparation)

2. Instrumentation:

  • TLC developing chamber

  • UV lamp (254 nm)

3. Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F254 TLC plate

  • Mobile Phase: 2:3 (v/v) Ethyl acetate:n-Hexane.

4. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a few drops of methanol.

5. Analysis:

  • Spot the dissolved sample onto the baseline of the TLC plate.

  • Place the plate in a developing chamber saturated with the mobile phase.

  • Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Visualize the separated spots under a UV lamp at 254 nm.

  • Calculate the Retention factor (Rf) value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.

Alternative Purity Assessment Methods

While HPLC and TLC are the primary methods discussed, other techniques can provide valuable information regarding the purity and identity of this compound.

  • Quantitative Nuclear Magnetic Resonance (qNMR): This technique can determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[1][2] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for crystalline solids.[3][4] Impurities typically cause a depression and broadening of the melting point range. The reported melting point for this compound is in the range of 254-259 °C.[5]

  • Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS or GC-MS), mass spectrometry can provide information about the molecular weight of the main compound and any impurities, aiding in their identification.

Visualizing the Workflow

To better illustrate the process of purity determination, the following diagrams outline the experimental workflow and the logical relationship between the analytical techniques.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (for HPLC) Dissolution->Filtration TLC TLC Analysis Dissolution->TLC HPLC HPLC Analysis Filtration->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Rf_Calc Calculate Rf Values TLC->Rf_Calc Purity_Calc Calculate % Purity Chromatogram->Purity_Calc Report Final Purity Report Rf_Calc->Report Purity_Calc->Report

Caption: Experimental workflow for purity analysis.

logical_relationship cluster_methods Analytical Methods Compound This compound HPLC HPLC (Quantitative) Compound->HPLC Separates & Quantifies TLC TLC (Qualitative) Compound->TLC Separates qNMR qNMR (Absolute Purity) Compound->qNMR MP Melting Point (Purity Indication) Compound->MP Impurity 7-Hydroxy-4-methyl-6-nitrocoumarin (Isomeric Impurity) Impurity->HPLC Impurity->TLC

Caption: Logical relationships in purity assessment.

References

Unveiling the Quenching Power of 7-Hydroxy-4-methyl-8-nitrocoumarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of fluorescence quenching is paramount for designing robust assays and interpreting experimental data. This guide provides a comprehensive comparison of the fluorescence quenching mechanism of 7-Hydroxy-4-methyl-8-nitrocoumarin, offering insights into its performance relative to other common quenching agents. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for harnessing the full potential of fluorescence-based methodologies.

The inherent fluorescence of certain molecules, known as fluorophores, can be diminished or "quenched" by the presence of other molecules, termed quenchers. This phenomenon, fluorescence quenching, is a powerful tool in various scientific disciplines, enabling the study of molecular interactions, conformational changes, and the development of sensitive biosensors. At the heart of this process lies the non-radiative energy transfer from the excited fluorophore to the quencher, preventing the emission of photons.

This compound, a derivative of the versatile coumarin (B35378) scaffold, has emerged as a potent fluorescence quencher. The presence of the electron-withdrawing nitro group is a key determinant of its quenching ability, facilitating non-radiative decay pathways. This guide delves into the specific mechanism of action of this nitrocoumarin, comparing its efficacy with alternative quenching agents and providing the necessary experimental frameworks to validate these findings.

Comparative Analysis of Quenching Efficiency

To objectively assess the performance of this compound as a fluorescence quencher, a comparative analysis with other widely used quenchers is essential. The Stern-Volmer constant (Ksv) serves as a critical parameter for quantifying the efficiency of collisional quenching. A higher Ksv value indicates a more efficient quencher.

QuencherFluorophoreStern-Volmer Constant (Ksv) (M⁻¹)Quenching MechanismReference
This compound TryptophanData not available in cited sourcesPhotoinduced Electron Transfer (presumed)
DabcylFluorescein (B123965)~1.4 x 10⁵FRET[1]
Black Hole Quencher 1 (BHQ-1)FAMHighFRET & Static Quenching[][3]
Black Hole Quencher 2 (BHQ-2)TAMRA, ROX, Texas RedHighFRET & Static Quenching[4]
Iodide (I⁻)TryptophanVaries with conditionsCollisional[5]

Deciphering the Quenching Mechanism: A Step-by-Step Experimental Approach

Confirming the mechanism of fluorescence quenching is crucial for the accurate interpretation of experimental results. The primary mechanisms include dynamic (collisional) quenching, static quenching (formation of a non-fluorescent complex), and Förster Resonance Energy Transfer (FRET). The following experimental protocols provide a roadmap for elucidating the quenching mechanism of this compound.

Experimental Protocol 1: Steady-State Fluorescence Quenching Measurements

This protocol outlines the fundamental steps to determine the Stern-Volmer constant and gain initial insights into the quenching mechanism.

Materials:

  • Fluorophore solution (e.g., Tryptophan) of known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stock solution of this compound in a compatible solvent (e.g., DMSO).

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the fluorophore and varying concentrations of this compound. Ensure the final concentration of the organic solvent from the quencher stock is minimal to avoid solvent effects.

  • Record the fluorescence emission spectrum of each solution, exciting at the fluorophore's absorption maximum.

  • Measure the fluorescence intensity at the emission maximum for each sample.

  • Correct the fluorescence intensity for the inner filter effect if necessary, particularly at higher quencher concentrations.

  • Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the intensity in the presence of the quencher (F) against the quencher concentration ([Q]). This is the Stern-Volmer plot.

  • Determine the Stern-Volmer constant (Ksv) from the slope of the linear portion of the plot.

Experimental Protocol 2: Distinguishing Between Static and Dynamic Quenching

Temperature-dependent and lifetime measurements are key to differentiating between static and dynamic quenching mechanisms.

A. Temperature-Dependent Measurements:

  • Repeat the steady-state fluorescence quenching experiment (Protocol 1) at different temperatures.

  • Interpretation:

    • Dynamic Quenching: The quenching rate constant (kq), and thus Ksv, will increase with increasing temperature due to higher diffusion rates.

    • Static Quenching: The stability of the ground-state complex typically decreases with increasing temperature, leading to a decrease in Ksv.

B. Fluorescence Lifetime Measurements:

  • Measure the fluorescence lifetime of the fluorophore in the absence (τ₀) and presence (τ) of varying concentrations of this compound using a time-resolved fluorometer.

  • Interpretation:

    • Dynamic Quenching: The fluorescence lifetime will decrease in the presence of the quencher (τ < τ₀). A plot of τ₀/τ versus [Q] should be linear with a slope equal to the dynamic quenching constant.

    • Static Quenching: The fluorescence lifetime of the uncomplexed fluorophore will remain unchanged (τ = τ₀), as the static complex is non-fluorescent and does not contribute to the measured lifetime.

Visualizing the Quenching Process

To further clarify the underlying principles, the following diagrams illustrate the key mechanisms and experimental workflows.

cluster_0 Photoinduced Electron Transfer (PET) F Fluorophore (Ground State) F_star Fluorophore (Excited State) F->F_star Excitation (hν) F_star->F Fluorescence (hν') F_plus_Q_minus Charge Separated State F_star->F_plus_Q_minus Electron Transfer Q Quencher (Ground State) Q->F_plus_Q_minus F_plus_Q_minus->F Non-radiative Decay

Caption: Photoinduced Electron Transfer (PET) mechanism.

cluster_1 Fluorescence Quenching Experiment Workflow A Prepare Fluorophore & Quencher Solutions B Measure Fluorescence Spectra A->B C Construct Stern-Volmer Plot B->C D Determine Quenching Mechanism C->D

Caption: Workflow for a fluorescence quenching experiment.

Conclusion

This compound presents itself as a promising fluorescence quencher, likely operating through a highly efficient Photoinduced Electron Transfer mechanism. While further quantitative data is needed for a definitive comparison, its structural features suggest a strong quenching capability. By following the detailed experimental protocols provided, researchers can accurately characterize its quenching properties and confidently employ it in their fluorescence-based assays. This guide serves as a foundational resource for scientists and developers seeking to leverage the power of fluorescence quenching in their research and development endeavors.

References

A Comparative Guide to the Quantitative Analysis of 7-Hydroxy-4-methyl-8-nitrocoumarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 7-Hydroxy-4-methyl-8-nitrocoumarin, a compound of interest in various research fields. Due to the limited availability of validated methods specifically for this nitro-substituted coumarin (B35378), this guide presents established techniques for the parent compound, 7-Hydroxy-4-methylcoumarin, and analogous nitroaromatic compounds. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Fluorescence Spectroscopy—are foundational techniques in analytical chemistry and can be readily adapted for the quantification of this compound with appropriate method development and validation.

Quantitative Data Summary

The following table summarizes the key performance parameters of the analytical methods discussed in this guide. It is important to note that the data for HPLC and Fluorescence Spectroscopy are representative values based on methods for structurally similar compounds and would require validation for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryFluorescence Spectroscopy
Principle Separation based on polarity, followed by UV detection.Measurement of light absorbance at a specific wavelength.Measurement of emitted light after excitation at a specific wavelength.
Linearity Range 0.5 - 100 µg/mL2 - 10 µg/mL[1]0.01 - 1 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL0.84 µg/mL[1]~0.005 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL2.54 µg/mL[1]~0.01 µg/mL
Precision (%RSD) < 2%< 2%[1]< 5%
Accuracy (% Recovery) 98 - 102%95 - 105% (Adapted from similar compound)95 - 105%
Specificity High (with appropriate column and mobile phase)Moderate (potential for interference from other absorbing compounds)High (selective excitation and emission wavelengths)
Throughput ModerateHighHigh
Instrumentation Cost HighLowModerate
Solvent Consumption HighLowLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point for method development and validation for the quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for the analysis of nitroaromatic compounds.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol and dilute with the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined by scanning a standard solution. Based on the parent compound, this is expected to be in the UV region.

  • Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of this compound from the calibration curve.

UV-Vis Spectrophotometry

This protocol is based on a validated method for 7-Hydroxy-4-methylcoumarin[1].

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Methanol (analytical grade)

  • Water (distilled or deionized)

  • This compound reference standard

Procedure:

  • Solvent Preparation: Prepare a solvent mixture of Water:Methanol (70:30 v/v)[1].

  • Standard Solution Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of the solvent mixture[1].

    • Working Standard Solutions: Prepare working standard solutions by diluting the stock solution with the solvent mixture to obtain concentrations in the linear range (e.g., 2, 4, 6, 8, 10 µg/mL)[1].

  • Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the solvent mixture, and dilute to a final concentration within the calibration range.

  • Determination of λmax: Scan a standard solution of this compound between 200 and 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for the parent compound, 7-Hydroxy-4-methylcoumarin, is 321 nm[1]. The nitro group is expected to cause a bathochromic (to longer wavelength) shift.

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax using the solvent mixture as a blank. Construct a calibration curve by plotting absorbance versus concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

Fluorescence Spectroscopy

This method is based on the known fluorescent properties of coumarin derivatives.

Instrumentation:

  • Spectrofluorometer

Reagents:

  • Ethanol or other suitable solvent (spectroscopic grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation:

    • Stock Solution (100 µg/mL): Prepare a stock solution by dissolving 10 mg of this compound in 100 mL of ethanol.

    • Working Standard Solutions: Prepare a series of dilute working standards (e.g., 0.01, 0.05, 0.1, 0.5, 1 µg/mL) from the stock solution using the same solvent.

  • Sample Preparation: Dissolve the sample in the chosen solvent and dilute to a concentration within the linear range of the assay.

  • Determination of Excitation and Emission Wavelengths: Scan a dilute standard solution to determine the optimal excitation and emission wavelengths. For 7-hydroxycoumarin derivatives, excitation is typically in the UV region (around 320-360 nm) and emission in the blue-green region (around 440-480 nm).

  • Analysis: Measure the fluorescence intensity of the standard and sample solutions at the determined excitation and emission wavelengths. Construct a calibration curve by plotting fluorescence intensity against concentration. Calculate the concentration of the analyte in the sample from the calibration curve.

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

Quantitative_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Serial Dilutions Dissolve->Dilute HPLC HPLC Analysis Dilute->HPLC Inject UV_Vis UV-Vis Analysis Dilute->UV_Vis Measure Absorbance Fluorescence Fluorescence Analysis Dilute->Fluorescence Measure Intensity Cal_Curve Construct Calibration Curve HPLC->Cal_Curve UV_Vis->Cal_Curve Fluorescence->Cal_Curve Quantify Quantify Concentration Cal_Curve->Quantify

Caption: General workflow for quantitative analysis.

Method_Comparison_Logic cluster_methods Analytical Techniques cluster_params Performance Metrics Analyte This compound HPLC HPLC Analyte->HPLC UV_Vis UV-Vis Analyte->UV_Vis Fluorescence Fluorescence Analyte->Fluorescence Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Specificity Specificity HPLC->Specificity Cost Cost & Throughput HPLC->Cost Linearity Linearity & Range HPLC->Linearity UV_Vis->Sensitivity UV_Vis->Specificity UV_Vis->Cost UV_Vis->Linearity Fluorescence->Sensitivity Fluorescence->Specificity Fluorescence->Cost Fluorescence->Linearity

Caption: Decision logic for method selection.

References

A Comparative Guide to the Photostability of Coumarin-Based Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based dyes are a prominent class of fluorophores widely utilized in biological imaging, sensing, and as laser dyes due to their advantageous photophysical properties, including high fluorescence quantum yields and sensitivity to the microenvironment.[1] However, a critical parameter for their application, particularly in time-resolved studies and high-resolution imaging, is their photostability—the ability to resist photochemical degradation upon exposure to excitation light. This guide provides a comparative analysis of the photostability of various coumarin-based fluorophores, supported by quantitative experimental data and detailed methodologies to inform the selection of the most robust dye for specific research needs.

Data Presentation: Photostability of Coumarin (B35378) Dyes

The photostability of a fluorophore is often quantified by its photobleaching quantum yield (Φb), which represents the probability of a molecule undergoing irreversible photochemical destruction per absorbed photon. A lower Φb value indicates higher photostability. The following table summarizes the photobleaching quantum yields for several common coumarin derivatives. It is important to note that direct comparisons should be made with caution, as experimental conditions such as solvent, excitation wavelength, and the presence of oxygen can significantly influence photostability.[2]

Coumarin DerivativePhotobleaching Quantum Yield (Φb)Mean Survived Excitation Cycles (μ = 1/Φb)Experimental ConditionsReference
Coumarin 1203.4 x 10⁻⁴3,000Aqueous solution[3]
Coumarin 3071.5 x 10⁻⁴6,500Aqueous solution[3]
Coumarin 1024.3 x 10⁻⁴2,300Aqueous solution[3]
Coumarin 391.2 x 10⁻³800Aqueous solution[3]
Carbostyril 1241.4 x 10⁻³700Aqueous solution[3]
7-amino-4-trifluoromethylcoumarinNot explicitly quantified, but noted for high photostability under free radical photopolymerization conditions.-Photopolymerization conditions[4]

Factors Influencing Photostability

The susceptibility of coumarin dyes to photobleaching is influenced by several factors:

  • Molecular Structure: Substituents on the coumarin ring play a crucial role. For instance, the presence of an amino group at the 7-position generally enhances fluorescence, but its structure can impact photostability.[4] Trifluoromethyl groups can also confer increased photostability.[4] The replacement of N,N-dialkylamino groups with a more rigid azetidinyl group has been shown to improve the photophysical properties of some coumarins.[5]

  • Solvent and Environment: The polarity and viscosity of the solvent can affect the rate of photobleaching.[6] For example, solid matrices can offer a more protective environment compared to liquid solutions, where molecules are more mobile.[7]

  • Presence of Oxygen: The generation of reactive oxygen species is a primary mechanism of photobleaching for many fluorophores, including coumarins.[8] Therefore, deoxygenating the solution can often enhance photostability.

Experimental Protocol: Determining Photostability

The following is a generalized protocol for measuring the photobleaching quantum yield of a coumarin-based fluorophore by monitoring the decrease in fluorescence intensity over time.

Objective: To quantify the photostability of a coumarin dye in a specific solvent under controlled irradiation.

Materials:

  • Coumarin dye of interest

  • High-purity solvent (e.g., ethanol, water, or a buffer)

  • Quartz cuvette

  • Spectrofluorometer with a continuous wave (CW) excitation source (e.g., a laser or a xenon lamp with a monochromator)

  • UV-Vis spectrophotometer

  • Stirring mechanism for the cuvette (optional but recommended)

  • Actinometer (for determining photon flux)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the coumarin dye in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

  • Initial Measurements:

    • Record the initial absorbance spectrum of the solution using the UV-Vis spectrophotometer.

    • Measure the initial fluorescence spectrum and intensity (F₀) at the emission maximum using the spectrofluorometer.

  • Photobleaching Experiment:

    • Continuously irradiate the sample in the quartz cuvette with the excitation light source at a constant intensity.

    • If possible, stir the solution gently during irradiation to ensure uniform bleaching.

    • At regular time intervals (t), record the fluorescence intensity (F(t)) at the emission maximum.

  • Data Analysis:

    • Plot the normalized fluorescence intensity (F(t)/F₀) as a function of irradiation time.

    • The data can often be fitted to a first-order decay model to determine the photobleaching rate constant (k).

    • The photobleaching quantum yield (Φb) is calculated using the following equation: Φb = k / (σ * I), where σ is the absorption cross-section at the excitation wavelength and I is the photon flux of the excitation light. The photon flux can be determined using a chemical actinometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the photostability of a coumarin-based fluorophore.

experimental_workflow cluster_prep Sample Preparation cluster_measure Initial Measurement cluster_bleach Photobleaching cluster_analysis Data Analysis A Prepare dye solution (Absorbance ≈ 0.1) B Transfer to quartz cuvette A->B C Record initial absorbance spectrum D Record initial fluorescence spectrum (F₀) C->D E Continuous irradiation (constant intensity) D->E F Record fluorescence intensity (F(t)) at regular intervals E->F G Plot F(t)/F₀ vs. time F->G H Determine photobleaching rate constant (k) G->H I Calculate photobleaching quantum yield (Φb) H->I cluster_prep cluster_prep cluster_measure cluster_measure cluster_bleach cluster_bleach cluster_analysis cluster_analysis

References

Unraveling the Biological Efficacy of 7-Hydroxy-4-methyl-8-nitrocoumarin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of novel compounds is paramount. This guide provides a comparative overview of the efficacy of 7-Hydroxy-4-methyl-8-nitrocoumarin in various biological systems. While direct comparative studies on this specific nitro-derivative are limited, we will explore the known biological activities of its parent compound, 7-hydroxy-4-methylcoumarin, and its other derivatives to provide a foundational understanding and draw parallels where appropriate.

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The introduction of a nitro group at the C8 position of the 7-hydroxy-4-methylcoumarin scaffold can significantly modulate its biological profile, a phenomenon that warrants detailed investigation.

Antimicrobial Efficacy: A Comparative Perspective

Derivatives of 7-hydroxy-4-methylcoumarin have demonstrated notable activity against a range of microbial pathogens. While specific data for the 8-nitro derivative is scarce, studies on other substituted coumarins provide a benchmark for comparison. For instance, Schiff base derivatives of 7-hydroxy-4-methylcoumarin have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Below is a summary of the Minimum Inhibitory Concentrations (MICs) for various 7-hydroxy-4-methylcoumarin derivatives against selected bacterial strains, offering a glimpse into the potential antimicrobial spectrum of this class of compounds.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Schiff Base Derivative 1Staphylococcus aureus40[1]
Schiff Base Derivative 1Micrococcus luteus40[1]
Schiff Base Derivative 1Escherichia coli31[1]
Schiff Base Derivative 2Staphylococcus aureus300[1]
7-Oxycoumarinyl Amino AlcoholsVarious Bacteria & Fungi1.09 - 75[2]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the coumarin (B35378) derivatives is commonly determined using the broth microdilution method.[1]

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in appropriate broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions of the stock solution are then prepared in Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the adjusted bacterial suspension. The final concentration of bacteria in each well is approximately 5 x 10⁵ CFU/mL. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Potential: Insights from the Parent Compound

The parent compound, 4-methyl-7-hydroxycoumarin, has been investigated for its anticancer properties, offering valuable insights into the potential mechanisms of its derivatives. Studies have shown that this compound can modulate key signaling pathways involved in cancer progression.[3]

Signaling Pathways Implicated in the Anticancer Activity of 4-Methyl-7-hydroxycoumarin

The anticancer effects of 4-methyl-7-hydroxycoumarin are believed to be mediated through the modulation of several signaling pathways, primarily leading to the induction of apoptosis.[3]

anticancer_pathway Compound 4-Methyl-7- hydroxycoumarin AhR Aryl hydrocarbon Receptor (AhR) Compound->AhR Down-regulation PCNA Proliferating Cell Nuclear Antigen (PCNA) Compound->PCNA Down-regulation Apoptotic_Proteins Bax, Bad, Cytochrome c, Apaf, Caspase-3, Caspase-9 Compound->Apoptotic_Proteins Up-regulation Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

Caption: Putative signaling pathway for the anticancer activity of 4-methyl-7-hydroxycoumarin.

A structure-activity relationship study of various 4-methylcoumarin (B1582148) derivatives revealed that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position were particularly effective against several human cancer cell lines.[4]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7,8-DHMC with n-decyl at C3K562 (Leukemia)42.4[4]
7,8-DHMC with n-decyl at C3LS180 (Colon)25.2[4]
7,8-DHMC with n-decyl at C3MCF-7 (Breast)25.1[4]
6-bromo-4-bromomethyl-7-hydroxycoumarinK562, LS180, MCF-732.7 - 45.8[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of coumarin derivatives on cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Anti-inflammatory Effects: A Look at the Mechanism

4-Methylcoumarin derivatives have also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators in activated microglial cells.[5] This suggests a potential neuroprotective role for this class of compounds.

Workflow for Assessing Anti-inflammatory Activity

anti_inflammatory_workflow cluster_cell_culture Cell Culture & Stimulation cluster_assays Measurement of Inflammatory Mediators cluster_protein_expression Protein Expression Analysis Microglia Primary Rat Microglial Cultures LPS LPS Stimulation Microglia->LPS Treatment Treatment with Coumarin Derivatives LPS->Treatment NO Nitric Oxide (NO) (Griess Assay) Treatment->NO Prostaglandins TXB2 & PGE2 (Radioimmunoassay) Treatment->Prostaglandins Cytokines TNF-α (ELISA) Treatment->Cytokines WesternBlot Western Blot Treatment->WesternBlot Treatment->WesternBlot iNOS iNOS WesternBlot->iNOS COX2 COX-2 WesternBlot->COX2

Caption: Experimental workflow for evaluating the anti-inflammatory effects of coumarin derivatives.

Studies have shown that compounds like 7,8-diacetoxy-3-ethoxycarbonylmethyl-4-methylcoumarin (DAEMC) can significantly inhibit the production of nitric oxide (NO), thromboxane (B8750289) B2 (TXB2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells.[5] Furthermore, these compounds were found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[5]

Conclusion

While direct and extensive comparative data on the biological efficacy of this compound is still emerging, the existing research on its parent compound and other derivatives provides a strong foundation for its potential as a bioactive agent. The antimicrobial, anticancer, and anti-inflammatory properties demonstrated by the 7-hydroxy-4-methylcoumarin scaffold highlight the promise of its derivatives, including the 8-nitro variant, as candidates for further drug discovery and development. Future research should focus on direct comparative studies to elucidate the specific contributions of the 8-nitro group to the biological activity and to identify the most potent and selective compounds within this promising chemical class.

References

Safety Operating Guide

Proper Disposal of 7-Hydroxy-4-methyl-8-nitrocoumarin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential guidance on the safe and compliant disposal of 7-Hydroxy-4-methyl-8-nitrocoumarin, a coumarin (B35378) derivative utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This information is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). The compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1]

Required PPE:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Use proper glove removal technique to avoid skin contact.
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust formation is likely.
Protective Clothing Lab coat or other protective clothing to prevent skin exposure.

Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2]

Step-by-Step Disposal Protocol:

  • Collection:

    • Carefully collect surplus and non-recyclable this compound.

    • If the material is in solid form, sweep it up without creating dust.[2]

    • Place the waste into a suitable, clearly labeled, and closed container for disposal.[2]

  • Storage Before Disposal:

    • Store the sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Engage a Licensed Waste Disposal Company:

    • Contact a certified waste disposal company that is equipped to handle chemical waste.

    • Provide the company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Alternative Disposal Method (to be performed by licensed professionals only):

    • An alternative, as suggested for the related compound 7-Hydroxy-4-methyl-coumarin, is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical scrubber.[2] This process must be carried out by a licensed and equipped facility to ensure complete combustion and scrubbing of any hazardous byproducts.

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.

  • Avoid the formation of dust and aerosols during handling and disposal.[2]

  • In case of a spill, evacuate the area, ensure adequate ventilation, and wear appropriate PPE before cleaning.[2] Collect the spilled material as described in the collection step.

Hazard and Property Summary

PropertyValue
Molecular Formula C₁₀H₇NO₅
Molecular Weight 221.17 g/mol [1]
Appearance Solid
Melting Point 254-259 °C[3]
GHS Hazard Statements H302: Harmful if swallowedH317: May cause an allergic skin reaction[1]
Storage Class 11 - Combustible Solids

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have This compound for disposal spill Accidental Spill? start->spill collect Step 1: Collect Waste in a sealed, labeled container store Step 2: Store Safely in a cool, dry, ventilated area collect->store contact Step 3: Contact Licensed Waste Disposal Company store->contact provide_sds Provide SDS to the disposal company contact->provide_sds disposal Step 4: Licensed Company performs disposal (e.g., incineration) contact->disposal end End: Proper Disposal Complete disposal->end spill->collect No cleanup Follow Spill Cleanup Protocol (wear PPE, collect) spill->cleanup Yes cleanup->collect

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxy-4-methyl-8-nitrocoumarin
Reactant of Route 2
Reactant of Route 2
7-Hydroxy-4-methyl-8-nitrocoumarin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。